molecular formula C3H7N B133172 2-Methylaziridine CAS No. 75-55-8

2-Methylaziridine

Cat. No.: B133172
CAS No.: 75-55-8
M. Wt: 57.09 g/mol
InChI Key: OZDGMOYKSFPLSE-UHFFFAOYSA-N
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Description

2-Methylaziridine is a member of aziridines.
Propyleneimine, stabilized appears as a clear colorless liquid with an ammonia-like odor. Flash point 25°F. Toxic by ingestion, inhalation and through skin absorption. Less dense than water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as an organic intermediate.
1,2-Propyleneimine is used as an intermediate in the paper, textile, rubber, and pharmaceutical industries. 1,2-Propyleneimine is severely irritating to the eyes and upper respiratory tract from acute (short-term) inhalation exposure in humans. Headaches, dizziness, nausea, bronchitis, shortness of breath, and edema of the lungs have also been reported in humans. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of 1,2-propyleneimine in humans. Animal studies have reported effects on the kidneys, blood, and gastrointestinal system from chronic inhalation and oral exposure to 1,2-propyleneimine. Animal studies have reported tumors of the mammary glands and intestines, leukemia, and other tumor types from oral exposure to 1,2-propyleneimine. The International Agency for Research on Cancer (IARC) has classified 1,2-propyleneimine as a Group 2B, possible human carcinogen. EPA has not classified 1,2-propyleneimine for carcinogenicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylaziridine
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InChI

InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3
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InChI Key

OZDGMOYKSFPLSE-UHFFFAOYSA-N
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Canonical SMILES

CC1CN1
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Molecular Formula

C3H7N
Record name PROPYLENEIMINE, STABILIZED
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Related CAS

25037-42-7
Record name Poly(2-methylaziridine)
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DSSTOX Substance ID

DTXSID8024286
Record name Propyleneimine
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Molecular Weight

57.09 g/mol
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Physical Description

Propyleneimine, stabilized appears as a clear colorless liquid with an ammonia-like odor. Flash point 25 °F. Toxic by ingestion, inhalation and through skin absorption. Less dense than water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as an organic intermediate., Liquid, Colorless, oily liquid with an ammonia-like odor; [NIOSH], COLOURLESS OILY FUMING LIQUID WITH PUNGENT ODOUR., Colorless, oily liquid with an ammonia-like odor.
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Boiling Point

151 to 153 °F at 760 mmHg (EPA, 1998), 67 °C, 152 °F
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Flash Point

25 °F (EPA, 1998), -3 °C, -3.9 °C, closed cup, -18 °C c.c., 25 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, miscible in all proportions, Soluble in ethanol, Soluble in most organic solvents, Solubility in water: miscible, Miscible
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Density

0.8039 to 0.807 at 77 °F (EPA, 1998), 0.8039-0.8070 at 25 °C/25 °C, Relative density (water = 1): 0.8, 0.8039-0.807 at 77 °F, 0.80
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Vapor Density

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0, 2
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Vapor Pressure

112 mmHg at 68 °F (EPA, 1998), 140.0 [mmHg], 140 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.9, 112 mmHg
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Color/Form

Colorless, oily liquid

CAS No.

75-55-8
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Melting Point

-85 °F (EPA, 1998), -65 °C, -63 °C, -85 °F
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Foundational & Exploratory

The Genesis of a Strained Ring: A Technical History of Substituted Aziridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aziridines, the nitrogen-containing analogues of epoxides, represent a cornerstone of modern synthetic and medicinal chemistry. Their inherent ring strain, a consequence of the three-membered ring, makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to afford a diverse array of functionalized amines. This high reactivity, coupled with the presence of the aziridine (B145994) motif in numerous biologically potent natural products like Mitomycin C and Azinomycin B, has driven over a century of synthetic innovation. This in-depth guide explores the historical evolution of substituted aziridine synthesis, focusing on the core methodologies that laid the foundation for this critical field. We will provide detailed experimental protocols for these seminal reactions, present quantitative data for comparative analysis, and visualize the underlying chemical logic through mechanistic diagrams.

The Dawn of Aziridine Chemistry: Intramolecular Cyclization

The earliest and most fundamental approaches to the aziridine ring relied on intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group on an adjacent carbon. These methods established the feasibility of constructing the strained aziridine heterocycle and remain conceptually important today.

The Wenker Synthesis (1935)

The Wenker synthesis is a classic and robust method for preparing aziridines from β-amino alcohols.[1][2] The process occurs in two distinct steps: the esterification of the alcohol with sulfuric acid to form a β-aminoalkyl hydrogen sulfate (B86663) intermediate, followed by an intramolecular cyclization induced by a strong base.[1][2] The original protocol, while effective, often required high temperatures, which could lead to charring and reduced yields.[1]

Mechanism of the Wenker Synthesis

The reaction proceeds via the formation of a sulfate ester from the β-amino alcohol. Subsequent treatment with a base deprotonates the amine, which then acts as an internal nucleophile, displacing the sulfate group in an SN2 reaction to form the aziridine ring.

Wenker_Mechanism cluster_reactants Step 1: Esterification cluster_intermediate Step 2: Cyclization AminoAlcohol R1-CH(OH)-CH(R2)-NH2 H2SO4 + H2SO4 SulfateEster R1-CH(OSO3H)-CH(R2)-NH3+ Aziridine Aziridine SulfateEster->Aziridine - Na2SO4 - 2 H2O Base + 2 NaOH

Figure 1. General workflow of the Wenker Aziridine Synthesis.

Classic Experimental Protocol: Synthesis of Ethylenimine from Monoethanolamine (Wenker, 1935)

  • Esterification: In a flask equipped for distillation, 61 g (1.0 mole) of monoethanolamine is cautiously mixed with 108 g (1.1 moles) of concentrated sulfuric acid. The mixture is heated, and the temperature is raised to 250°C to distill off the water formed during the reaction. The residue, β-aminoethyl sulfuric acid, solidifies upon cooling. The yield is approximately 71%.

  • Cyclization and Distillation: The crude β-aminoethyl sulfuric acid is mixed with a solution of 40 g (1.0 mole) of sodium hydroxide (B78521) in a minimum amount of water. The mixture is heated, and the ethylenimine product is distilled off. The distillate is then dried over solid potassium hydroxide and redistilled to yield the pure product. The yield for this step is approximately 27%.

Quantitative Data for an Improved Wenker Synthesis

While the original Wenker synthesis was groundbreaking, its harsh conditions limited its scope. Modern variations utilize milder reagents, such as chlorosulfonic acid for the esterification and non-nucleophilic bases like sodium carbonate for the cyclization, significantly improving yields and substrate compatibility.[3]

EntryAmino Alcohol SubstrateAziridine ProductOverall Yield (%)Reference
12-AminoethanolAziridine55[4]
2(S)-2-Amino-1-propanol(S)-2-Methylaziridine62[4]
3(R)-2-Amino-1-butanol(R)-2-Ethylaziridine65[4]
4(1S,2S)-2-Amino-1-phenyl-1-propanol(2S,3S)-2-Methyl-3-phenylaziridine85[4]
51-Amino-2-propanol2-Methylaziridine60[4]
62-Amino-2-methyl-1-propanol2,2-Dimethylaziridine82[4]

Table 1. Yields for the synthesis of various substituted aziridines using an improved, milder Wenker protocol.[4]

The Gabriel-Cromwell Reaction

The Gabriel-Cromwell reaction is an extension of the Gabriel amine synthesis, adapted for the formation of the aziridine ring. This method typically involves the reaction of an α,β-dihaloketone or ester with a primary amine. The reaction proceeds through a Michael addition of the amine, followed by an intramolecular SN2 displacement of the second halide to form the aziridine. This method is particularly useful for synthesizing C-acyl or C-alkoxycarbonyl substituted aziridines.

Mechanism of the Gabriel-Cromwell Reaction

The mechanism involves two key steps. First, the primary amine acts as a nucleophile, adding to the β-carbon of the α,β-dihalo carbonyl compound in a Michael-type addition. This is followed by an intramolecular SN2 attack by the nitrogen atom on the α-carbon, displacing the halide and closing the three-membered ring.

Gabriel_Cromwell_Mechanism Intermediate Intermediate Product Product Intermediate->Product Intramolecular SN2 - HBr Hoch_Campbell_Mechanism Grignard1 + R3MgX (excess) Intermediate2 Complex Organometallic Intermediate Aziridine Aziridine Intermediate2->Aziridine Hydrolysis Hydrolysis + H2O Intermediate1 Intermediate1 Intermediate1->Intermediate2 Addition/Rearrangement

References

An In-depth Technical Guide to 2-Methylaziridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylaziridine, also known as propyleneimine, is a chiral, three-membered heterocyclic amine that serves as a valuable intermediate and building block in organic synthesis.[1][2] Its high ring strain makes it a reactive molecule, susceptible to ring-opening reactions that allow for the introduction of various functionalities.[2][3] This reactivity, coupled with its utility in the pharmaceutical, textile, paper, and polymer industries, makes a thorough understanding of its chemical properties and structure essential.[4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, structural details, experimental protocols for its synthesis and characterization, and a key reaction pathway. This document is intended to be a resource for researchers and professionals in drug development and chemical synthesis.

Chemical Properties

This compound is a colorless, volatile, and flammable liquid with an ammonia-like odor.[6] It is miscible with water and soluble in many organic solvents.[6] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₇N[6]
Molecular Weight 57.09 g/mol [6]
CAS Number 75-55-8[6]
Boiling Point 66-67 °C[5]
Melting Point -65 °C[5]
Density ~0.804 g/mL at 25 °C[6]
Vapor Pressure 112 mmHg at 20 °C[1][6]
Flash Point -4 °C[7]
Water Solubility Miscible[1][6]
pKa 8.18 (of the conjugate acid)[7]

Structure and Stereochemistry

This compound consists of a three-membered ring containing two carbon atoms and one nitrogen atom, with a methyl group attached to one of the carbon atoms. This substitution creates a chiral center, meaning this compound exists as a pair of enantiomers, (R)-2-methylaziridine and (S)-2-methylaziridine. The aziridine (B145994) ring is highly strained, which is the primary reason for its high reactivity.[2] The nitrogen atom can undergo inversion, leading to cis and trans invertomers relative to the methyl group.[8]

G This compound Structure C1 C C2 C C1->C2 CH3 CH₃ C1->CH3 H1 H C1->H1 N NH C2->N H2 H₂ C2->H2 N->C1

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound via the Wenker Synthesis

A common method for the synthesis of aziridines from β-amino alcohols is the Wenker synthesis. A patent describes a method for the synthesis of this compound from isopropanolamine (1-amino-2-propanol).[9]

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of this compound A 1. Esterification: Isopropanolamine + Sulfuric Acid B 2. Cyclization: Addition of strong base (e.g., NaOH) A->B Intermediate: Aminoalkyl hydrogen sulfate (B86663) C 3. Distillation: Purification of crude product B->C Crude this compound D 4. Final Purification: Distillation over solid alkali C->D E Pure this compound D->E

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Esterification: Isopropanolamine is slowly added to concentrated sulfuric acid at a controlled temperature (e.g., below 30°C) to form the aminoalkyl hydrogen sulfate intermediate.

  • Cyclization: The resulting sulfate ester is then treated with a strong aqueous base, such as sodium hydroxide, and heated. This promotes an intramolecular nucleophilic substitution, where the amino group displaces the sulfate group, forming the aziridine ring.

  • Purification: The crude this compound is isolated from the reaction mixture, typically by distillation. Further purification can be achieved by a second distillation, often over a solid alkali like potassium hydroxide, to remove any remaining water or impurities.[9]

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of purified this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Typical Parameters: A 400 MHz or higher spectrometer is recommended. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Expected Chemical Shifts (δ): The spectrum is relatively simple. The methyl protons (CH₃) will appear as a doublet. The methine proton (CH) will be a multiplet, and the methylene (B1212753) protons (CH₂) of the ring will show complex splitting patterns. The N-H proton will be a broad singlet.

  • ¹³C NMR Spectroscopy:

    • Typical Parameters: A 100 MHz or higher spectrometer is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Expected Chemical Shifts (δ): Two distinct signals for the ring carbons and one for the methyl carbon are expected.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to obtain the spectrum.

  • Typical Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Expected Absorptions: Key characteristic peaks include N-H stretching (around 3300-3500 cm⁻¹, can be broad), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[8]

3.2.3. Mass Spectrometry (MS)

  • Sample Introduction: The volatile liquid can be introduced directly into the mass spectrometer or via a gas chromatography (GC) system for separation from any impurities.

  • Ionization Method: Electron ionization (EI) is a common method.

  • Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z = 57. Common fragmentation patterns involve the loss of a methyl group or cleavage of the aziridine ring.

Reactivity and Ring-Opening Reactions

The high ring strain of this compound makes it susceptible to nucleophilic ring-opening reactions. This is a synthetically valuable transformation as it allows for the formation of substituted amines. The regioselectivity of the ring-opening is highly dependent on the reaction conditions, particularly the pH.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the nitrogen atom of the aziridine is protonated to form an aziridinium (B1262131) ion. The nucleophile then attacks one of the ring carbons. The attack preferentially occurs at the more substituted carbon atom (C2), following an SN1-like mechanism, due to the greater stabilization of the partial positive charge at this position.[7][10][11]

G cluster_1 Acid-Catalyzed Ring-Opening of this compound Start This compound Protonation Protonation (H⁺) Start->Protonation Intermediate Aziridinium Ion (Intermediate) Protonation->Intermediate Attack Nucleophilic Attack (Nu⁻) Intermediate->Attack Product Major Product (Attack at C2) Attack->Product Favored pathway Minor_Product Minor Product (Attack at C3) Attack->Minor_Product Disfavored pathway

Caption: Regioselectivity of acid-catalyzed ring-opening.

This regioselectivity is a key consideration in the synthetic applications of this compound and its derivatives. In contrast, under neutral or basic conditions, the ring-opening tends to follow an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C3).

Applications in Drug Development and Synthesis

This compound is a precursor for the synthesis of more complex molecules.[1][4] The aziridine moiety is present in some natural products and has been incorporated into various biologically active compounds.[12] Its ability to undergo ring-opening allows for the introduction of nitrogen-containing functionalities, which is a common strategy in the design of pharmaceutical agents. It is also used in the synthesis of polymers and cross-linking agents.[5][13]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is highly flammable, toxic by inhalation, ingestion, and skin contact, and is a severe eye and skin irritant.[14] It is also classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[5][15] All work with this chemical should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

This guide is intended for informational purposes only and should not be considered a substitute for a thorough safety review and risk assessment prior to handling this compound.

References

Spectroscopic Data and Characterization of 2-Methylaziridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spectroscopic data for 2-methylaziridine and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document summarizes key spectroscopic data in a structured format, details experimental methodologies, and illustrates a conceptual workflow for the characterization and evaluation of this important class of compounds.

Spectroscopic Data of this compound and its Derivatives

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and a selection of its derivatives. This data is crucial for the structural elucidation and characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound and Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound CDCl₃1.10-1.30 (m, 2H), 1.40-1.65 (m, 5H), 2.32 (s, 3H)[1]
1-Benzyl-2-(bromomethyl)aziridine CDCl₃1.64 (d, J=6.27, 1H), 1.81 (d, J=3.30, 1H), 1.91-2.00 (m, 1H), 3.26-3.35 (m, 2H), 3.41 and 3.58 (each d, J=13.19, 2H), 7.26-7.37 (m, 5H)
N-Aryl-2-methylaziridine (general) -Protons on the aziridine (B145994) ring typically resonate in the upfield region of the spectrum.
(S)-2-Isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine D₂OComplexation with β-cyclodextrin leads to observable shifts in the aziridine proton signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound and Derivatives

CompoundSolventChemical Shifts (δ, ppm)
This compound CDCl₃21.1, 22.4, 25.4, 26.4, 29.7, 45.2, 56.4, 59.1, 60.0[1]
1-Benzyl-2-(bromomethyl)aziridine CDCl₃35.3 (t, CH₂-Br), 39.9 (d, CHN), 63.8 (t, ArCH₂N), 126.9 (Cpara), 127.9 and 128.1 (d, Cortho and Cmeta), 138.5 (s, Cquat)
N-Aryl-2-methylaziridine (general) -Aziridine ring carbons are typically found in the range of 30-50 ppm.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound and Derivatives

CompoundSample PhaseCharacteristic Absorption Bands (cm⁻¹)
This compound Vapor/SolutionN-H stretching (around 3300), C-H stretching, N-H bending, and C-N stretching vibrations are characteristic. The IR spectrum of this compound has been extensively studied in both the vapor phase and in solution (cyclohexane and CCl₄).[2]
N-Substituted Aziridines -The absence of the N-H stretching band and the presence of bands corresponding to the N-substituent are key features.
1-Benzyl-2-(bromomethyl)aziridine NaCl1496, 1455, 1357, 1223, 1157
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for this compound and Derivatives

CompoundIonization MethodKey m/z Values (Relative Intensity)
This compound Electron Ionization (EI)The NIST WebBook provides a mass spectrum for this compound.
1-Benzyl-2-(bromomethyl)aziridine EI225/7 (M+, 1), 146 (M+ - Br, 33), 91 (100), 65 (21), 55 (10), 51 (10), 44 (12), 42 (25)
N-Aryl Aziridines -Fragmentation patterns are highly dependent on the nature of the aryl substituent.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of spectroscopic data. The following sections outline typical methodologies for the techniques cited above.

NMR Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz, 400 MHz, or higher for protons.

  • Sample Preparation : Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

    • ¹³C NMR : Spectra are often acquired with proton decoupling to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak or an internal standard.

    • 2D NMR : Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used for more detailed structural assignments.

Infrared (IR) Spectroscopy
  • Instrumentation : FTIR (Fourier Transform Infrared) spectrometers are commonly used.

  • Sample Preparation :

    • Liquids : A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids : The solid can be mixed with KBr powder and pressed into a pellet, or analyzed as a nujol mull.

    • Solutions : The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid cell.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : Various types of mass spectrometers are used, including those with Electron Ionization (EI), Electrospray Ionization (ESI), and other ionization sources.

  • Sample Introduction : The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition : The instrument is scanned over a desired m/z range to detect the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Characterization and Biological Evaluation of this compound Derivatives

This compound derivatives have garnered significant interest due to their potential biological activities, including antimicrobial and anticancer properties. The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of novel this compound derivatives.

Workflow for this compound Derivative Development Conceptual Workflow for the Development of this compound Derivatives cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Start Design of Novel This compound Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Isolation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity IR->Purity MS->Purity Screening Initial Biological Screening (e.g., Antimicrobial, Cytotoxicity) Purity->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Redesign Preclinical Preclinical Studies Lead_Opt->Preclinical

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-methylaziridine, a key building block in organic synthesis and pharmaceutical development. Understanding the NMR characteristics of this strained heterocyclic compound is crucial for reaction monitoring, quality control, and structural verification. This document outlines the spectral features in both proton (¹H) and carbon-13 (¹³C) NMR, offers a detailed experimental protocol, and presents visual diagrams to clarify complex relationships.

Introduction to this compound

This compound (also known as propylene (B89431) imine) is a three-membered heterocyclic amine. Its strained ring structure dictates its reactivity and also gives rise to a unique and informative NMR spectrum. The molecule contains a chiral center at the carbon atom bearing the methyl group (C2), leading to diastereotopic protons in the methylene (B1212753) (CH₂) group of the ring, which is a key feature in its ¹H NMR spectrum.

Structure and Numbering of this compound:

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is complex due to the diastereotopicity of the ring methylene protons and the various spin-spin couplings. The data presented here is based on a spectrum acquired in deuterated chloroform (B151607) (CDCl₃).[1]

Data Summary: ¹H NMR of this compound

The following table summarizes the assigned chemical shifts and predicted multiplicities for the protons of this compound.

Proton LabelAssignmentChemical Shift (δ) ppm (in CDCl₃)[1]Predicted MultiplicityInferred Coupling Constants (J) in Hz
H(a) Methine (CH)~1.75Multiplet (dq)³Jad ≈ 5-6 Hz; ³Jab ≈ 6-8 Hz; ³Jac ≈ 3-5 Hz
H(b) Methylene (CH₂) trans~1.30Doublet of Doublets (dd)²Jbc ≈ 1-3 Hz; ³Jba ≈ 6-8 Hz
H(c) Methylene (CH₂) cis~0.24Doublet of Doublets (dd)²Jcb ≈ 1-3 Hz; ³Jca ≈ 3-5 Hz
H(d) Methyl (CH₃)~1.20Doublet (d)³Jda ≈ 5-6 Hz
H(e) Amine (NH)~1.98 (variable)Broad Singlet (br s)N/A

Note: The chemical shift of the N-H proton is highly variable and depends on factors like solvent, concentration, and temperature. Coupling to this proton is often not observed due to chemical exchange.

Interpretation of ¹H NMR Spectrum
  • Ring Protons (H(a), H(b), H(c)) : The three protons on the aziridine (B145994) ring form a complex spin system. The methine proton H(a) is coupled to the three methyl protons H(d) , as well as the two diastereotopic methylene protons H(b) and H(c) , resulting in a complex multiplet.

  • Diastereotopic Methylene Protons : Because C2 is a stereocenter, the two protons on C3, H(b) and H(c) , are chemically non-equivalent. The proton cis to the methyl group (H(c) ) is significantly shielded (shifted to a lower ppm value) compared to the proton trans to the methyl group (H(b) ).

  • Coupling Constants : The vicinal coupling constant between trans protons on a three-membered ring is typically larger than the cis coupling (³Jtrans > ³Jcis). Therefore, the coupling between H(a) and H(b) is expected to be larger than between H(a) and H(c). The geminal coupling (²Jbc) between the diastereotopic methylene protons is usually small.

Visualization of ¹H-¹H Spin-Spin Coupling

The following diagram illustrates the key coupling interactions within the this compound molecule.

G Ha H(a) (CH) Hb H(b) (CH₂-trans) Ha->Hb ³Jab (vicinal, trans) Hc H(c) (CH₂-cis) Ha->Hc ³Jac (vicinal, cis) Hd H(d) (CH₃) Ha->Hd ³Jad (vicinal) Hb->Hc ²Jbc (geminal)

Caption: Spin-spin coupling network for this compound protons.

¹³C NMR Spectral Analysis

Predicted ¹³C NMR Data

A proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, one for each unique carbon environment.

Carbon LabelAssignmentPredicted Chemical Shift (δ) ppm
C2 Methine (CH)25 - 35
C3 Methylene (CH₂)20 - 30
-CH₃ Methyl (CH₃)15 - 25

Note: These are estimated chemical shift ranges. The strained aziridine ring carbons are expected to be shielded and appear at relatively high field (low ppm values).

Experimental Protocols for NMR Analysis

This section provides a standardized methodology for preparing and analyzing a sample of this compound.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound as it is a good solvent for many organic compounds and has a well-defined residual solvent peak (δ ≈ 7.26 ppm).

  • Concentration : For a standard ¹H NMR spectrum, prepare a solution by dissolving approximately 5-10 mg of purified this compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak is often sufficient.

  • Filtration : To ensure magnetic field homogeneity, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Capping : Cap the NMR tube immediately to prevent evaporation, especially given the volatility of this compound.

Data Acquisition
  • Spectrometer : Data can be acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Locking and Shimming : Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : ~12-16 ppm.

    • Acquisition Time : ~2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8 to 16 scans for a moderately concentrated sample.

  • ¹³C NMR Parameters :

    • Pulse Sequence : Standard single-pulse with proton decoupling.

    • Spectral Width : ~220-240 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : Several hundred to several thousand scans, depending on concentration.

Visualization of the NMR Analysis Workflow

The following flowchart outlines the logical steps from sample preparation to final data analysis.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-50 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire FID Data (¹H and/or ¹³C) E->F G Fourier Transform (FID -> Spectrum) F->G H Phase & Baseline Correction G->H I Integrate Peaks & Assign Chemical Shifts H->I J Analyze Coupling Patterns I->J

Caption: Standard workflow for NMR sample analysis.

Conclusion

The NMR analysis of this compound provides a wealth of structural information. The ¹H NMR spectrum is particularly characteristic, displaying distinct signals for the diastereotopic methylene protons, a direct consequence of the molecule's chirality and strained ring system. While experimental ¹³C NMR data is scarce, its features can be reliably predicted. The protocols and data presented in this guide serve as a comprehensive resource for scientists utilizing this compound, enabling accurate and efficient characterization of this important chemical entity.

References

Spectroscopic Analysis of 2-Methylaziridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 2-methylaziridine. It details experimental methodologies, presents key spectral data in a structured format, and illustrates fundamental spectroscopic principles through signaling pathway and workflow diagrams.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes of a molecule. The IR spectrum of this compound is characterized by the presence of two conformers, cis and trans, which results in a complex spectrum with overlapping bands.

Experimental Protocol: Vapor Phase and Solution IR Spectroscopy

A general protocol for obtaining the IR spectrum of this compound is as follows, based on methodologies described in the literature[1]:

1. Sample Preparation:

  • Vapor Phase: A small amount of this compound is introduced into a gas cell with a defined path length (e.g., 10 cm). The cell is then pressurized to approximately 50 Torr to obtain a suitable concentration for analysis.[1]

  • Solution Phase: A solution of this compound is prepared in a suitable infrared-transparent solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to a concentration that gives optimal absorbance (typically 0.1-10% v/v).[1]

2. Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, such as a Digilab FTS-14, is commonly used.[2][3]

  • The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

3. Data Acquisition:

  • A background spectrum of the empty gas cell or the pure solvent is recorded.

  • The sample is placed in the infrared beam path.

  • The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Multiple scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Key IR Vibrational Modes of this compound

The following table summarizes the significant experimentally observed vibrational bands for the equilibrium mixture of trans and cis this compound. The assignments are based on a combination of experimental data and ab initio calculations.[1]

Wavenumber (cm⁻¹)IntensityAssignment (Major Contributions)
~3330MediumN-H Stretch
~3070MediumRing C-H Stretch
~2980StrongCH₃ Asymmetric Stretch
~2940StrongCH₃ Symmetric Stretch
~1460MediumCH₃ Asymmetric Deformation
~1380MediumCH₃ Symmetric Deformation
~1220StrongRing Deformation, C-N Stretch
~1050StrongC-C Stretch, CH₃ Rock
~850StrongRing Breathing, N-H Wag

Table 1: Summary of key experimental IR absorption bands for this compound.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary vibrational modes of the this compound molecule.

Vibrational_Modes Key Vibrational Modes of this compound cluster_stretching Stretching Vibrations cluster_bending Bending and Deformation Vibrations N-H_Stretch N-H Stretch (~3330 cm⁻¹) C-H_Stretch C-H Stretch (Ring & CH₃) (~3070-2940 cm⁻¹) CH3_Deformation CH₃ Deformation (~1460-1380 cm⁻¹) Ring_Deformation Ring Deformation & C-N Stretch (~1220 cm⁻¹) Ring_Breathing Ring Breathing & N-H Wag (~850 cm⁻¹) Molecule This compound Molecule->N-H_Stretch Energy Absorption Molecule->C-H_Stretch Energy Absorption Molecule->CH3_Deformation Energy Absorption Molecule->Ring_Deformation Energy Absorption Molecule->Ring_Breathing Energy Absorption

Caption: Key vibrational modes of this compound observed in IR spectroscopy.

Mass Spectrometry of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) mass spectrometry of this compound leads to the formation of a molecular ion and several characteristic fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry

A typical experimental protocol for obtaining the EI mass spectrum of this compound is as follows:

1. Sample Introduction:

  • A small amount of the volatile this compound sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system or a direct insertion probe.

2. Ionization:

  • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

3. Mass Analysis:

  • The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

  • An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Mass Spectral Data of this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several significant fragment peaks. The data presented below is a compilation from various spectral databases.[4][5]

m/zRelative Intensity (%)Proposed Fragment Ion
5756.8[C₃H₇N]⁺• (Molecular Ion)
5682.4[C₃H₆N]⁺
4218.0[C₂H₄N]⁺
3037.3[CH₄N]⁺
2927.4[C₂H₅]⁺ or [CHN]⁺
28100.0[C₂H₄]⁺• or [CH₂N]⁺

Table 2: Key ions and their relative intensities in the electron ionization mass spectrum of this compound.

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion (m/z 57) proceeds through several pathways, leading to the observed fragment ions. The base peak at m/z 56 is likely formed by the loss of a hydrogen atom. The peak at m/z 42 can be attributed to the loss of a methyl group followed by rearrangement.

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway Proposed Mass Spectrometry Fragmentation of this compound M This compound (M) M_ion [C₃H₇N]⁺• m/z = 57 M->M_ion - e⁻ frag_56 [C₃H₆N]⁺ m/z = 56 M_ion->frag_56 - H• frag_42 [C₂H₄N]⁺ m/z = 42 M_ion->frag_42 - CH₃• frag_28 [CH₂N]⁺ m/z = 28 frag_42->frag_28 - CH₂

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Propyleneimine: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of propyleneimine (also known as 2-methylaziridine). The information is curated for professionals in research, science, and drug development who require precise data for modeling, safety assessments, and experimental design. This document presents quantitative data in structured tables, details relevant experimental protocols for property determination, and includes visualizations of key chemical pathways.

Core Physical and Chemical Properties

Propyleneimine is a colorless, volatile, and flammable oily liquid with a pungent, ammonia-like odor.[1][2] It is a synthetic chemical intermediate used in the paper, textile, rubber, and pharmaceutical industries, and is noted for its high reactivity, which is attributable to the strained three-membered aziridine (B145994) ring.[3][4]

Chemical Structure
  • Chemical Formula: C₃H₇N[1][5]

  • IUPAC Name: this compound[1][5]

  • CAS Number: 75-55-8[5]

  • SMILES: CC1CN1[1]

  • InChI: 1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3[5]

Quantitative Physical Properties

The following tables summarize the key physical properties of propyleneimine, providing a range of reported values from various sources.

PropertyValueSource(s)
Molecular Weight 57.09 g/mol [1]
57.1 g/mol [6][7]
57.11 g/mol [8][9]
Appearance Clear colorless, oily, fuming liquid with an ammonia-like odor.[1][2][6][10]
Density 0.8039 to 0.807 g/mL at 25 °C (77 °F)[1][9]
0.8 g/mL (relative to water)[5][6]
0.808 g/mL at 25 °C[11]
Boiling Point 66-67 °C (151-153 °F) at 760 mmHg[5][6][9][11]
152 °F[2][7]
Melting/Freezing Point -63 °C (-81.4 °F)[5][6]
-65 °C (-85 °F)[1][7][9]
Flash Point -4 °C (25 °F) (closed cup)[1][7][9][10]
-18 °C (closed cup)[6]
-15 °C (5 °F)[12]
-10 °C (14 °F)[11]
Solubility Miscible in water.[5][6][7][12]
Soluble in ethanol (B145695) and most organic solvents.[13]
Vapor Pressure 112 mmHg at 20 °C (68 °F)[5][7][8][9][12]
140 mmHg at 25 °C[1]
14.9 kPa at 20 °C[6]
Vapor Density 2.0 (relative to air = 1)[1][6][9]
Viscosity 0.491 cP at 25 °C[1]
0.6 mm²/s at 25 °C[6]
Refractive Index Data not readily available in the search results.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of a volatile and flammable liquid like propyleneimine. These are generalized protocols and should be adapted with appropriate safety measures when handling this hazardous substance.

Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid by heating it to its boiling point and measuring the temperature of the vapor.

  • Apparatus Setup: Assemble a simple distillation apparatus, which includes a round-bottom flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

  • Sample Preparation: Place a small volume (e.g., 5-10 mL) of propyleneimine and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using the heating mantle.

  • Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.

  • Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.[8][14][15]

  • Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure if the measurement is taken at a different pressure.

Melting Point Determination (Capillary Method)

For substances that are solid at or near room temperature, the capillary method is standard. Given propyleneimine's low melting point, a cryostat would be necessary.

  • Sample Preparation: A small amount of the solidified propyleneimine is introduced into a capillary tube, which is then sealed.

  • Apparatus: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, equipped with a calibrated thermometer or temperature sensor and a cooling system.[1][6]

  • Heating/Cooling: The sample is cooled to a temperature well below its expected melting point. The temperature is then slowly raised at a controlled rate (e.g., 1-2 °C per minute).[6]

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire solid has melted. For a pure substance, this range should be narrow.[1][12]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid.

  • Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured.

  • Mass of Pycnometer with Sample: The pycnometer is filled with propyleneimine, ensuring no air bubbles are trapped, and its mass is measured again.

  • Volume of Pycnometer: The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring the mass.

  • Calculation: The density of propyleneimine is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.[16][17]

Flash Point Determination (Closed-Cup Method)

For volatile liquids like propyleneimine, a closed-cup method is generally preferred as it gives a lower and more conservative (safer) flash point value.[18]

  • Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus) is used.[9][19][20]

  • Sample Introduction: The sample cup is filled with propyleneimine to the specified level.

  • Heating: The sample is heated at a slow, constant rate.

  • Ignition Source: At regular temperature intervals, a small flame or spark is introduced into the vapor space above the liquid.

  • Observation: The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.[18][20]

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a substance in a solvent.

  • Preparation of Saturated Solution: An excess amount of propyleneimine is added to a known volume of the solvent (e.g., water) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved portion of the propyleneimine is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of propyleneimine in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2][10]

Chemical Pathways and Reactivity

Propyleneimine's high reactivity is a defining characteristic. The strained aziridine ring makes it susceptible to ring-opening reactions. It can act as a nucleophile and also undergo acid-catalyzed polymerization.

Acid-Catalyzed Polymerization

In the presence of an acid, propyleneimine can undergo rapid, and often violent, polymerization.[21] The reaction is initiated by the protonation of the nitrogen atom, which activates the ring towards nucleophilic attack by another propyleneimine molecule.

Acid_Catalyzed_Polymerization Propyleneimine Propyleneimine (Monomer) Protonated_PI Protonated Propyleneimine Propyleneimine->Protonated_PI Protonation H_plus H⁺ (Acid Catalyst) Dimer Dimer (Growing Polymer Chain) Protonated_PI->Dimer Nucleophilic Attack (Ring Opening) Another_PI Another Propyleneimine Molecule Polymer Poly(propyleneimine) Dimer->Polymer Propagation

Caption: Acid-catalyzed polymerization of propyleneimine.

Propyleneimine as a Nucleophile

The lone pair of electrons on the nitrogen atom allows propyleneimine to act as a nucleophile, reacting with various electrophiles. This reaction involves the nitrogen atom attacking an electron-deficient center, leading to the formation of a new covalent bond.

Nucleophilic_Reaction Propyleneimine Propyleneimine (Nucleophile) Transition_State Transition State Propyleneimine->Transition_State Nucleophilic Attack Electrophile Electrophile (e.g., R-X) Product N-substituted Propyleneimine Transition_State->Product Leaving_Group Leaving Group (X⁻) Transition_State->Leaving_Group Bond Breaking

Caption: Reaction of propyleneimine as a nucleophile.

References

The Energetic Landscape of 2-Methylaziridine: A Deep Dive into Ring Strain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the intricate world of organic synthesis and drug development, the small, three-membered nitrogen-containing heterocycle, aziridine (B145994), and its derivatives, such as 2-methylaziridine, represent a class of potent intermediates. Their utility is largely governed by a fundamental chemical principle: ring strain. This technical guide explores the core concepts of ring strain in this compound, offering quantitative data, experimental context, and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Aziridines, as nitrogen analogs of epoxides and cyclopropanes, possess significant inherent ring strain due to the compression of bond angles and torsional strain.[1] This stored potential energy is the primary driver for their high reactivity, particularly in ring-opening reactions that lead to more stable, acyclic products.[1][2] The strain energy of the parent aziridine ring is comparable to that of cyclopropane, highlighting its energetic nature.[1][3]

Quantifying the Strain: A Comparative Analysis

The ring strain energy (RSE) is a measure of the destabilization of a cyclic molecule compared to a corresponding strain-free acyclic reference. While direct experimental determination of RSE for this compound is complex, computational studies and comparisons with related structures provide valuable quantitative insights. The RSE of a molecule can be influenced by factors such as ring size, the presence of heteroatoms, and substituents.[4] Generally, as the ring size increases from a three-membered ring, the RSE decreases.[2][5]

CompoundRing Strain Energy (kcal/mol)Method
Cyclopropane~27.5Experimental (Heat of Combustion)
Aziridine (Parent)~27Computational/Estimated
Oxirane~27Experimental (Heat of Combustion)
This compoundEstimated to be similar to or slightly higher than aziridine

The introduction of a methyl group at the C2 position of the aziridine ring is expected to have a nuanced effect on the overall ring strain. While it may slightly alter bond lengths and angles, the fundamental high strain of the three-membered ring is retained.

The Consequences of Strain: Reactivity and Ring-Opening Reactions

The high ring strain of this compound makes its carbon atoms susceptible to nucleophilic attack, a process that relieves the strain.[1] However, an unactivated aziridine ring is relatively inert to all but the strongest nucleophiles.[1] To harness its synthetic potential, the nitrogen atom is often "activated" by functionalization with an electron-withdrawing group. This activation enhances the electrophilicity of the ring carbons, making them more prone to attack.[1]

A quintessential example of the reactivity driven by ring strain is the acid-catalyzed ring-opening of this compound. In the presence of a Lewis or Brønsted acid, the nitrogen atom is protonated or coordinated, forming a highly reactive aziridinium (B1262131) ion.[6] This intermediate is then readily attacked by a nucleophile.

The regioselectivity of the ring-opening of this compound is a critical aspect for synthetic applications. The nucleophilic attack can occur at either the C2 (more substituted) or C3 (less substituted) carbon. The outcome is dependent on a variety of factors including the nature of the activating group on the nitrogen, the nucleophile, and the reaction conditions.[1][7] Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanisms and regioselectivity of these ring-opening reactions.[7]

Acid_Catalyzed_Ring_Opening cluster_0 Activation cluster_1 Nucleophilic Attack This compound This compound H+ H⁺ (Acid) This compound->H+ Aziridinium_Ion Activated Aziridinium Ion H+->Aziridinium_Ion Protonation Nu- Nu⁻ (Nucleophile) Aziridinium_Ion->Nu- Product Ring-Opened Product Nu-->Product SN2 Attack

Caption: Acid-catalyzed ring-opening of this compound.

Experimental Protocols: Determining Ring Strain Energy

The experimental determination of ring strain energy is typically indirect and relies on thermochemical measurements, most commonly the heat of combustion.[8] The general principle is to compare the experimentally determined enthalpy of formation of the cyclic compound with that of a hypothetical, strain-free acyclic analogue.

Protocol: Combustion Calorimetry for Ring Strain Energy Estimation

Objective: To determine the heat of combustion of a volatile cyclic amine like this compound to subsequently calculate its enthalpy of formation and estimate its ring strain energy.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is encapsulated in a thin-walled ampule or a suitable container to ensure complete combustion and prevent premature volatilization.

  • Calorimeter Setup: A bomb calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid. The bomb is charged with a known amount of water and pressurized with pure oxygen.

  • Combustion: The encapsulated sample is placed in the bomb, which is then sealed and placed in the calorimeter. The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water in the calorimeter is meticulously recorded with a high-precision thermometer.

  • Data Analysis:

    • The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter.

    • Corrections are made for the heat of formation of nitric acid and any other side products.

    • The standard enthalpy of combustion is determined.

  • Enthalpy of Formation Calculation: Using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation of this compound is calculated.

  • Ring Strain Energy Estimation: The RSE is estimated by comparing the experimental enthalpy of formation with the theoretical enthalpy of formation of a strain-free acyclic isomer (e.g., propylamine) calculated using group additivity methods. The difference between these values provides an estimate of the ring strain energy.

It is important to note that this is a highly specialized experimental technique that requires meticulous execution and careful data analysis.[8]

Conclusion

The significant ring strain inherent in the this compound structure is the cornerstone of its chemical reactivity and synthetic utility. This stored energy provides a powerful thermodynamic driving force for a variety of chemical transformations, most notably ring-opening reactions. A thorough understanding of the magnitude of this strain and the factors that influence the regioselectivity of its release is paramount for the strategic design and development of novel chemical entities in the pharmaceutical and materials science industries. While direct measurement of ring strain remains a challenge, a combination of computational modeling and comparative analysis with related strained rings provides a robust framework for predicting and harnessing the unique chemistry of this compound.

References

An In-depth Technical Guide to the Basicity and pKa of 2-Methylaziridine Compared to Acyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity and pKa of 2-methylaziridine in comparison to a range of acyclic amines. Understanding the basicity of nitrogen-containing compounds is fundamental in drug design and development, influencing properties such as solubility, receptor binding, and pharmacokinetic profiles. This document offers a detailed comparison of pKa values, explores the underlying chemical principles governing these differences, and provides detailed experimental protocols for their determination.

Core Concepts: Basicity and pKa of Amines

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base, signifying a greater propensity to accept a proton. The basicity of amines is primarily influenced by several key factors:

  • Inductive Effects: Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity.

  • Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton, thereby decreasing basicity. This effect is particularly noticeable when comparing primary, secondary, and tertiary amines in aqueous solutions.

  • Hybridization: The hybridization of the nitrogen atom's lone pair orbital affects its availability. Lone pairs in orbitals with higher s-character are held more tightly to the nucleus, resulting in lower basicity. For instance, sp³-hybridized nitrogen in aliphatic amines is more basic than sp²-hybridized nitrogen in aromatic amines.

  • Ring Strain (for cyclic amines): In strained ring systems like aziridines, the bond angles deviate significantly from the ideal tetrahedral angle. This can alter the hybridization of the nitrogen lone pair and influence its basicity.

Comparative Analysis of pKa Values

The following table summarizes the pKa values of the conjugate acids of this compound and a selection of representative acyclic amines.

Compound NameStructureTypepKa of Conjugate Acid
This compoundC₃H₇NCyclic8.18 - 8.22
EthylamineCH₃CH₂NH₂Primary10.6 - 10.87
Diethylamine(CH₃CH₂)₂NHSecondary10.98 - 11.09
Triethylamine(CH₃CH₂)₃NTertiary10.75 - 10.78
n-PropylamineCH₃CH₂CH₂NH₂Primary10.71
Isopropylamine(CH₃)₂CHNH₂Primary10.6 - 10.63
n-ButylamineCH₃(CH₂)₃NH₂Primary10.59 - 10.78
sec-ButylamineCH₃CH₂CH(NH₂)CH₃Primary10.56 - 10.60
tert-Butylamine(CH₃)₃CNH₂Primary10.68

Discussion: this compound vs. Acyclic Amines

As evidenced by the data, this compound is a significantly weaker base than typical primary, secondary, and tertiary acyclic amines. The pKa of its conjugate acid is approximately 2-3 units lower than that of common acyclic amines. This marked difference in basicity can be attributed to the unique structural features of the aziridine (B145994) ring.

The three-membered ring of this compound is highly strained, forcing the bond angles to be approximately 60° instead of the ideal 109.5° for an sp³-hybridized atom. This ring strain leads to a rehybridization of the orbitals. The C-N bonds in the ring have more p-character, and consequently, the external N-H bond and the nitrogen lone pair orbital have more s-character. The increased s-character of the lone pair orbital means that these electrons are held more closely to the nitrogen nucleus, making them less available for donation to a proton. This reduced availability of the lone pair directly translates to lower basicity.

In contrast, acyclic amines have nitrogen atoms that are approximately sp³-hybridized, with the lone pair residing in an sp³ orbital. The alkyl groups attached to the nitrogen in acyclic amines are electron-donating, which increases the electron density on the nitrogen and enhances its basicity. While steric hindrance can play a role, particularly in tertiary amines, the dominant electronic effect of alkyl groups in acyclic amines is to increase basicity compared to ammonia.

The following diagram illustrates the relationship between the structural features and the resulting basicity.

G cluster_acyclic Acyclic Amines cluster_aziridine This compound Acyclic Alkyl Groups (Electron Donating) sp3 sp³ Hybridized Nitrogen Acyclic->sp3 Inductive Effect Aziridine Strained 3-Membered Ring HighED Increased Electron Density on N sp3->HighED HighBasicity Higher Basicity (pKa ~10-11) HighED->HighBasicity sChar Increased s-character of N lone pair Aziridine->sChar Angle Strain LowED Decreased Electron Density Availability sChar->LowED LowBasicity Lower Basicity (pKa ~8.2) LowED->LowBasicity

Factors influencing the basicity of acyclic amines versus this compound.

Experimental Protocols for pKa Determination

Accurate determination of pKa is crucial for understanding and predicting the behavior of amine-containing compounds. The following are detailed methodologies for three common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of amines.

Principle: A solution of the amine is titrated with a standard solution of a strong acid. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated amine are equal.

Apparatus:

  • pH meter with a glass electrode

  • Burette (10 mL or 25 mL)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL or 150 mL)

  • Volumetric flasks and pipettes

Reagents:

  • Amine sample of known concentration (e.g., 0.01 M)

  • Standardized strong acid titrant (e.g., 0.1 M HCl)

  • Deionized water

  • pH calibration buffers (pH 4, 7, and 10)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Sample Preparation: Accurately prepare a solution of the amine in deionized water at a known concentration.

  • Titration Setup: Place a known volume of the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized acid titrant in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the volume of titrant that is half of the volume at the equivalence point.

The following workflow diagram outlines the potentiometric titration process.

G start Start prep_sol Prepare Amine Solution (Known Concentration) start->prep_sol calibrate Calibrate pH Meter prep_sol->calibrate titrate Titrate with Standard Acid calibrate->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot find_ep Determine Equivalence Point plot->find_ep find_pka Determine pKa at Half-Equivalence Point find_ep->find_pka end End find_pka->end

Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry

This method is suitable for amines that have a chromophore whose UV-Vis absorbance spectrum changes upon protonation.

Principle: The absorbance of a solution of the amine is measured at a fixed wavelength over a range of pH values. The pKa is determined from the sigmoidal plot of absorbance versus pH.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Cuvettes

  • Volumetric flasks and pipettes

Reagents:

  • Amine sample

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

  • Deionized water

Procedure:

  • Wavelength Selection: Record the UV-Vis spectra of the amine in a highly acidic solution (fully protonated) and a highly basic solution (fully unprotonated). Choose an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Sample Preparation: Prepare a series of solutions of the amine with the same concentration in different buffer solutions of known pH.

  • Absorbance Measurement: Measure the absorbance of each solution at the selected analytical wavelength.

  • Data Analysis: Plot the absorbance (y-axis) against the pH (x-axis). The resulting sigmoidal curve will have an inflection point. The pH at this inflection point corresponds to the pKa of the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of nuclei close to the ionizing center as a function of pH.

Principle: The chemical shift of a nucleus (e.g., ¹H or ¹³C) near the amine nitrogen is sensitive to the protonation state of the amine. By measuring the chemical shift of a specific nucleus over a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Apparatus:

  • NMR spectrometer

  • pH meter

  • NMR tubes

Reagents:

  • Amine sample

  • Deuterated solvent (e.g., D₂O)

  • A series of deuterated buffer solutions or solutions of strong acid (e.g., DCl) and strong base (e.g., NaOD) to adjust the pD.

Procedure:

  • Sample Preparation: Prepare a series of NMR samples of the amine in the deuterated solvent, each with a different, accurately measured pD (the equivalent of pH in D₂O).

  • NMR Data Acquisition: Acquire the NMR spectrum for each sample, paying close attention to the chemical shift of a nucleus near the amine group.

  • Data Analysis: Plot the chemical shift (δ) in ppm (y-axis) against the pD (x-axis). The pKa can be determined from the inflection point of the resulting sigmoidal curve. Note that a correction factor is often needed to convert the measured pD to a pKa value in H₂O.

Conclusion

The basicity of this compound is significantly lower than that of its acyclic amine counterparts. This is primarily due to the increased s-character of the nitrogen lone pair orbital, a consequence of the high ring strain in the three-membered ring. This fundamental understanding of the structure-basicity relationship is critical for medicinal chemists and drug development professionals in the design and optimization of new therapeutic agents. The experimental protocols provided herein offer robust methods for the accurate determination of amine pKa values, a crucial parameter in the characterization of nitrogen-containing compounds.

Toxicological Profile of 2-Methylaziridine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-Methylaziridine (also known as propyleneimine), a reactive alkylating agent. The information is intended for researchers, scientists, and professionals in drug development and related fields to ensure safe handling and informed use of this chemical intermediate. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental methodologies, based on established guidelines, are provided for key toxicological endpoints.

Acute Toxicity

This compound exhibits high acute toxicity via oral, dermal, and inhalation routes of exposure. It is classified as very toxic if swallowed, very toxic in contact with skin, and very toxic by inhalation. Acute exposure can lead to irritation of the eyes, skin, and respiratory tract, as well as central nervous system (CNS) effects, and in severe cases, death.

Table 1: Acute Toxicity of this compound

Route of ExposureSpeciesMetricValueReference(s)
OralRatLD5019 mg/kg bw
DermalRatLD5034 mg/kg bw
InhalationRatLC50500 ppm (1.2 mg/L) for 4 hours (5/6 mortality)
InhalationGuinea PigLC50500 ppm (1.2 mg/L) for 2 hours (3/5 mortality)
Experimental Protocols: Acute Toxicity Testing

The methodologies for acute toxicity studies are generally based on OECD guidelines.

  • Acute Oral Toxicity (OECD 420, 423, 425): The test substance is administered in a single dose by gavage to fasted animals (e.g., rats). Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A tiered dosing procedure is often used to minimize the number of animals.

  • Acute Dermal Toxicity: The test substance is applied to a shaved area of the skin of the test animal (e.g., rat or rabbit) for a 24-hour period. The site is then cleansed, and the animals are observed for 14 days for signs of toxicity and mortality.

  • Acute Inhalation Toxicity: Animals are exposed to the test substance as a vapor or aerosol in an inhalation chamber for a specified duration (e.g., 4 hours). Animals are then observed for at least 14 days for toxic effects and mortality.

Acute_Oral_Toxicity_Workflow cluster_protocol Acute Oral Toxicity Study (Based on OECD 423) Animal_Selection Animal Selection: - Rats (preferred) - Healthy, young adults - Both sexes (initially) Fasting Fasting: - Overnight (food, not water) Animal_Selection->Fasting Dosing Dosing: - Single gavage dose - Vehicle: Water or appropriate solvent Fasting->Dosing Observation Observation (14 days): - Mortality - Clinical signs (e.g., changes in skin, fur, eyes, respiration, behavior) - Body weight Dosing->Observation Necropsy Gross Necropsy: - All animals - Examination of organs and tissues Observation->Necropsy

Figure 1: Workflow for an acute oral toxicity study.

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been shown to be carcinogenic in animal studies. The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), and the U.S. National Toxicology Program (NTP) has listed it as "reasonably anticipated to be a human carcinogen".

Oral administration in rats has been shown to cause a variety of tumors. In a key study, this compound was administered by gavage to rats for up to 60 weeks. The treatment led to an increased incidence of mammary gland adenocarcinomas in females, leukemia in males, and gliomas and squamous-cell carcinomas of the ear canal in both sexes.

Table 2: Carcinogenicity of this compound in Rats (Oral Gavage)

Dose GroupSexTumor TypeIncidence
Low DoseFemaleMammary AdenocarcinomaIncreased
High DoseFemaleMammary AdenocarcinomaIncreased
Low DoseMaleLeukemiaIncreased
High DoseMaleLeukemiaIncreased
Both DosesBothGliomaIncreased
Both DosesBothSquamous-cell carcinoma of the ear canalIncreased
Low DoseMaleIntestinal AdenocarcinomaSmall number
High DoseMaleIntestinal AdenocarcinomaSmall number
Experimental Protocols: Carcinogenicity Bioassay

Carcinogenicity studies are typically conducted following guidelines from the NTP or OECD.

  • NTP Carcinogenesis Bioassay (Rodents): These are typically two-year studies. The test substance is administered to rats and mice, usually via the diet, drinking water, or gavage. The study includes multiple dose groups and a control group. Animals are monitored for clinical signs of toxicity and tumor development. At the end of the study, a comprehensive histopathological examination of all organs and tissues is performed.

  • OECD 451 (Carcinogenicity Studies): This guideline recommends a long-term study (typically 24 months for rats) where the test substance is administered daily to several groups of animals at different dose levels. The study evaluates the carcinogenic potential of a substance and provides information on dose-response relationships.

Carcinogenicity_Bioassay_Workflow cluster_protocol Carcinogenicity Bioassay (Based on NTP/OECD Guidelines) Dose_Selection Dose Range Finding Studies Long_Term_Exposure Long-Term Exposure (e.g., 2 years): - Rodents (rats, mice) - Multiple dose groups and control - Gavage, diet, or drinking water Dose_Selection->Long_Term_Exposure In_Life_Observations In-Life Observations: - Clinical signs - Body weight, food/water consumption - Palpable masses Long_Term_Exposure->In_Life_Observations Pathology Terminal Pathology: - Gross necropsy - Histopathology of all organs and tissues In_Life_Observations->Pathology

Figure 2: General workflow for a carcinogenicity bioassay.

Mutagenicity and Genotoxicity

This compound is a genotoxic compound, meaning it can damage DNA. It has been shown to be mutagenic in a variety of in vitro and in vivo test systems.

Table 3: Mutagenicity of this compound

Assay TypeTest SystemResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumPositive
Escherichia coliPositive
Mitotic RecombinationSaccharomyces cerevisiaePositive
Somatic MutationDrosophila melanogasterPositive
Sex-Linked Recessive Lethal MutationsDrosophila melanogasterPositive
In vivo Micronucleus AssayRodentPositive
Mechanism of Genotoxicity

As a reactive alkylating agent, this compound's toxicity stems from its ability to form covalent adducts with nucleophilic sites in cellular macromolecules, most critically DNA. The strained aziridine (B145994) ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with DNA bases. This can lead to DNA damage, mutations, and chromosomal aberrations.

Genotoxicity_Mechanism cluster_mechanism Mechanism of this compound Genotoxicity Methylaziridine This compound (Alkylating Agent) DNA_Adducts Formation of DNA Adducts Methylaziridine->DNA_Adducts DNA_Damage DNA Damage: - Base alkylation - Cross-linking DNA_Adducts->DNA_Damage Mutations Mutations DNA_Damage->Mutations Chromosomal_Aberrations Chromosomal Aberrations DNA_Damage->Chromosomal_Aberrations Cancer Carcinogenesis Mutations->Cancer Chromosomal_Aberrations->Cancer

Figure 3: Simplified mechanism of this compound genotoxicity.

Signaling Pathways Involved in Genotoxicity Response

The DNA damage induced by this compound activates complex cellular signaling pathways aimed at repairing the damage or, if the damage is too severe, inducing programmed cell death (apoptosis). Key pathways include:

  • DNA Repair Pathways:

    • Base Excision Repair (BER): Primarily repairs small, non-helix-distorting base lesions.

    • Nucleotide Excision Repair (NER): Removes bulky, helix-distorting DNA adducts.

    • Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): Repair DNA double-strand breaks.

  • p53 Signaling Pathway: The tumor suppressor protein p53 is a critical sensor of cellular stress, including DNA damage. Upon activation, p53 can halt the cell cycle to allow for DNA repair or trigger apoptosis.

DNA_Damage_Response cluster_pathway Cellular Response to this compound-Induced DNA Damage cluster_repair DNA Repair Pathways cluster_p53 p53 Signaling Pathway Methylaziridine This compound DNA_Damage DNA Damage (Adducts, Breaks) Methylaziridine->DNA_Damage BER Base Excision Repair (BER) DNA_Damage->BER NER Nucleotide Excision Repair (NER) DNA_Damage->NER HR_NHEJ Homologous Recombination (HR) & Non-Homologous End Joining (NHEJ) DNA_Damage->HR_NHEJ p53 p53 Activation DNA_Damage->p53 Successful_Repair Successful Repair (Cell Survival) BER->Successful_Repair NER->Successful_Repair HR_NHEJ->Successful_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->Successful_Repair Cell_Death Cell Death Apoptosis->Cell_Death

Figure 4: Key signaling pathways in response to DNA damage.

Experimental Protocols: Mutagenicity Assays
  • Bacterial Reverse Mutation Assay (Ames Test; OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a histidine- or tryptophan-deficient medium.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance with and without metabolic activation. After a suitable treatment period, the cells are arrested in metaphase, and the chromosomes are examined for structural aberrations.[1][2][3][4][5]

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance, and bone marrow or peripheral blood is collected.[6] The erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[6]

Reproductive and Developmental Toxicity

Limited data are available on the reproductive and developmental toxicity of this compound. In a non-guideline study in rats, administration of aziridine (a closely related compound) during gestation resulted in increased implantation loss and skeletal and organ malformations at a maternally toxic dose. More research is needed to fully characterize the reproductive and developmental risks of this compound.

Experimental Protocols: Reproductive and Developmental Toxicity Studies

Standard protocols for these studies are provided by the OECD.

  • OECD 414 (Prenatal Developmental Toxicity Study): Pregnant animals (usually rats or rabbits) are administered the test substance during the period of organogenesis. The dams are euthanized just prior to term, and the fetuses are examined for external, visceral, and skeletal abnormalities.

  • OECD 416 (Two-Generation Reproduction Toxicity Study): The test substance is administered to male and female animals for one complete generation. The animals are assessed for effects on mating, pregnancy, parturition, and lactation. The offspring (F1 generation) are also exposed to the test substance and assessed for reproductive capability.

Safety and Handling for Researchers

Given its high acute toxicity, carcinogenicity, and mutagenicity, this compound must be handled with extreme caution in a research setting.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations for hazardous materials.

This guide provides a summary of the available toxicological data for this compound. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) and other relevant safety information before handling this compound.

References

environmental fate and degradation of 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Methylaziridine

Introduction

This compound (CAS No. 75-55-8), also commonly known as propyleneimine, is a highly reactive, colorless liquid organic compound.[1][2] It serves as a valuable intermediate in the chemical industry, with its derivatives utilized in the paper, textile, rubber, and pharmaceutical sectors.[3][4] However, its high acute toxicity, potential carcinogenicity, and ecotoxicity necessitate a thorough understanding of its environmental persistence, transformation, and ultimate fate.[5][6] This technical guide provides a comprehensive overview of the , synthesizing available data on its physical-chemical properties, abiotic and biotic degradation pathways, and the experimental methodologies used for their determination. This document is intended for researchers, environmental scientists, and drug development professionals who handle or assess the environmental impact of this compound.

Physical and Chemical Properties

The environmental transport and partitioning of this compound are governed by its fundamental physical and chemical properties. Its miscibility in water and high vapor pressure suggest potential distribution in both aquatic and atmospheric compartments. The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) indicates very high mobility in soil.[1]

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
CAS Number 75-55-8
Molecular Formula C₃H₇N [1]
Molecular Weight 57.09 g/mol [1]
Appearance Colorless, oily liquid with an ammonia-like odor [1][2]
Boiling Point 66 - 67 °C [5]
Melting Point -65 °C [3][5]
Vapor Pressure 112 mmHg (14.9 kPa) at 20 °C [1][2]
Water Solubility Miscible [2][3]
pKa (conjugate acid) 8.22 [1]
Log Koc (estimated) 1.18 (Koc ~ 15) [1]

| Henry's Law Constant (est.) | 9.7 x 10⁻⁶ atm·m³/mol |[1] |

Environmental Fate and Distribution

The combination of high water solubility and a low Koc value suggests that this compound is prone to leaching through the soil profile and into groundwater.[1] Its pKa of 8.22 indicates that in most environmental soils and water (pH < 8.22), it will exist partially or predominantly in its cationic (protonated) form, which may lead to stronger adsorption to negatively charged soil particles like clay and organic matter than the neutral form.[1] Concurrently, its notable vapor pressure and Henry's Law constant suggest that volatilization from moist soil and water surfaces is a significant environmental fate process for the neutral species.[1]

G prop1 High Water Solubility fate1 Leaching to Groundwater prop1->fate1 prop2 Low Koc prop2->fate1 prop3 High Vapor Pressure / Henry's Law Constant fate2 Volatilization to Atmosphere prop3->fate2 prop4 pKa = 8.22 fate3 Adsorption to Soil/Sediment (as cation) prop4->fate3

Figure 1. Relationship between physical-chemical properties and environmental fate.

Abiotic Degradation

Abiotic degradation processes, which do not involve microorganisms, are critical to the initial transformation of this compound in the environment. For this compound, hydrolysis is the dominant abiotic pathway.

Hydrolysis

Hydrolysis is a primary and relatively rapid degradation pathway for this compound in aqueous environments. The strained three-membered aziridine (B145994) ring is susceptible to nucleophilic attack by water, leading to ring-opening. The primary product of this reaction is reported to be methylethanolamine.[2]

Table 2: Abiotic Degradation Data for this compound

Degradation Process Parameter Value Conditions Reference(s)
Hydrolysis Half-life (t₁/₂) 87 hours 25 °C, pH 7 [1]

| Photolysis | Rate | Not expected to be significant | Environmental conditions |[1] |

Experimental Protocol: Hydrolysis Rate Determination (Generalized)

The determination of the hydrolysis rate of this compound can be performed following a methodology based on OECD Guideline 111 ("Hydrolysis as a Function of pH").

  • Preparation: A sterile aqueous buffer solution is prepared at various pH levels (e.g., pH 4, 7, and 9) to represent different environmental conditions. The solutions are maintained in the dark to prevent photodegradation.

  • Test Substance Introduction: A known concentration of this compound is added to the buffer solutions in temperature-controlled vessels (e.g., 25 °C).

  • Incubation and Sampling: The test vessels are incubated at a constant temperature. Replicate samples are withdrawn from each vessel at specific time intervals.

  • Analysis: The concentration of this compound remaining in each sample is determined using a suitable analytical method, such as gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or mass spectrometry (GC-MS).

  • Data Analysis: The concentration of this compound is plotted against time. The degradation is assumed to follow pseudo-first-order kinetics, and the rate constant (k) and half-life (t₁/₂ = ln(2)/k) are calculated for each pH level.

Photolysis

Direct photolysis, the degradation of a chemical by direct absorption of sunlight, is not considered a significant environmental fate process for this compound.[1] This is likely due to its lack of a significant chromophore that absorbs light in the environmentally relevant UV spectrum (>290 nm).

Biotic Degradation

Biotic degradation involves the transformation of the compound by microorganisms. While hydrolysis is faster, subsequent biodegradation of the parent compound and its hydrolysis products is a key factor in its ultimate mineralization.

Table 3: Biotic Degradation Data for this compound

Degradation Process Parameter Value Conditions Reference(s)
Aerobic Biodegradation Half-life (t₁/₂) 7 - 28 days Aqueous [1]

| Anaerobic Biodegradation | Half-life (t₁/₂) | 28 - 112 days | Aqueous |[1] |

It is crucial to note that the reported biodegradation rates may be influenced by the initial, rapid hydrolysis of the compound; therefore, the measured biological degradation may, in part, reflect the breakdown of methylethanolamine.[1]

G cluster_workflow Biodegradation Experimental Workflow A Prepare Test System (Mineral Medium + Inoculum) B Introduce this compound (Test Substance) A->B C Incubate under Controlled Conditions (e.g., 22°C, Dark, Aerobic/Anaerobic) B->C D Collect Samples at Timed Intervals C->D E Chemical Analysis (e.g., GC/MS, LC/MS) D->E F Calculate Degradation Rate and Half-Life E->F

Figure 2. Generalized experimental workflow for a biodegradation study.
Experimental Protocol: Aerobic Biodegradation (Generalized)

A standard method to assess aerobic biodegradability is the "Ready Biodegradability" test, such as OECD Guideline 301.

  • Inoculum: The microbial source is typically activated sludge from a domestic wastewater treatment plant, prepared to a specific concentration.

  • Test System: The test is conducted in flasks containing a defined mineral salt medium, the inoculum, and this compound as the sole source of organic carbon at a concentration typically between 10-20 mg/L. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.

  • Incubation: The flasks are incubated for 28 days at a constant temperature (e.g., 20-25 °C) with continuous shaking and aeration to maintain aerobic conditions.

  • Measurement of Degradation: Degradation is followed by measuring parameters like oxygen consumption (respirometry) or dissolved organic carbon (DOC) removal. The percentage degradation is calculated by comparing the measured parameter in the test flask to the theoretical maximum value (e.g., Theoretical Oxygen Demand, ThOD).

  • Pass Criteria: A compound is considered "readily biodegradable" if it reaches a degradation level of >60% ThOD within the 28-day period and within a "10-day window" after the onset of degradation.

Summary of Degradation Pathways

The environmental degradation of this compound is a multi-step process dominated by an initial rapid abiotic transformation. Hydrolysis acts as the primary degradation mechanism, converting the parent compound into methylethanolamine. This is followed by slower biotic degradation processes, both aerobic and anaerobic, which further break down the initial compound and its hydrolysis product.

G parent This compound hydrolysis_prod Methylethanolamine parent->hydrolysis_prod Hydrolysis (Rapid, Abiotic) biotic_prod Further Degradation Products (CO₂, H₂O, Biomass) parent->biotic_prod Biodegradation (Slower) hydrolysis_prod->biotic_prod Biodegradation (Aerobic/Anaerobic)

Figure 3. Primary degradation pathways for this compound.

Conclusion

This compound is a chemical of environmental concern due to its toxicity and mobility. Its environmental persistence is limited primarily by a rapid rate of hydrolysis, with a half-life of just under four days under neutral pH conditions. The resulting hydrolysis product, along with any remaining parent compound, is subject to slower but significant biodegradation under both aerobic and anaerobic conditions. The high mobility of this compound in soil highlights the potential for groundwater contamination before degradation can occur. Therefore, proper handling and disposal practices are critical to mitigate environmental release and subsequent risk.

References

An In-depth Technical Guide to the Biosynthesis of Aziridine-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridine-containing natural products represent a fascinating and potent class of bioactive molecules. The three-membered nitrogen-containing heterocycle, the aziridine (B145994) ring, imparts significant biological activity, including antitumor, antibiotic, and DNA cross-linking properties. This high reactivity, stemming from the inherent ring strain, makes these compounds both valuable therapeutic leads and challenging synthetic targets. Understanding the intricate biosynthetic pathways that nature employs to construct this unique functionality is paramount for harnessing their full potential through synthetic biology and chemoenzymatic approaches.

This technical guide provides a comprehensive overview of the biosynthesis of four major classes of aziridine-containing natural products: the mitomycins, azinomycins, ficellomycin (B1672662), and azicemicins. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic machinery, precursor molecules, and reaction mechanisms involved in the formation of these complex structures. The guide includes summaries of quantitative data, detailed experimental protocols for key cited experiments, and visualizations of the biosynthetic pathways and experimental workflows.

I. Biosynthesis of Mitomycins

The mitomycins, isolated from Streptomyces species, are among the most well-known aziridine-containing natural products, with Mitomycin C being a clinically used anticancer agent.[1] Their biosynthesis involves the convergence of three main building blocks: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate (B84403) to form the mitosane core, which is then subjected to a series of tailoring reactions.[2]

A. Mitosane Core Formation

The biosynthesis of the mitosane core begins with the formation of AHBA, a key intermediate derived from the shikimate pathway. The assembly of the core then proceeds through a complex series of reactions that are still being fully elucidated. Isotope labeling studies have been instrumental in identifying the precursors. For instance, feeding experiments with [1-¹³C]acetate and [1,2-¹³C₂]acetate have helped to map the carbon backbone.[1]

B. Aziridine Ring Formation in Mitomycins

The aziridine ring in mitomycins is derived from D-glucosamine.[1] The precise enzymatic mechanism for the formation of the aziridine ring from the sugar precursor is an area of active research.

C. Key Enzymes and Genes

The biosynthetic gene cluster for mitomycin C has been identified in Streptomyces lavendulae.[3] This cluster encodes a suite of enzymes responsible for the synthesis of the mitosane core and subsequent modifications.

D. Quantitative Data

Kinetic studies on the enzymes involved in mitomycin biosynthesis are crucial for understanding the efficiency of the pathway. While comprehensive kinetic data for all enzymes are not available, studies on the bioactivation of Mitomycin C by enzymes like xanthine (B1682287) dehydrogenase have provided valuable insights.

EnzymeSubstrateKmVmaxSource
Xanthine DehydrogenaseMitomycin C~2-fold decrease at pH 6.0 vs 7.4~2-fold increase at pH 6.0 vs 7.4[4]

Table 1: Kinetic Parameters for Mitomycin C Bioactivation.

E. Experimental Protocols

Protocol 1: Isotopic Labeling Studies in Mitomycin C Biosynthesis

This protocol is based on methodologies described in studies investigating mitomycin biosynthesis.[1]

  • Culture Growth: Grow Streptomyces lavendulae in a suitable production medium.

  • Precursor Feeding: Introduce isotopically labeled precursors, such as [¹³C]-D-glucosamine or [¹⁵N]-L-glutamine, to the culture at a specific growth phase.

  • Fermentation: Continue the fermentation for a set period to allow for the incorporation of the labeled precursors into mitomycin C.

  • Extraction: Extract the mitomycin C from the culture broth and mycelium using an appropriate solvent system (e.g., ethyl acetate).

  • Purification: Purify the extracted mitomycin C using chromatographic techniques such as HPLC.

  • Analysis: Analyze the purified mitomycin C using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

II. Biosynthesis of Azinomycins

The azinomycins, produced by Streptomyces sahachiroi, are potent antitumor antibiotics characterized by a complex structure that includes an azabicyclo[3.1.0]hexane ring system.[5] Their biosynthesis is a hybrid polyketide-nonribosomal peptide pathway.

A. Precursor Molecules

The aziridine moiety of azinomycins is derived from L-glutamate.[1] The biosynthesis of the naphthoate portion originates from a polyketide pathway, while the remaining amino acid-derived components are assembled by nonribosomal peptide synthetases (NRPSs).

B. Aziridine Ring Formation in Azinomycins

The formation of the azabicyclo[3.1.0]hexane ring is a key step in azinomycin biosynthesis. This process is thought to involve an intramolecular cyclization mechanism.

C. Key Enzymes and Genes

The biosynthetic gene cluster for azinomycin B has been cloned and characterized, revealing a complex interplay of polyketide synthase (PKS), NRPS, and various tailoring enzymes.[5]

D. Quantitative Data

While detailed kinetic data for all enzymes in the azinomycin pathway are not available, in vitro studies have provided some quantitative information.

Enzyme SystemProductCofactorsSource
Cell-free extract of S. sahachiroiAzinomycin BNADPH, SAM[1]

Table 2: Cofactor Requirements for In Vitro Azinomycin B Biosynthesis.

E. Experimental Protocols

Protocol 2: In Vitro Biosynthesis of Azinomycin B using a Cell-Free System

This protocol is adapted from the work of Kelly et al.[1]

  • Cell Culture and Harvest: Grow Streptomyces sahachiroi in a suitable production medium (e.g., PS5 medium) and harvest the cells by centrifugation.

  • Cell-Free Extract Preparation:

    • Resuspend the cell pellet in a cell-free extract buffer (e.g., 100 mM potassium phosphate, pH 7.5, 50% glycerol, 2 mM DTT, 1 mM EDTA).

    • Lyse the cells using a bead beater with glass beads.

    • Centrifuge the lysate to obtain the crude cell-free extract.

  • In Vitro Reaction:

    • Set up the reaction mixture containing the cell-free extract, precursor molecules (e.g., radiolabeled amino acids, malonyl-CoA), and necessary cofactors (e.g., NADPH, SAM, ATP).

    • Incubate the reaction at an optimal temperature (e.g., 30 °C) for a specified time.

  • Extraction and Analysis:

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analyze the products by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector or mass spectrometer.

III. Biosynthesis of Ficellomycin

Ficellomycin, an antibiotic produced by Streptomyces ficellus, also features an azabicyclo[3.1.0]hexane ring system.[6] Its biosynthesis involves a fascinating enzymatic strategy for aziridine formation.

A. Aziridine Ring Formation via Sulfotransferase Activity

A key discovery in the biosynthesis of ficellomycin is the involvement of a sulfotransferase. The proposed mechanism involves the sulfation of a hydroxyl group on a precursor molecule, creating a good leaving group. Subsequent intramolecular nucleophilic attack by a nearby amine nitrogen leads to the formation of the aziridine ring.[7]

B. Key Enzymes and Genes

The biosynthetic gene cluster of ficellomycin has been identified, and gene disruption studies have confirmed the roles of a sulfate (B86663) adenylyltransferase, an adenylsulfate kinase, and a putative sulfotransferase in aziridine formation.[8][9]

C. Experimental Protocols

Protocol 3: Heterologous Expression and Purification of Ficellomycin Sulfotransferase

This protocol is a general guide based on standard techniques for heterologous protein expression and purification.[10][11]

  • Gene Cloning: Amplify the gene encoding the sulfotransferase from the ficellomycin biosynthetic gene cluster using PCR and clone it into a suitable expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

  • Heterologous Expression: Transform the expression construct into a suitable E. coli expression host (e.g., BL21(DE3)). Grow the culture to a desired optical density and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a nickel-NTA affinity chromatography column.

    • Wash the column to remove unbound proteins.

    • Elute the His-tagged sulfotransferase using an imidazole (B134444) gradient.

  • Purity Analysis: Analyze the purity of the eluted protein by SDS-PAGE.

Protocol 4: In Vitro Assay for Ficellomycin Sulfotransferase Activity

This protocol is based on general sulfotransferase assays and the proposed function of the ficellomycin sulfotransferase.[12][13][14]

  • Reaction Mixture: Prepare a reaction mixture containing the purified sulfotransferase, the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the hydroxylated precursor substrate, and a suitable buffer.

  • Incubation: Incubate the reaction at an optimal temperature for a set period.

  • Quenching: Stop the reaction, for example, by adding a solvent to precipitate the enzyme.

  • Analysis: Analyze the reaction mixture for the formation of the sulfated product and/or the cyclized aziridine-containing product using LC-MS/MS.

IV. Biosynthesis of Azicemicins

Azicemicins are angucycline-type antibiotics produced by Kibdelosporangium sp. that feature an aziridine ring attached to the polyketide core.[1]

A. Precursor of the Aziridine Moiety

Isotope-tracer experiments have demonstrated that aspartic acid is the precursor of the aziridine moiety in azicemicins.[1][15]

B. Key Enzymes and Genes

The biosynthetic gene cluster for azicemicin has been identified and found to contain genes for a type II polyketide synthase, as well as two adenylyl transferases (AzicM and AzicV) and other tailoring enzymes.[1][16] Enzyme assays have shown that AzicM specifically activates aspartic acid, providing strong evidence for its role in initiating the formation of the aziridine precursor.[1]

C. Quantitative Data

Enzyme assays with purified AzicM have provided quantitative data on its substrate specificity.

EnzymeSubstrateRelative Activity (%)Source
AzicML-Aspartate100[1]
AzicMD-Aspartate~80[1]
AzicML-Glutamate< 5[1]
AzicML-Alanine< 5[1]

Table 3: Substrate Specificity of AzicM Adenylyltransferase.

D. Experimental Protocols

Protocol 5: Enzyme Assay for AzicM Adenylyltransferase

This protocol is based on the methods described by Zhao et al.[17]

  • Protein Expression and Purification: Express and purify AzicM as a His-tagged protein from E. coli.

  • Reaction Mixture: Prepare a reaction mixture containing purified AzicM, an amino acid substrate, ATP, and MgCl₂ in a suitable buffer.

  • Incubation: Incubate the reaction at an optimal temperature.

  • Pyrophosphate Detection: The activity of the adenylyltransferase is determined by measuring the production of pyrophosphate (PPi). This can be done using a colorimetric assay, such as the one described by Nichols, which measures the formation of a colored complex upon the addition of a specific reagent.

  • Data Analysis: Quantify the amount of PPi produced to determine the enzyme's activity with different amino acid substrates.

V. Visualizations of Biosynthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and experimental workflows discussed in this guide.

mitomycin_biosynthesis Shikimate_Pathway Shikimate Pathway AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) Shikimate_Pathway->AHBA Mitosane_Core Mitosane Core AHBA->Mitosane_Core D_Glucosamine D-Glucosamine D_Glucosamine->Mitosane_Core Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Mitosane_Core Tailoring_Enzymes Tailoring Enzymes Mitosane_Core->Tailoring_Enzymes Mitomycin_C Mitomycin C Tailoring_Enzymes->Mitomycin_C

Caption: Biosynthetic pathway of Mitomycin C.

azinomycin_workflow Start Start: S. sahachiroi Culture Harvest Harvest Cells Start->Harvest Lyse Cell Lysis & Centrifugation Harvest->Lyse Extract Cell-Free Extract Lyse->Extract Reaction In Vitro Reaction (Precursors, Cofactors) Extract->Reaction Extraction Product Extraction Reaction->Extraction Analysis TLC/HPLC Analysis Extraction->Analysis End End: Azinomycin B Detection Analysis->End

Caption: Experimental workflow for in vitro azinomycin B biosynthesis.

ficellomycin_aziridine_formation Precursor Hydroxylated Precursor Sulfotransferase Sulfotransferase (PAPS) Precursor->Sulfotransferase Sulfated_Intermediate Sulfated Intermediate (Good Leaving Group) Sulfotransferase->Sulfated_Intermediate Intramolecular_Cyclization Intramolecular Nucleophilic Attack Sulfated_Intermediate->Intramolecular_Cyclization Aziridine_Ring Aziridine Ring Intramolecular_Cyclization->Aziridine_Ring

Caption: Aziridine ring formation in ficellomycin biosynthesis.

Conclusion

The biosynthesis of aziridine-containing natural products is a testament to the remarkable catalytic versatility of enzymes. Nature has evolved diverse and elegant strategies to construct this strained and highly reactive functional group, from the utilization of amino sugars and amino acids as precursors to the employment of specialized enzymes like sulfotransferases and adenylyl transferases. This guide has provided a detailed overview of the current understanding of the biosynthetic pathways for mitomycins, azinomycins, ficellomycin, and azicemicins, complete with experimental protocols and quantitative data to aid researchers in this exciting field.

Further elucidation of these pathways, particularly the characterization of the enzymes involved in aziridine ring formation, will undoubtedly open new avenues for the production of these valuable compounds and their analogs through synthetic biology and metabolic engineering. The ability to harness and manipulate these biosynthetic machineries holds immense promise for the development of novel therapeutics with improved efficacy and reduced toxicity.

References

Methodological & Application

Enantioselective Synthesis of Chiral 2-Methylaziridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-methylaziridine is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its strained three-membered ring and stereogenic center make it a versatile precursor for the synthesis of a variety of chiral amines and other nitrogen-containing compounds. The enantioselective synthesis of this compound is therefore of significant interest. This document provides an overview of common catalytic methods, detailed experimental protocols, and comparative data for the synthesis of this important chiral intermediate. The primary methods covered include transition metal catalysis (copper and rhodium) and biocatalysis (enzyme-catalyzed).

Catalytic Strategies for Enantioselective Aziridination

The most prevalent methods for the enantioselective synthesis of chiral aziridines from alkenes involve the transfer of a nitrene group to the double bond, catalyzed by a chiral catalyst. Propene is the direct precursor for this compound. The key to achieving high enantioselectivity is the design of the chiral ligand or biocatalyst that controls the facial selectivity of the nitrene attack on the prochiral alkene.

Copper-Catalyzed Aziridination

Copper complexes, particularly with chiral bis(oxazoline) (BOX) or diimine ligands, are widely used for the asymmetric aziridination of alkenes.[1] The active catalyst is generally a Cu(I) species which reacts with a nitrene source, such as a sulfonyliminoiodinane (e.g., PhI=NTs), to form a copper-nitrene intermediate.[2][3] This intermediate then transfers the nitrene group to the alkene. The enantioselectivity is dictated by the chiral environment created by the ligand around the copper center.[1] The catalytic cycle is believed to involve a Cu(I)/Cu(III) couple.[2][3]

Rhodium-Catalyzed Aziridination

Chiral dirhodium(II) tetracarboxylates are highly effective catalysts for the enantioselective intermolecular aziridination of alkenes.[4][5] These reactions often employ sulfamates or sulfonyliminoiodinanes as the nitrene source.[4] The proposed mechanism involves the formation of a rhodium-nitrene intermediate which then undergoes a stepwise or concerted addition to the alkene.[4] The C4-symmetrical arrangement of the chiral ligands around the two rhodium centers creates a well-defined chiral pocket that directs the stereochemical outcome of the reaction.[4][5]

Enzyme-Catalyzed Aziridination

Engineered enzymes, particularly variants of cytochrome P450, have emerged as powerful biocatalysts for enantioselective aziridination.[1][6] These enzymes utilize an iron-heme cofactor to activate a nitrene precursor, typically an organic azide (B81097).[6] The protein scaffold of the enzyme provides a highly specific chiral environment that dictates the enantioselectivity of the nitrene transfer to the alkene substrate.[1][6] Directed evolution can be used to optimize the enzyme for a specific substrate and to enhance its activity and selectivity.[6]

Data Presentation

The following table summarizes representative quantitative data for the enantioselective aziridination of simple alkenes using different catalytic systems. Data specifically for propene is limited in the literature; therefore, data for structurally similar terminal alkenes are presented as a reference.

Catalyst SystemLigand/Enzyme VariantNitrene SourceSubstrateYield (%)ee (%)Reference
Copper (S,S)-t-Bu-BOXPhI=NNsStyrene9497[7]
Chiral DiiminePhI=NTsStyrene8594[1]
Rhodium Rh₂(S-tfpttl)₄TBPhsNH₂/PhI(OPiv)₂Styrene8790[4]
Rh₂(S-TCPTTL)₄PhI=NNs1-Octene7588
Enzyme P450-BM3 VariantTosyl AzideStyrene-99[6]
P450-BM3 VariantTosyl Azide4-Methoxystyrene-97[6]

Note: "ee" stands for enantiomeric excess. Data for this compound may vary and require specific optimization.

Experimental Protocols

The following are representative protocols for the enantioselective synthesis of N-protected this compound. Caution: These are generalized procedures based on the literature for other alkenes and should be adapted and optimized for propene, which is a gas at room temperature and may require specialized equipment for handling. All reactions should be carried out in a well-ventilated fume hood by trained personnel.

Protocol 1: Copper-Catalyzed Enantioselective Aziridination of Propene (Representative)

This protocol is adapted from procedures for the aziridination of terminal alkenes using a copper-bis(oxazoline) catalyst.

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuOTf (5.0 mol%) and (S,S)-t-Bu-BOX (5.5 mol%).

  • Add anhydrous DCM (to achieve a 0.1 M concentration with respect to the limiting reagent) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add activated 4 Å molecular sieves.

  • Cool the reaction mixture to 0 °C.

  • Introduce a known amount of liquefied propene to the reaction vessel or bubble propene gas through the solution for a set period.

  • Add PhI=NTs (1.0 equivalent) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-tosyl-2-methylaziridine.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: Rhodium-Catalyzed Enantioselective Aziridination of Propene (Representative)

This protocol is based on the dirhodium(II)-catalyzed aziridination of alkenes with sulfamates.

Materials:

  • Dirhodium(II) tetrakis[(S)-N-(p-dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) (1 mol%)

  • p-Toluenesulfonamide (TsNH₂)

  • Iodosylbenzene diacetate (PhI(OAc)₂)

  • Magnesium oxide (MgO)

  • Propene (liquefied or from a cylinder)

  • Anhydrous toluene

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a condenser and under an argon atmosphere, add Rh₂(S-DOSP)₄ (1 mol%), TsNH₂ (1.2 equivalents), and MgO (2.5 equivalents).

  • Add anhydrous toluene (to achieve a 0.1 M concentration).

  • Cool the mixture to -15 °C.

  • Introduce a known amount of liquefied propene or bubble propene gas through the solution.

  • Add PhI(OAc)₂ (1.1 equivalents) in one portion.

  • Stir the reaction vigorously at -15 °C and monitor by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield N-tosyl-2-methylaziridine.

  • Determine the yield and enantiomeric excess.

Protocol 3: Enzyme-Catalyzed Enantioselective Aziridination of Propene (Representative)

This protocol is a conceptual adaptation based on the use of engineered cytochrome P450 for the aziridination of styrenes.[6]

Materials:

  • Lyophilized powder of engineered cytochrome P450 variant (e.g., a P450-BM3 variant)

  • Tosyl azide

  • Propene

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Cosolvent (e.g., DMSO or isopropanol)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of the engineered cytochrome P450 enzyme in potassium phosphate buffer (0.1 M, pH 8.0).

  • Add the NADPH regeneration system components.

  • Add a solution of tosyl azide in a minimal amount of a water-miscible cosolvent.

  • Seal the vessel and introduce propene gas to a desired pressure or bubble it through the solution.

  • Initiate the reaction by adding NADPH.

  • Shake or stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) for 24-48 hours.

  • Monitor the reaction for the formation of the corresponding amino alcohol (the aziridine (B145994) may be unstable in the aqueous medium and hydrolyze).

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by chromatography.

  • Determine the conversion and enantiomeric excess of the product.

Visualizations

Signaling Pathways and Experimental Workflows

Copper_Catalyzed_Aziridination CuI Cu(I)-L Cu_Nitrene [L-Cu(III)=NTs]+ CuI->Cu_Nitrene - PhI Nitrene_Source PhI=NTs Nitrene_Source->Cu_Nitrene Aziridine_Complex [L*-Cu(I)-Aziridine] Cu_Nitrene->Aziridine_Complex Propene Propene Propene->Aziridine_Complex Aziridine_Complex->CuI + Product Product This compound Aziridine_Complex->Product

Caption: Catalytic cycle for copper-catalyzed aziridination.

Rhodium_Catalyzed_Aziridination Rh2 Rh₂(L)₄ Rh_Nitrene L₄Rh₂=NR Rh2->Rh_Nitrene Nitrene_Source Nitrene Source (e.g., Sulfamate + Oxidant) Nitrene_Source->Rh_Nitrene Rh_Aziridine Rh₂(L*)₄-Aziridine Complex Rh_Nitrene->Rh_Aziridine Propene Propene Propene->Rh_Aziridine Rh_Aziridine->Rh2 + Product Product This compound Rh_Aziridine->Product

Caption: Catalytic cycle for rhodium-catalyzed aziridination.

Experimental_Workflow Start Start Setup Reaction Setup (Catalyst, Ligand, Solvent under Inert Atmosphere) Start->Setup Reagents Addition of Propene and Nitrene Source Setup->Reagents Reaction Reaction at Controlled Temperature Reagents->Reaction Monitoring Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Yield and ee% Determination (HPLC/GC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric aziridination.

References

Synthesis of 2-Methylaziridine from Isopropanolamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methylaziridine, a valuable intermediate in the pharmaceutical and chemical industries, from isopropanolamine. Two primary synthetic routes are presented: the modified Wenker synthesis involving cyclization via a sulfate (B86663) ester intermediate, and a gas-phase catalytic dehydration method. This guide includes comprehensive, step-by-step protocols, safety precautions, and quantitative data to facilitate the successful and safe laboratory-scale synthesis of this compound.

Introduction

This compound, also known as propylene (B89431) imine, is a three-membered heterocyclic amine that serves as a reactive building block in organic synthesis. Its strained ring makes it susceptible to ring-opening reactions with a variety of nucleophiles, enabling the introduction of a 2-aminopropyl moiety into target molecules. This reactivity is leveraged in the development of pharmaceuticals, polymers, adhesives, and textiles.[1][2][3] The synthesis of this compound from the readily available and inexpensive starting material isopropanolamine is a common and industrially relevant transformation. This document details two effective methods for this conversion.

Safety Precautions: this compound is a volatile, flammable, and highly toxic substance.[4][5][6] It is classified as a potential carcinogen and is toxic by inhalation, ingestion, and skin absorption.[2][3][5] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn. Due to its volatility (boiling point: 66-67°C), sealed reaction vessels and appropriate cooling are necessary.[3]

Synthetic Methodologies

Two primary methods for the synthesis of this compound from isopropanolamine are the modified Wenker synthesis and gas-phase catalytic dehydration.

Method 1: Modified Wenker Synthesis

The Wenker synthesis is a classical method for preparing aziridines from β-amino alcohols.[1] The process involves two main steps: the esterification of the alcohol with sulfuric acid to form a sulfate ester, followed by an intramolecular cyclization under basic conditions to yield the aziridine.[1]

Reaction Scheme:

  • Esterification: Isopropanolamine reacts with sulfuric acid to form 2-aminopropyl hydrogen sulfate.

  • Cyclization: The sulfate ester is treated with a strong base (e.g., sodium hydroxide) to induce ring closure and form this compound.

A patented modification of this process suggests the use of a catalyst during the esterification/hydrolysis step, which may improve reaction efficiency.[7]

Method 2: Gas-Phase Catalytic Dehydration

A more contemporary approach involves the gas-phase intramolecular dehydration of isopropanolamine over a solid-phase catalyst.[1] This method is often favored for its potential for continuous processing, reduced waste generation, and milder reaction conditions compared to the classical Wenker synthesis.

Reaction Scheme: Isopropanolamine vapor is passed over a heated catalyst bed (e.g., silica-based nanocatalyst), leading to the direct elimination of water and the formation of this compound.

Experimental Protocols

Protocol for Modified Wenker Synthesis

This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.[7]

Materials and Equipment:

  • Isopropanolamine

  • Concentrated sulfuric acid (98%)

  • Liquid sodium hydroxide (B78521) (50% aqueous solution) or solid sodium hydroxide

  • Diatomite-supported palladium catalyst (optional, as described in the patent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Ice bath

Procedure:

Step 1: Esterification

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, place 100 g of isopropanolamine.

  • Cool the flask in an ice bath.

  • Slowly add 133 g of concentrated sulfuric acid dropwise from the dropping funnel over 6-8 hours, ensuring the internal temperature is maintained between 45-105°C.[7]

  • After the addition is complete, add the optional diatomite-supported palladium catalyst.

  • Heat the reaction mixture to 135-185°C and maintain this temperature for 3-5 hours.[7]

Step 2: Cyclization and Isolation

  • Cool the reaction mixture to below 50°C.

  • Slowly add 385 g of a 50% aqueous solution of sodium hydroxide, keeping the temperature below 30°C using an ice bath.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Set up a distillation apparatus and distill the mixture at atmospheric pressure to collect the crude this compound as an aqueous solution.

Step 3: Purification

  • To the collected distillate, add solid sodium hydroxide or potassium hydroxide to salt out the this compound.

  • Separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Perform a final fractional distillation, collecting the fraction boiling at 66-67°C, to obtain pure this compound. A final purity of over 99% can be achieved.[7]

Protocol for Gas-Phase Catalytic Dehydration

This protocol is based on the findings of Abrishami et al. for the synthesis of this compound over a SiO2-based nanocatalyst.[7]

Materials and Equipment:

  • Isopropanolamine

  • SiO2-based nanocatalyst (Si1P0.06Ba0.02Cs0.06)

  • Fixed-bed flow reactor

  • Tube furnace

  • Syringe pump

  • Condenser and cold trap (e.g., with liquid nitrogen)

  • Inert carrier gas (e.g., nitrogen)

Procedure:

Step 1: Catalyst Preparation and Reactor Setup

  • Prepare the Si1P0.06Ba0.02Cs0.06 catalyst on a silica (B1680970) support as described in the relevant literature.

  • Load the catalyst into a fixed-bed reactor and place it inside a tube furnace.

  • Connect a carrier gas line, a liquid feed line with a syringe pump, and a condenser/cold trap system to the reactor outlet.

Step 2: Reaction

  • Heat the catalyst bed to 400°C under a flow of inert gas.

  • Using a syringe pump, introduce isopropanolamine into the heated carrier gas stream at a weight hourly space velocity (WHSV) of 1000 hr⁻¹.

  • The isopropanolamine will vaporize and pass over the catalyst bed.

Step 3: Product Collection and Purification

  • The reaction products exiting the reactor are passed through a condenser and a cold trap to collect the liquid product, which is a mixture of this compound, unreacted isopropanolamine, and water.

  • The collected liquid can be purified by fractional distillation as described in the Wenker synthesis protocol to isolate the this compound.

Data Presentation

The following tables summarize the quantitative data associated with the two synthetic methods.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterModified Wenker SynthesisGas-Phase Catalytic Dehydration
Starting Material IsopropanolamineIsopropanolamine
Key Reagents Sulfuric acid, Sodium hydroxideSiO2-based nanocatalyst
Temperature Esterification: 45-105°C, Cyclization: <30°C400°C
Reaction Time Esterification: 3-5 hours, Cyclization: 2 hoursDependant on flow rate
Pressure AtmosphericAtmospheric

Table 2: Yield and Purity of this compound

MethodReported YieldReported PurityReference
Modified Wenker Synthesis High (not specified)>99%[7]
Gas-Phase Catalytic Dehydration High (not specified)Not specified[7]

Visualization

Logical Workflow for this compound Synthesis

Workflow for this compound Synthesis cluster_0 Method 1: Modified Wenker Synthesis cluster_1 Method 2: Gas-Phase Catalytic Dehydration cluster_2 Purification (Common for both methods) A Isopropanolamine + Sulfuric Acid B Esterification (45-105°C) A->B 1 C 2-Aminopropyl hydrogen sulfate B->C 2 D Addition of NaOH (<30°C) C->D 3 E Cyclization D->E 4 F Crude this compound E->F 5 K Crude Product F->K G Isopropanolamine (liquid) H Vaporization & Mixing with Carrier Gas G->H a I Flow over Catalyst (400°C) H->I b J Crude this compound (vapor) I->J c J->K L Distillation / Salting Out K->L M Fractional Distillation L->M N Pure this compound (>99%) M->N

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism for Wenker Synthesis

Mechanism of Wenker Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization isopropanolamine Isopropanolamine sulfate_ester 2-Aminopropyl hydrogen sulfate intermediate isopropanolamine->sulfate_ester + H2SO4 sulfuric_acid H2SO4 deprotonated_amine Deprotonated amine sulfate_ester->deprotonated_amine + OH- base OH- methylaziridine This compound deprotonated_amine->methylaziridine Intramolecular SN2 sulfate_leaving_group SO4(2-)

Caption: Mechanism of the Wenker synthesis.

References

Application Notes and Protocols: Wenker Synthesis for Aziridine Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom that are of significant interest in organic synthesis and medicinal chemistry. Their high ring strain makes them valuable synthetic intermediates for the preparation of a diverse range of nitrogen-containing molecules.[1][2] The Wenker synthesis is a classical and practical method for the preparation of aziridines, particularly N-H aziridines, from β-amino alcohols.[3][4] This document provides detailed application notes and protocols for the Wenker synthesis, including a comparison of the traditional and an improved, milder method.

Principle and Mechanism

The Wenker synthesis involves a two-step process:

  • Esterification: The hydroxyl group of a β-amino alcohol is converted into a good leaving group, typically a sulfate (B86663) ester.

  • Intramolecular Cyclization: The nitrogen atom acts as an internal nucleophile, displacing the leaving group in an intramolecular substitution reaction (SN2) to form the aziridine (B145994) ring. This step is typically promoted by a base.

The traditional Wenker synthesis utilizes concentrated sulfuric acid at high temperatures for the esterification step, followed by cyclization with a strong base like sodium hydroxide (B78521).[3][5] However, these harsh conditions can lead to side reactions such as elimination and are not suitable for unstable amino alcohols.[4][6] An improved, milder method employs chlorosulfonic acid for the esterification and a weaker, non-nucleophilic base like sodium carbonate for the cyclization, expanding the scope of the reaction.[4][6][7]

Experimental Protocols

Materials and Reagents
  • β-amino alcohol

  • Sulfuric acid (H₂SO₄) or Chlorosulfonic acid (ClSO₃H)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Organic solvents (e.g., diethyl ether, chloroform)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrers, etc.)

Protocol 1: Traditional Wenker Synthesis

This protocol is adapted from the original method for the synthesis of aziridine from ethanolamine (B43304).[3][5]

Step 1: Formation of the Sulfate Ester

  • In a fume hood, cautiously add ethanolamine to concentrated sulfuric acid in a reaction flask equipped with a condenser.

  • Heat the mixture to 140-180°C.[3][5] Note: Original procedures sometimes used temperatures as high as 250°C, but lower temperatures are reported to reduce charring and improve the yield of the intermediate.[3][5]

  • Maintain the temperature for the specified reaction time to form the amino alcohol hydrogen sulfate.

Step 2: Intramolecular Cyclization

  • Cool the reaction mixture to room temperature.

  • Slowly add a concentrated aqueous solution of sodium hydroxide. This is an exothermic reaction and should be done with cooling.

  • The strong base will deprotonate the amine, which then displaces the sulfate group to form the aziridine.

  • The aziridine product is typically isolated by distillation or extraction.

Protocol 2: Improved and Mild Wenker Synthesis

This protocol is based on the work of Li, Chen, and Xu (2010) and is suitable for a wider range of substrates, including those sensitive to high temperatures and strong bases.[4][6]

Step 1: Formation of the Hydrogen Sulfate with Chlorosulfonic Acid

  • Dissolve the β-amino alcohol in a suitable solvent (e.g., diethyl ether or chloroform (B151607) for substrates with poor solubility in ether) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.[4]

  • Cool the solution in an ice bath.

  • Slowly add a solution of chlorosulfonic acid in the same solvent dropwise to the cooled amino alcohol solution.[4]

  • After the addition is complete, allow the reaction to stir at room temperature until the formation of the amino alcohol hydrogen sulfate is complete (this can be monitored by TLC). The sulfate salt often precipitates from the solution.[4]

  • Isolate the sulfate salt by filtration, wash with the solvent, and dry under vacuum.

Step 2: Intramolecular Cyclization with Sodium Carbonate

  • Dissolve the isolated amino alcohol hydrogen sulfate in a saturated aqueous solution of sodium carbonate.[4][6]

  • Heat the mixture, for example, to 70°C, and stir for several hours (e.g., 3 hours).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aziridine product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude aziridine.

  • Purify the product by distillation or column chromatography as needed.

Data Presentation

The following tables summarize the yields of various aziridines prepared using the improved Wenker synthesis.

EntryAmino AlcoholAziridine ProductYield (%)
12-AminoethanolAziridine45
21-Amino-2-propanol2-Methylaziridine48
32-Amino-2-phenylethanol2-Phenylaziridine85
42-Amino-1,1-diphenylethanol2,2-Diphenylaziridine34 (with NaOH), 82 (with Na₂CO₃)
5(1S,2R)-2-Amino-1,2-diphenylethanol(2R,3S)-2,3-Diphenylaziridine20 (with NaOH), 95 (with Na₂CO₃)

Data adapted from Li, X., Chen, N., & Xu, J. (2010). An Improved and Mild Wenker Synthesis of Aziridines. Synthesis, 2010(19), 3423-3428.[6]

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Wenker synthesis.

Wenker_Mechanism cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclization AA R-CH(NH2)-CH(R')-OH (β-Amino Alcohol) Intermediate R-CH(NH3+)-CH(R')-OSO3- (Sulfate Ester) AA->Intermediate    H2SO4 + H2SO4 or ClSO3H Sulfate R-CH(NH2)-CH(R')-OSO3- Intermediate->Sulfate Deprotonation Aziridine Aziridine Sulfate->Aziridine  -HSO4- Base + Base (e.g., NaOH, Na2CO3)

Wenker Synthesis Mechanism
Experimental Workflow

The diagram below outlines the general experimental workflow for the improved Wenker synthesis.

Wenker_Workflow start Start: β-Amino Alcohol esterification Esterification with ClSO3H in an organic solvent start->esterification filtration Isolate Sulfate Ester by Filtration esterification->filtration cyclization Cyclization in aq. Na2CO3 solution filtration->cyclization extraction Extraction with Organic Solvent cyclization->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Distillation/Chromatography) drying->purification end Final Product: Aziridine purification->end

Improved Wenker Synthesis Workflow

Applications in Drug Development

Aziridines are key structural motifs in numerous biologically active compounds and are used as precursors for the synthesis of complex molecules in the pharmaceutical industry.[2] The Wenker synthesis provides a direct route to N-H aziridines, which can be further functionalized. For example, the aziridine ring is present in anticancer agents like Mitomycin C. The ability to synthesize a variety of substituted aziridines using the improved Wenker synthesis makes it a valuable tool for creating libraries of compounds for drug discovery programs.

Troubleshooting and Limitations

  • Traditional Method: The high temperatures and strong acids can cause decomposition of sensitive substrates.[6] Competing elimination reactions can occur, especially with certain substitution patterns on the amino alcohol.[3][5]

  • Improved Method: While milder, the use of chlorosulfonic acid still requires careful handling in a moisture-free environment. The solubility of the intermediate sulfate ester can sometimes be challenging.

  • Substrate Scope: The Wenker reaction is most effective for the synthesis of aziridines from primary and secondary amino alcohols. Tertiary amino alcohols may undergo elimination more readily.[8]

  • Side Reactions: A potential side reaction is the formation of oxazolines, although this is less common under the conditions of the Wenker synthesis. Hofmann elimination can also be a competing pathway.[3][5]

Conclusion

The Wenker synthesis remains a highly relevant and practical method for the preparation of aziridines. The development of a milder protocol has significantly broadened its applicability, allowing for the synthesis of a wider range of aziridines in good to excellent yields. These application notes provide researchers with the necessary information to successfully employ this valuable transformation in their synthetic endeavors.

References

Application Notes and Protocols: Nucleophilic Ring-Opening Reactions of 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylaziridine is a versatile three-membered heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. The inherent ring strain of the aziridine (B145994) moiety makes it susceptible to nucleophilic attack, leading to a variety of functionalized amine derivatives. This ring-opening reaction is a powerful tool for the stereoselective synthesis of chiral 1,2-amino alcohols and diamines, which are prevalent structural motifs in many biologically active compounds and pharmaceutical agents.[1][2][3][4] The regioselectivity of the ring-opening is a critical aspect of this transformation and can be influenced by the nature of the nucleophile, the solvent, and, most importantly, the substituent on the aziridine nitrogen.[5][6]

These application notes provide a detailed overview of the nucleophilic ring-opening reactions of this compound, including quantitative data on regioselectivity and reaction yields, detailed experimental protocols, and graphical representations of reaction pathways and workflows.

Regioselectivity of Nucleophilic Attack

The nucleophilic ring-opening of this compound can proceed via two main pathways, resulting in two regioisomeric products. The "normal" or "linear" product results from the nucleophilic attack at the less substituted carbon (C3), while the "abnormal" or "branched" product is formed upon attack at the more substituted carbon (C2). The regioselectivity is highly dependent on the reaction conditions and the nature of the aziridine (activated vs. non-activated).

Activated aziridines, which have an electron-withdrawing group on the nitrogen atom (e.g., tosyl, acyl), are significantly more reactive towards nucleophiles.[7][8] The activation of non-activated aziridines can be achieved using Lewis acids, which coordinate to the nitrogen atom and increase the electrophilicity of the ring carbons.[6][9]

The regioselectivity of the ring-opening is often governed by a balance of steric and electronic factors. In general, for activated 2-methylaziridines, many nucleophiles preferentially attack the less sterically hindered carbon (C3). However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Quantitative Data on Regioselectivity and Yields

The following tables summarize quantitative data from various studies on the nucleophilic ring-opening of activated 2-methylaziridines.

Table 1: Regioselectivity of Ring-Opening of N-Tosyl-2-methylaziridine with Various Nucleophiles

NucleophileSolventCatalystProduct Ratio (Normal:Abnormal)Overall Yield (%)Reference
Indole (B1671886)DCEAuCl/AgSbF₆10:168[10]
Methanol-BF₃·OEt₂-91 (94% ee)[11]
Various Alcohols-Lewis AcidPredominantly SN2 at C2High[11]

Table 2: Ring-Opening of Activated 2-Methylaziridines with Other Nucleophiles

Aziridine DerivativeNucleophileSolventConditionsProductYield (%)Reference
N-(1-phenylethyl)-2-methyleneaziridineMeO₂CClCH₂Cl₂Room TemperatureRing-opened enamideModerate to Good[12]
Dansyl-2-methylaziridineH₂S₂PBS buffer (pH 7.4)Room Temperature, 30 minDisulfide derivative60[13]

Experimental Protocols

The following are generalized protocols for the nucleophilic ring-opening of this compound. Researchers should optimize these protocols for their specific substrates and nucleophiles.

Protocol 1: Lewis Acid-Catalyzed Ring-Opening of N-Tosyl-2-methylaziridine with an Alcohol

Materials:

  • (R)-2-phenyl-N-tosylaziridine

  • Anhydrous alcohol (e.g., methanol)

  • Lewis acid (e.g., BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of (R)-2-phenyl-N-tosylaziridine (1.0 equiv) in anhydrous DCM at room temperature, add the anhydrous alcohol (1.2 equiv).

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,2-amino ether.[11]

Protocol 2: Gold-Catalyzed Ring-Opening of N-Tosyl-2-methylaziridine with Indole

Materials:

  • N-Tosyl-2-methylaziridine

  • Indole

  • Gold(I) chloride (AuCl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • 5% aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a nitrogen-flushed flask, dissolve AuCl (0.01 mmol) and AgSbF₆ (0.01 mmol) in anhydrous DCE (1.33 mL).

  • To this solution, add indole (0.4 mmol) and N-tosyl-2-methylaziridine (0.20 mmol).

  • Stir the mixture at 80 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with a 5% aqueous NaHCO₃ solution (1 mL).

  • Extract the mixture with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the tryptamine (B22526) derivatives.[10]

Reaction Mechanisms and Workflows

Nucleophilic Ring-Opening Mechanism

The nucleophilic ring-opening of an activated this compound typically proceeds via an Sɴ2 mechanism. The nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a C-N bond and inversion of stereochemistry at the attacked center. The regioselectivity depends on the balance between steric hindrance at the substituted C2 carbon and the electronic stabilization of the transition state.

Nucleophilic_Ring_Opening Aziridine This compound (Activated, R'-N) Normal_Product Normal Product (Attack at C3) Aziridine->Normal_Product Pathway A (Less hindered) Abnormal_Product Abnormal Product (Attack at C2) Aziridine->Abnormal_Product Pathway B (More hindered) Nucleophile Nucleophile (Nu⁻)

Caption: Regioselective pathways for the nucleophilic ring-opening of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing a nucleophilic ring-opening reaction of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reaction_Setup 1. Reaction Setup (Aziridine, Nucleophile, Solvent, Catalyst) Monitoring 2. Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup 3. Reaction Work-up (Quenching, Extraction) Monitoring->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Structure_Elucidation 5. Structural Elucidation (NMR, HRMS) Purification->Structure_Elucidation Purity_Analysis 6. Purity & Regioisomer Ratio (HPLC, GC) Structure_Elucidation->Purity_Analysis

Caption: A generalized experimental workflow for the synthesis and analysis of this compound ring-opening products.

Applications in Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals.[14][15] The ability to introduce nitrogen-containing functionalities with stereocontrol makes these reactions highly relevant for the construction of complex molecular architectures found in many drug candidates. For instance, chiral amino alcohols are key components in various therapeutic agents, including antivirals, antibiotics, and enzyme inhibitors. The development of efficient and selective ring-opening methodologies for this compound and its derivatives continues to be an active area of research with significant implications for the pharmaceutical industry. The resulting products can be further elaborated to create diverse libraries of compounds for drug screening and lead optimization.[16][17]

References

Application Notes and Protocols: Anionic Ring-Opening Polymerization of 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anionic ring-opening polymerization (AROP) of activated 2-methylaziridine derivatives presents a powerful strategy for the synthesis of well-defined, linear polypropylenimine (L-PPI). This method offers precise control over molecular weight and results in polymers with narrow molecular weight distributions, making it a compelling alternative to the more traditional synthesis of linear polyamines via the hydrolysis of poly(2-oxazoline)s. The resulting L-PPIs are of significant interest in biomedical and pharmaceutical research, particularly for applications in gene delivery, as they can be designed to mimic natural oligoamines and offer a favorable balance of transfection efficiency and cytotoxicity.

This document provides detailed application notes and experimental protocols for the anionic ring-opening polymerization of N-activated this compound, the subsequent deprotection to yield L-PPI, and an overview of its application in drug and gene delivery.

I. Anionic Ring-Opening Polymerization of N-Activated this compound

The AROP of this compound requires the activation of the nitrogen atom with an electron-withdrawing group to facilitate nucleophilic attack and ring-opening. Common activating groups include sulfonyl (e.g., tosyl, mesyl) and tert-butyloxycarbonyl (Boc) groups. The polymerization is typically a living polymerization, which allows for the synthesis of polymers with predictable molecular weights and low polydispersity.[1]

Reaction Mechanism

The polymerization proceeds via a nucleophilic attack of an initiator on the carbon atom of the aziridine (B145994) ring, leading to ring opening and the formation of a propagating aza-anion. This process continues with the sequential addition of monomer units.

AROP_Mechanism Initiator Initiator (e.g., R⁻K⁺) TransitionState1 Nucleophilic Attack Initiator->TransitionState1 Initiation Monomer1 N-Activated This compound Monomer1->TransitionState1 PropagatingAnion Propagating Aza-anion TransitionState1->PropagatingAnion Ring Opening Monomer2 N-Activated This compound (n units) PropagatingAnion->Monomer2 Propagation Polymer Linear Poly(N-activated -2-methylaziridine) Monomer2->Polymer

Figure 1: Anionic Ring-Opening Polymerization Mechanism.
Quantitative Data Summary

The following tables summarize the results from various studies on the AROP of N-activated this compound, showcasing the achievable control over polymer characteristics.

Table 1: AROP of N-(4-cyanobenzenesulfonyl)-2-methylaziridine

Entry[M]:[I] RatioMn ( g/mol )Đ (Mw/Mn)Yield (%)
125:16,3001.1592
250:111,8001.2096
3100:123,1001.3585
4200:144,7001.4368

Data sourced from studies on the polymerization of 1-(4-cyanobenzenesulfonyl)-2-methylaziridine in DMF at 50°C.[2] The initiator used was a sulfonamide-based initiator.

Table 2: AROP of tert-butyl aziridine-1-carboxylate (BocAz)

Entry[M]:[I] RatioMn ( g/mol , GPC)Đ (Mw/Mn)
120:12,8001.14
240:14,2001.18
360:15,1001.25
480:15,7001.30

Data from the polymerization of BocAz in DMF at 50°C using BuN(K)Ts as the initiator.[3] Note that polymer solubility can be a limiting factor for achieving high molecular weights with this monomer.

II. Experimental Protocols

Protocol 1: AROP of N-Tosyl-2-methylaziridine (TsMAz)

This protocol is a generalized procedure based on methodologies reported in the literature.[4][5]

Materials:

  • 2-Methyl-N-tosylaziridine (TsMAz) (monomer)

  • N-Benzyl-p-toluenesulfonamide (initiator precursor)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (initiator activator)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (B129727) (for precipitation)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Initiator Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-benzyl-p-toluenesulfonamide in anhydrous DMF.

    • Add a stoichiometric equivalent of KHMDS to deprotonate the sulfonamide, forming the active initiator. Stir the solution at room temperature for 30 minutes.

  • Polymerization:

    • In a separate flame-dried Schlenk flask, dissolve the desired amount of TsMAz monomer in anhydrous DMF.

    • Heat the monomer solution to the desired reaction temperature (e.g., 50 °C).

    • Using a gas-tight syringe, transfer the prepared initiator solution to the monomer solution to commence the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

    • Allow the reaction to proceed for the desired time (e.g., 18-24 hours) under an inert atmosphere with stirring.

  • Termination and Purification:

    • Terminate the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Deprotection of Poly(N-Boc-2-methylaziridine) to Linear Polypropylenimine (L-PPI)

This protocol describes the removal of the Boc protecting group to yield the final polyamine.[3]

Materials:

  • Poly(N-Boc-2-methylaziridine)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (Et2O)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

Procedure:

  • Dissolve the poly(N-Boc-2-methylaziridine) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Evaporate the DCM under reduced pressure.

  • Wash the residue with diethyl ether to remove residual TFA and byproducts.

  • Redissolve the polymer in a minimal amount of deionized water and neutralize with 1 M NaOH solution.

  • Purify the resulting linear polypropylenimine by dialysis against deionized water and lyophilize to obtain the final product.

III. Application in Drug and Gene Delivery

Linear polyamines derived from the AROP of this compound, such as L-PPI, are promising candidates for non-viral gene delivery vectors.[6] Their cationic nature allows for the complexation with negatively charged nucleic acids (e.g., plasmid DNA, siRNA) to form polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.

The advantages of using L-PPI from AROP in this context include:

  • Well-defined Structure: The living nature of the polymerization allows for the synthesis of polymers with specific molecular weights, which is crucial as cytotoxicity and transfection efficiency are often molecular weight-dependent.[6]

  • Linear Topology: Linear polyamines have been shown to exhibit lower cytotoxicity compared to their branched counterparts.

  • Tunable Properties: The ability to copolymerize different activated aziridines allows for the fine-tuning of the polymer's properties, such as charge density and hydrophobicity, to optimize delivery efficiency.

For instance, L-PPI has been shown to be an effective cell-transfection agent, with transfection efficiencies that can be comparable to linear polyethylenimine (L-PEI) derived from the 2-oxazoline route.[6]

IV. Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow start Start initiator_prep Initiator Preparation start->initiator_prep polymerization Anionic Ring-Opening Polymerization initiator_prep->polymerization termination Termination & Precipitation polymerization->termination characterization1 Characterization of Protected Polymer (NMR, GPC) termination->characterization1 deprotection Deprotection characterization1->deprotection purification Purification (Dialysis) deprotection->purification characterization2 Characterization of Linear Polyamine (NMR) purification->characterization2 application Application in Drug/Gene Delivery characterization2->application

Figure 2: General Experimental Workflow.

gene_delivery_pathway lppi Linear Polypropylenimine (L-PPI) polyplex Polyplex Formation (Electrostatic Interaction) lppi->polyplex nucleic_acid Nucleic Acid (DNA/siRNA) nucleic_acid->polyplex cell_membrane Cell Membrane polyplex->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (Proton Sponge Effect) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm release Nucleic Acid Release cytoplasm->release transfection Transfection/ Gene Silencing release->transfection

Figure 3: Gene Delivery Pathway using L-PPI.

References

Application Notes and Protocols: 2-Methylaziridine as a Crosslinking Agent for Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methylaziridine and its derivatives as effective crosslinking agents for adhesives, particularly in pressure-sensitive adhesive (PSA) formulations. The information compiled from technical data sheets, scientific literature, and patent documentation offers insights into the mechanism of action, formulation guidelines, and expected performance enhancements. Detailed experimental protocols are provided to guide researchers in the application and evaluation of these crosslinkers.

Introduction

Polyfunctional aziridines, including derivatives of this compound, are highly effective covalent crosslinkers for polymers containing active hydrogen functionalities, such as carboxyl, hydroxyl, or amine groups. In adhesive formulations, particularly those based on acrylic and polyurethane polymers, these crosslinkers create a dense, three-dimensional network, significantly enhancing the adhesive's performance characteristics. The crosslinking reaction proceeds at room temperature or can be accelerated with heat, making it a versatile option for various applications.[1][2]

The addition of polyfunctional aziridines to adhesive formulations results in a range of benefits, including:

  • Increased Cohesive Strength: The formation of a crosslinked network improves the internal strength of the adhesive, which is crucial for applications requiring high reliability.[3]

  • Enhanced Adhesion: Improved bonding to a variety of substrates, including difficult-to-adhere-to surfaces like polyolefins and glass.[4]

  • Faster Cure Times: The reactive nature of the aziridine (B145994) ring allows for rapid crosslinking, reducing processing times.[3][4]

  • Improved Chemical and Water Resistance: The covalent bonds formed during crosslinking create a more robust adhesive matrix that is less susceptible to degradation from environmental factors.[4][5]

  • Better Thermal Stability: Crosslinked adhesives exhibit improved performance at elevated temperatures.[6]

Mechanism of Crosslinking

The primary mechanism of crosslinking with this compound derivatives involves the nucleophilic ring-opening of the aziridine ring by a carboxylic acid group present in the polymer backbone. The lone pair of electrons on the oxygen of the carboxyl group attacks one of the carbon atoms of the aziridine ring, leading to the opening of the three-membered ring and the formation of a stable amino ester linkage. This reaction effectively creates a covalent bond between two polymer chains, leading to a crosslinked network.

Figure 1. Crosslinking mechanism of a carboxylated polymer with this compound.

Quantitative Data on Adhesive Performance

The addition of polyfunctional aziridine crosslinkers significantly impacts the mechanical properties of adhesives. The following table summarizes the effects of different aziridine crosslinkers on the shear strength and peel adhesion of an isooctyl acrylate/acrylic acid (IOA/AA) adhesive polymer.

CrosslinkerConcentration (phr)Shear Strength (min) at RTPeel Adhesion (N/dm) on GlassFailure Mode
Bisamide (Conventional)0.07580184Cohesive
Flex-100.168682695Pop-off
Flex-500.421821445Pop-off
Flex-1800.737681839Pop-off
α-Flex-100.168771733Cohesive/Pop-off

Data sourced from US Patent 8,507,612 B2.[7] "phr" denotes parts per hundred parts of resin.

A study on solvent-based acrylic PSAs showed that the addition of 0.5 wt.% of a multifunctional propylene (B89431) imine crosslinker (Neocryl CX-100) resulted in a significant reduction in shrinkage to 0.2%.[8]

Experimental Protocols

Materials and Equipment
  • Adhesive Polymer: Carboxyl-functional acrylic or polyurethane dispersion.

  • Crosslinking Agent: this compound derivative (e.g., polyfunctional aziridine).

  • Solvent (if applicable): Ethyl acetate (B1210297) or other suitable solvent without active hydrogens.[4]

  • Substrate: Polyester (B1180765) film, stainless steel panels, or glass plates for testing.

  • Coater: Laboratory benchtop coater or film applicator.

  • Drying Oven: For solvent evaporation and potential heat-curing.

  • Testing Equipment: Shear strength tester, peel adhesion tester (e.g., Instron universal testing machine).

Protocol for Preparation of a Crosslinked Pressure-Sensitive Adhesive

The following workflow outlines the steps for preparing and testing a PSA crosslinked with a this compound derivative.

ExperimentalWorkflow cluster_prep Adhesive Preparation cluster_app Application and Curing cluster_test Performance Testing A 1. Prepare adhesive solution (e.g., acrylic polymer in ethyl acetate) B 2. Add this compound crosslinker (1-3% by weight) A->B Slowly add under agitation C 3. Mix thoroughly for 10-15 minutes B->C D 4. Coat the adhesive onto a substrate (e.g., polyester film) C->D E 5. Dry at 70°C for 10 minutes to evaporate solvent D->E F 6. Cure at 110°C for 3-5 minutes (optional, for accelerated crosslinking) E->F G 7. Condition samples at 23°C and 50% RH for 24 hours F->G H 8. Perform shear strength testing G->H I 9. Perform peel adhesion testing G->I

Figure 2. Experimental workflow for preparing and testing a crosslinked PSA.

Step-by-Step Methodology:

  • Adhesive Preparation:

    • Begin with a carboxyl-functional acrylic polymer solution (e.g., 50 wt.% in ethyl acetate).

    • While stirring, slowly add the desired amount of the this compound-based crosslinker. Typical addition levels range from 1% to 3% based on the solid content of the polymer.[4][5] For initial studies, it is recommended to test a range of concentrations (e.g., 0.5%, 1.0%, 2.0%) to determine the optimal level for the specific application.

    • Continue to mix the formulation for a minimum of 10 minutes to ensure uniform dispersion of the crosslinker.[4]

  • Coating and Curing:

    • Using a laboratory coater, apply the adhesive formulation onto a suitable substrate, such as a polyester film, to a desired thickness (e.g., 25-50 µm).

    • Dry the coated film in an oven at approximately 70°C for 10 minutes to remove the solvent.

    • While crosslinking can occur at room temperature, the process can be accelerated by a short heat cure, for example, at 110°C for 3-5 minutes.[7]

  • Sample Conditioning and Testing:

    • Allow the crosslinked adhesive films to condition at standard conditions (23°C and 50% relative humidity) for 24 hours before testing.

    • Shear Strength Test: Apply a specified area of the adhesive-coated film to a stainless steel panel and hang a standard weight from the film. Record the time it takes for the film to fail cohesively.

    • Peel Adhesion Test: Apply a strip of the adhesive-coated film to a test panel (e.g., stainless steel or glass). Measure the force required to peel the strip from the panel at a specific angle and speed (e.g., 180° at 300 mm/min).

Safety and Handling

This compound and its derivatives are reactive chemicals and should be handled with appropriate safety precautions. They are toxic by ingestion, inhalation, and skin absorption.[9] It is essential to consult the Safety Data Sheet (SDS) for the specific crosslinker being used. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound is unstable and can polymerize vigorously, especially in the presence of acids.[9]

Conclusion

This compound-based crosslinkers are valuable tools for enhancing the performance of a wide range of adhesives. By understanding the crosslinking mechanism and following proper formulation and testing protocols, researchers can effectively utilize these compounds to develop adhesives with superior strength, durability, and resistance properties for demanding applications. The provided data and protocols serve as a starting point for the investigation and optimization of these advanced adhesive systems.

References

Application of 2-Methylaziridine Derivatives in Rocket Propellants: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylaziridine, a strained three-membered heterocyclic amine, and its derivatives have garnered interest in the field of energetic materials, particularly for applications in solid rocket propellants. The inherent ring strain of the aziridine (B145994) ring provides a positive enthalpy of formation, contributing to the overall energy of the propellant formulation. Furthermore, the reactivity of the aziridine ring allows for its use in various capacities, including as a monomer for energetic binders, as a curing agent for polymeric binders, and as a bonding agent to improve the interface between the binder and solid fillers. This document provides detailed application notes and protocols for the utilization of this compound derivatives in rocket propellants, based on available literature and established principles of energetic material formulation.

Application Notes

This compound derivatives primarily serve three main functions in solid rocket propellants: as energetic binders, as curing agents, and as bonding agents.

  • Energetic Binders: Poly(this compound), a polymer synthesized from the ring-opening polymerization of this compound, can theoretically serve as an energetic binder. Energetic binders are macromolecules that not only provide the structural integrity to the propellant grain but also contribute to the overall energy output upon combustion. The inclusion of the energetic aziridine moiety in the polymer backbone can lead to an increase in the specific impulse (Isp) of the propellant compared to inert binders like Hydroxyl-Terminated Polybutadiene (HTPB). While extensive performance data for poly(this compound)-based propellants is not widely available in open literature, its properties can be inferred to be analogous to other energetic polymers like Glycidyl Azide Polymer (GAP).

  • Curing Agents: Polyfunctional aziridine derivatives are effective curing agents for carboxyl-terminated or hydroxyl-terminated prepolymers. The aziridine rings react with the terminal functional groups of the prepolymer to form a cross-linked, three-dimensional network, which gives the propellant its solid, rubbery consistency. The curing reaction with aziridines typically proceeds at moderate temperatures and does not produce gaseous byproducts, which is a significant advantage in propellant processing.

  • Bonding Agents: Derivatives such as methyl aziridinyl phosphineoxide (MAPO) are utilized as bonding agents to enhance the adhesion between the polymeric binder and solid crystalline fillers like ammonium (B1175870) perchlorate (B79767) (AP) and aluminum powder.[1] Improved interfacial bonding is crucial for the mechanical properties and long-term stability of the propellant grain, preventing dewetting and the formation of voids under stress.

Quantitative Data Presentation

While specific performance data for propellants utilizing poly(this compound) as the primary binder is scarce in the available literature, the following table provides a comparison of the key properties of common energetic and inert binders to offer a contextual understanding of the expected performance characteristics.

PropertyPoly(this compound) (Theoretical)Glycidyl Azide Polymer (GAP)Hydroxyl-Terminated Polybutadiene (HTPB)
Density (g/cm³) ~1.0 - 1.1~1.3~0.92
Heat of Formation (kJ/kg) Positive (Energetic)+957-
Glass Transition Temp. (°C) -40 to -60 (estimated)-45-75
Specific Impulse (s) (Calculated) Potentially >260~265-270~260-265
Primary Role Energetic BinderEnergetic BinderInert Binder

Experimental Protocols

Protocol 1: Synthesis of Hydroxyl-Terminated Poly(this compound) (Hypothetical)

This protocol describes a hypothetical synthesis of a hydroxyl-terminated poly(this compound) prepolymer suitable for use as an energetic binder, based on the principles of cationic ring-opening polymerization.

Materials:

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in anhydrous dichloromethane in a flame-dried reaction flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add boron trifluoride etherate to the solution while stirring.

  • Add freshly distilled, inhibitor-free this compound dropwise to the reaction mixture. Maintain the temperature at 0°C.

  • After the addition is complete, allow the reaction to proceed at 0°C for 24 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the molecular weight distribution.

  • Quench the polymerization by adding a small amount of methanol.

  • Wash the polymer solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with deionized water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to obtain the hydroxyl-terminated poly(this compound) prepolymer.

  • Characterize the resulting polymer for its molecular weight, hydroxyl functionality, and thermal properties using GPC, NMR spectroscopy, and Differential Scanning Calorimetry (DSC).

Protocol 2: Formulation of a Composite Solid Propellant using a Poly(this compound)-based Binder (General)

This protocol outlines a general procedure for the formulation of a composite solid propellant. Caution: The handling of energetic materials requires specialized training, equipment, and facilities.

Materials:

  • Hydroxyl-terminated poly(this compound) prepolymer

  • Ammonium perchlorate (AP) (oxidizer, bimodal particle size distribution)

  • Aluminum powder (fuel)

  • Plasticizer (e.g., dioctyl adipate (B1204190) - DOA)

  • Curing agent (e.g., a diisocyanate like isophorone (B1672270) diisocyanate - IPDI)

  • Bonding agent (e.g., MAPO)

  • Cure catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

Procedure:

  • In a remote-controlled planetary mixer, add the hydroxyl-terminated poly(this compound) prepolymer, plasticizer, and bonding agent. Mix under vacuum at a controlled temperature (e.g., 60°C) until a homogeneous mixture is obtained.

  • Gradually add the fine and then coarse ammonium perchlorate to the mixture while continuing to mix under vacuum.

  • Add the aluminum powder to the slurry and continue mixing until all solid ingredients are uniformly dispersed.

  • Add the cure catalyst and mix for a short period.

  • Finally, add the curing agent (isocyanate) and mix thoroughly under vacuum for a specified time to achieve a castable slurry with the desired viscosity.

  • Cast the propellant slurry into a mold and cure in an oven at a controlled temperature (e.g., 60°C) for several days until the propellant is fully cured.

  • After curing, carefully remove the propellant grain from the mold.

  • Characterize the propellant for its mechanical properties (e.g., tensile strength, elongation at break via tensile testing), ballistic properties (e.g., burn rate via a strand burner), and thermal stability (via DSC/TGA).

Visualizations

Synthesis_of_Hydroxyl_Terminated_Poly_2_Methylaziridine cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Propagation Propagation This compound->Propagation Ethylene Glycol Ethylene Glycol Initiation Initiation Ethylene Glycol->Initiation Catalyst (BF3.OEt2) Catalyst (BF3.OEt2) Catalyst (BF3.OEt2)->Initiation Initiation->Propagation Termination Termination Propagation->Termination Hydroxyl-Terminated Poly(this compound) Hydroxyl-Terminated Poly(this compound) Termination->Hydroxyl-Terminated Poly(this compound)

Caption: Synthesis of Hydroxyl-Terminated Poly(this compound).

Propellant_Formulation_Workflow Prepolymer_Mixing 1. Mix Prepolymer, Plasticizer, & Bonding Agent Oxidizer_Addition 2. Add Oxidizer (AP) Prepolymer_Mixing->Oxidizer_Addition Fuel_Addition 3. Add Fuel (Al) Oxidizer_Addition->Fuel_Addition Catalyst_Addition 4. Add Cure Catalyst Fuel_Addition->Catalyst_Addition Curing_Agent_Addition 5. Add Curing Agent (Isocyanate) Catalyst_Addition->Curing_Agent_Addition Casting 6. Cast Slurry into Mold Curing_Agent_Addition->Casting Curing 7. Cure in Oven Casting->Curing Characterization 8. Characterize Propellant Grain Curing->Characterization

Caption: Composite Solid Propellant Formulation Workflow.

References

Synthesis and Immunopharmacological Applications of Aziridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridine-containing compounds represent a class of molecules with significant potential in immunopharmacology. The strained three-membered ring of aziridine (B145994) confers a high degree of reactivity, enabling these compounds to act as alkylating agents that can modulate the function of immune cells. This reactivity, when appropriately harnessed through synthetic design, can lead to the development of derivatives with either immunosuppressive or immunostimulatory properties. These application notes provide an overview of the synthesis and immunopharmacological evaluation of several classes of aziridine derivatives, along with detailed experimental protocols for their preparation and biological assessment.

Featured Aziridine Derivatives with Immunomodulatory Activity

Several classes of aziridine derivatives have been synthesized and evaluated for their effects on the immune system. These include:

  • Amides and Anilides of α-Aziridinyl-β-(p-chlorobenzoyl)-propionic Acid: These compounds have been shown to modulate both humoral and cellular immune responses. The nature of the substituent on the amide group influences the specific immunomodulatory effect.[1]

  • Aziridine Derivatives of Propionic Acid: This class of derivatives has demonstrated the ability to modulate various immunological reactions, with a predominant suppressive effect on plaque-forming cells (PFC), rosette-forming cells (RFC), and IgM levels. However, some compounds within this class have also shown stimulatory effects on IgG levels and graft-versus-host (GvH) reactions. Their mechanism is thought to involve interference with suppressor T-cell (Ts) activity.[2]

  • N,N'-bis-[3-(Aziridinyl)]-butanoylalkylenediamines and Imides of 3-Aziridinesuccinic Acid: Pharmacological analysis of these compounds has revealed immunotropic properties with a marked suppressive effect on PFC, RFC, and circulating immunoglobulins. Notably, a phenyloimide of succinic acid derivative was found to decrease PFC and RFC numbers while increasing the level of circulating IgG.[3]

  • Aziridine Derivatives of Butanoic and Butanodionic Acid Amides: These compounds exhibit strong immunosuppressive activity, affecting PFC and E-rosette forming cells (E-RFC), and partially impacting IgG levels, while leaving IgM levels unchanged.[4]

Experimental Protocols

I. General Synthesis of Immunomodulatory Aziridine Derivatives

The following protocols are generalized from published synthetic schemes.[1][2][3][4] Researchers should optimize reaction conditions for specific target molecules.

A. Synthesis of Amides and Anilides of α-Aziridinyl-β-(p-chlorobenzoyl)-propionic Acid [1]

  • Step 1: Synthesis of β-(p-chlorobenzoyl)-acrylic acid amides/anilides.

    • To a solution of β-(p-chlorobenzoyl)-acrylic acid in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), add 1.1 equivalents of the desired amine or aniline.

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

  • Step 2: Aziridination.

    • Dissolve the synthesized β-(p-chlorobenzoyl)-acrylic acid amide/anilide in a suitable solvent (e.g., benzene, toluene).

    • Add a solution of ethylenimine (aziridine) in the same solvent. Caution: Ethylenimine is highly toxic and carcinogenic.

    • Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) for a defined period.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

    • Characterize the product using NMR, IR, and mass spectrometry.

B. Synthesis of N,N'-bis-[3-(Aziridinyl)]-butanoylalkylenediamines [3]

  • Step 1: Synthesis of N,N'-bis-(butanoyl)alkylenediamines.

    • React the appropriate alkylene diamine with two equivalents of butanoyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).

    • Stir the reaction at room temperature for several hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the diamide.

  • Step 2: Introduction of the Aziridine Moiety.

    • The specific method for the addition of the aziridine ring to the butanoyl moiety is not detailed in the available literature but would likely involve a multi-step process starting from a suitable precursor like a dihalo-butanoyl derivative followed by reaction with ethylenimine.

II. Immunopharmacological Evaluation

A. Plaque-Forming Cell (PFC) Assay

This assay is used to enumerate antibody-producing B cells.

  • Immunization: Immunize mice (e.g., BALB/c) intravenously with sheep red blood cells (SRBCs).

  • Treatment: Administer the test aziridine derivative to the mice at various doses for a specified period. A control group should receive the vehicle only.

  • Spleen Cell Preparation: Four days after immunization, sacrifice the mice and prepare a single-cell suspension of splenocytes.

  • Plaque Formation:

    • Mix the splenocytes with SRBCs in a semi-solid agar (B569324) medium.

    • Incubate the mixture on a slide or in a petri dish.

    • During incubation, B cells that produce anti-SRBC antibodies will secrete them into the surrounding medium.

  • Complement Addition: Add a source of complement (e.g., guinea pig serum). The complement will lyse the SRBCs that are coated with antibodies, forming a clear zone (plaque) around the antibody-producing B cell.

  • Enumeration: Count the number of plaques. The results are typically expressed as the number of PFC per 10^6 spleen cells.

B. Rosette-Forming Cell (RFC) Assay

This assay is used to identify and quantify T-lymphocytes.

  • Lymphocyte Isolation: Isolate lymphocytes from the spleen or peripheral blood of treated and control animals.

  • Rosette Formation:

    • Mix the isolated lymphocytes with SRBCs. T-lymphocytes have surface receptors that can bind to SRBCs, forming a "rosette" (a central lymphocyte surrounded by SRBCs).

    • Incubate the mixture at 4°C to facilitate rosette formation.

  • Enumeration:

    • Gently resuspend the cells and count the number of rosettes under a microscope.

    • A rosette is typically defined as a lymphocyte with three or more adherent SRBCs.

    • The results are expressed as the percentage of rosette-forming cells.

Data Presentation

The following tables summarize the qualitative immunomodulatory effects of different classes of aziridine derivatives as described in the literature.[1][2][3][4] Quantitative data is not available in the reviewed abstracts.

Class of Aziridine DerivativeHumoral Response (PFC, IgM, IgG)Cellular Response (RFC, GvH)Overall EffectReference
Amides and Anilides of α-Aziridinyl-β-(p-chlorobenzoyl)-propionic AcidModulatedModulatedDependent on substituent[1]
Aziridine Derivatives of Propionic AcidSuppressive (PFC, IgM), Stimulatory (IgG)Suppressive (RFC), Stimulatory (GvH)Mixed immunosuppressive and immunostimulatory[2]
N,N'-bis-[3-(Aziridinyl)]-butanoylalkylenediaminesSuppressive (PFC, Immunoglobulins)Suppressive (RFC)Immunosuppressive[3]
Imides of 3-Aziridinesuccinic AcidSuppressive (PFC), Stimulatory (IgG)Suppressive (RFC)Mixed immunosuppressive and immunostimulatory[3]
Aziridine Derivatives of Butanoic and Butanodionic Acid AmidesSuppressive (PFC, IgG), No change (IgM)Suppressive (E-RFC)Immunosuppressive[4]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Aziridine Derivatives cluster_immuno_eval Immunopharmacological Evaluation cluster_pfc PFC Assay cluster_rfc RFC Assay Start Starting Materials (e.g., β-(p-chlorobenzoyl)-acrylic acid, Amines) Step1 Synthesis of Amide/Anilide Intermediate Start->Step1 Step2 Aziridination with Ethylenimine Step1->Step2 Purification Purification (Chromatography/Recrystallization) Step2->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Immunomodulatory Aziridine Derivative Characterization->Final_Product Treatment Treatment with Aziridine Derivative Final_Product->Treatment Animal_Model Animal Model (Mice) Immunization Immunization (SRBC) Animal_Model->Immunization Immunization->Treatment Spleen_Isolation Spleen Cell Isolation Treatment->Spleen_Isolation PFC_Assay Plaque-Forming Cell Assay Spleen_Isolation->PFC_Assay RFC_Assay Rosette-Forming Cell Assay Spleen_Isolation->RFC_Assay PFC_Count Plaque Counting PFC_Assay->PFC_Count Data_Analysis Data Analysis and Interpretation PFC_Count->Data_Analysis RFC_Count Rosette Counting RFC_Assay->RFC_Count RFC_Count->Data_Analysis

Caption: General workflow for the synthesis and immunopharmacological evaluation of aziridine derivatives.

signaling_pathway cluster_cell Immune Cell (e.g., T-suppressor Cell) Aziridine Aziridine Derivative DNA DNA Aziridine->DNA Alkylation Signaling_Proteins Signaling Proteins (e.g., Kinases, Transcription Factors) Aziridine->Signaling_Proteins Alkylation Cellular_Function Cellular Function DNA->Cellular_Function Altered Gene Expression Signaling_Proteins->Cellular_Function Altered Signaling Cascade Immunomodulation Immunosuppression or Immunostimulation Cellular_Function->Immunomodulation

Caption: Proposed mechanism of action for immunomodulatory aziridine derivatives.

References

2-Methylaziridine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-methylaziridine, a strained three-membered heterocyclic motif, represent a class of compounds with significant potential in medicinal chemistry. The inherent ring strain of the aziridine (B145994) core makes these molecules reactive alkylating agents, a property that has been exploited in the development of anticancer agents. Furthermore, the unique stereochemistry and conformational rigidity of the this compound scaffold offer opportunities for the design of potent and selective modulators of various biological targets. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on the this compound framework. While specific data for a broad range of this compound derivatives is emerging, this document leverages available information on related aziridine and pyridine (B92270) compounds to provide a comprehensive guide.

I. Anticancer Applications

The alkylating nature of the aziridine ring is a key feature for its anticancer activity. Many aziridine-containing compounds exert their cytotoxic effects through the alkylation of DNA, leading to cross-linking, DNA damage, and ultimately, apoptosis in rapidly dividing cancer cells.[1]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative aziridine and pyridine derivatives against various cancer cell lines. While specific data for a wide range of this compound derivatives is not extensively available in public literature, the data presented for related compounds provide a benchmark for assessing the potential of novel this compound analogs.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference
Aziridinyl Galactopyranoside AzGalpMalignant BJ-RASV12Not Specified[1]
2-(Methylamino)pyridine Derivatives Not SpecifiedMCF-7 (Breast), HepG2 (Liver)Comparable to existing chemotherapeutics[2]
Imidazopyridine/Imidazopyrimidine-benzimidazole conjugates 11i, 11pA549 (Lung)1.48, 1.92[3]
Pyridine Derivatives Not SpecifiedVariousPotent activity reported[2]
Experimental Protocols

This protocol is a general representation for the synthesis of N-substituted this compound derivatives.

Materials:

  • This compound

  • Appropriate electrophile (e.g., acyl chloride, sulfonyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base (1.1 equivalents) to the solution.

  • Slowly add a solution of the electrophile (1 equivalent) in the anhydrous aprotic solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a test compound on adherent cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms

The primary proposed mechanism of action for many anticancer aziridine derivatives is the alkylation of DNA, which triggers DNA damage response pathways, leading to cell cycle arrest and apoptosis.

anticancer_pathway 2-Methylaziridine_Derivative 2-Methylaziridine_Derivative DNA DNA 2-Methylaziridine_Derivative->DNA Alkylation Cell_Membrane DNA_Damage DNA_Damage DNA->DNA_Damage DDR_Proteins DNA Damage Response Proteins (e.g., ATM, ATR) DNA_Damage->DDR_Proteins Activates p53 p53 DDR_Proteins->p53 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Induces Bax Bax p53->Bax Upregulates Bcl2 Bcl2 p53->Bcl2 Downregulates Apoptosis Apoptosis Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Caspases->Apoptosis Executes

Anticancer mechanism of this compound derivatives.

II. Antiviral and Antimicrobial Applications

The reactivity of the aziridine ring can also be harnessed for the development of antiviral and antimicrobial agents. These compounds can potentially alkylate viral or bacterial proteins and nucleic acids, thereby inhibiting their replication and function.

Quantitative Data Summary

The following table presents the antimicrobial activity of some aziridine-thiourea derivatives.

Compound IDTest OrganismMIC (µg/mL)Reference
3a Staphylococcus aureus16 - 512[4]
3b Staphylococcus aureus16 - 512[4]
3c Staphylococcus aureus16 - 512[4]
3f Staphylococcus aureus16 - 512[4]
3o Staphylococcus aureus16 - 512[4]
Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Positive control antibiotic (e.g., ampicillin)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration Incubation->MIC_Determination

Workflow for MIC determination.

III. Neuropharmacological Applications

The rigid structure of the this compound ring can be utilized to design ligands that fit into specific binding pockets of neurological targets with high affinity and selectivity. While this is a promising area, specific examples of this compound derivatives with demonstrated neuropharmacological activity are not yet widely reported in the literature. Research in this area would likely focus on targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmitter metabolism.

Experimental Protocols

This protocol provides a general framework for assessing the binding affinity of a this compound derivative to a specific neurological receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Test compound (this compound derivative)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a microtiter plate or microcentrifuge tubes, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled specific ligand).

  • Incubation:

    • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition curve to determine the IC50 or Ki value.

logical_relationship 2_Methylaziridine_Derivative This compound Derivative Neurological_Target Neurological Target (e.g., GPCR, Ion Channel) 2_Methylaziridine_Derivative->Neurological_Target Binds to Binding_Affinity High Binding Affinity Neurological_Target->Binding_Affinity Selectivity High Selectivity Neurological_Target->Selectivity Therapeutic_Effect Potential Therapeutic Effect Binding_Affinity->Therapeutic_Effect Selectivity->Therapeutic_Effect

Logic for neuropharmacological agent design.

Conclusion

This compound derivatives hold considerable promise for the development of novel therapeutics across various disease areas. Their utility as alkylating agents in oncology is established, and their potential in infectious diseases and neurology is an active area of research. The protocols and data presented in this document provide a foundational framework for researchers to synthesize, evaluate, and characterize new this compound-based compounds, paving the way for the discovery of next-generation medicines. Further exploration is needed to fully elucidate the structure-activity relationships and mechanisms of action for this versatile chemical scaffold.

References

Preparation of Poly(propylene imine) from 2-Methylaziridine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the synthesis of poly(propylene imine) (PPI) from 2-methylaziridine, a polymer with significant potential in drug delivery and biomedical applications. This guide covers the primary synthesis route via anionic ring-opening polymerization (AROP) of activated this compound, offering detailed experimental protocols, data presentation, and visualizations of the chemical processes.

Introduction

Poly(propylene imine) (PPI) is a polymer that exists in both linear and branched forms. Its structure, rich in secondary amine groups, makes it a valuable candidate for various applications, particularly in the field of drug and gene delivery. The synthesis of well-defined, linear PPI is most effectively achieved through the living anionic ring-opening polymerization of N-activated this compound monomers. This method allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution, which are critical parameters for biomedical applications.

The polymerization process typically involves the use of an N-activating group, such as a sulfonyl group, which facilitates the ring-opening of the aziridine (B145994) monomer. Following polymerization, this activating group is removed to yield the final linear poly(propylene imine).

Anionic Ring-Opening Polymerization (AROP) of N-Activated this compound

The AROP of N-sulfonyl-activated 2-methylaziridines is a robust method for producing linear poly(sulfonylaziridine)s. These precursor polymers can then be deprotected to afford linear poly(propylene imine) (lPPI). The choice of the N-sulfonyl group can influence the polymerization kinetics and the conditions required for its subsequent removal.

Experimental Protocols

1. Synthesis of N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methylaziridine (SES-MeAz)

This protocol describes the synthesis of a specific N-activated this compound monomer.

  • Materials: this compound, N-((2-(trimethylsilyl)ethyl)sulfonyl) chloride, Triethylamine (B128534), Dichloromethane (B109758).

  • Procedure:

    • Dissolve this compound and triethylamine in dichloromethane in a flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add a solution of N-((2-(trimethylsilyl)ethyl)sulfonyl) chloride in dichloromethane dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure SES-MeAz.

2. Anionic Ring-Opening Polymerization of SES-MeAz

This protocol details the polymerization of the synthesized monomer to form poly(SES-MeAz).

  • Materials: SES-MeAz monomer, Anhydrous Dimethylformamide (DMF), Initiator (e.g., BuN(K)Ts - potassium salt of N-benzyl-p-toluenesulfonamide).

  • Procedure:

    • In a glovebox, dissolve the SES-MeAz monomer in anhydrous DMF.

    • Add the initiator solution to the monomer solution to begin the polymerization.

    • Allow the reaction to proceed for a specified time (e.g., 12 hours) at room temperature.

    • Terminate the polymerization by adding a quenching agent, such as methanol.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

    • Collect the polymer by filtration and dry under vacuum.

3. Desulfonylation of poly(SES-MeAz) to form linear Poly(propylene imine) (lPPI)

This protocol outlines the removal of the N-sulfonyl protecting group to yield the final polymer.

  • Materials: Poly(SES-MeAz), Tetrabutylammonium fluoride (B91410) (TBAF), Solvent (e.g., Tetrahydrofuran - THF).

  • Procedure:

    • Dissolve the poly(SES-MeAz) in the chosen solvent.

    • Add a solution of TBAF to the polymer solution.

    • Stir the reaction mixture at room temperature for a specified duration to ensure complete desulfonylation.

    • After the reaction is complete, the resulting poly(propylene imine) may require purification, for instance, through dialysis, to remove the cleaved sulfonyl groups and other byproducts.[1]

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of poly(sulfonyl aziridine)s.

Table 1: Polymerization of 1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine [2]

PolymerDP (Target)Mn ( g/mol , SEC)Đ (Mw/Mn)
Poly12563001.15
Poly250114001.19
Poly3100225001.25
Poly4150338001.33
Poly5200447001.43

DP: Degree of Polymerization, Mn: Number-average molecular weight, Đ: Dispersity Index

Visualizations

Diagram 1: Anionic Ring-Opening Polymerization of N-Activated this compound

G Monomer N-Activated This compound Polymerization Anionic Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator (e.g., BuN(K)Ts) Initiator->Polymerization Solvent Anhydrous Solvent (e.g., DMF) Solvent->Polymerization Precursor Poly(N-activated propylene imine) Polymerization->Precursor Deprotection Deprotection/ Desulfonylation Precursor->Deprotection FinalPolymer Linear Poly(propylene imine) (lPPI) Deprotection->FinalPolymer Purification Purification (Precipitation/Dialysis) FinalPolymer->Purification

References

Catalytic Systems for 2-Methylaziridine Ring-Opening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic ring-opening of 2-methylaziridine, a critical transformation in the synthesis of valuable β-substituted amines and other nitrogen-containing compounds relevant to drug discovery and development. The regioselectivity of this reaction, which dictates whether the nucleophile attacks the more substituted (C2) or less substituted (C3) carbon of the aziridine (B145994) ring, is a key challenge that can be addressed through the judicious choice of a catalytic system. This guide covers Lewis acid, Brønsted acid, and transition metal-catalyzed approaches, offering a comparative overview of their efficacy.

Introduction to this compound Ring-Opening

The inherent ring strain of aziridines makes them versatile synthetic intermediates. The ring-opening of this compound can proceed via two main pathways, leading to regioisomeric products. The outcome is highly dependent on the nature of the catalyst, the nucleophile, and the reaction conditions. Generally, the reaction follows an SN2-type mechanism, involving a backside attack by the nucleophile.[1][2] Catalysts play a crucial role in activating the aziridine ring, thereby facilitating the nucleophilic attack and influencing the regioselectivity.

Lewis Acid Catalyzed Ring-Opening

Lewis acids activate the aziridine by coordinating to the nitrogen atom, which increases the electrophilicity of the ring carbons and makes the nitrogen a better leaving group. This activation generally favors nucleophilic attack at the more sterically hindered C2 position, leading to the "abnormal" ring-opened product. However, the regioselectivity can be influenced by the specific Lewis acid, solvent, and nucleophile employed.

Quantitative Data Summary

The following table summarizes the performance of various Lewis acid catalysts in the ring-opening of N-activated 2-methylaziridines.

CatalystNucleophileN-Activating GroupSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (C2:C3)Reference
BF₃·OEt₂Indole (B1671886)Tosyl (Ts)CH₂Cl₂rt2492>95:5[3]
AuCl/AgSbF₆IndoleTosyl (Ts)DCE80246810:1[3]
Sc(OTf)₃IndoleTosyl (Ts)CH₂Cl₂rt1285>95:5[4]
Yb(OTf)₃IndoleTosyl (Ts)CH₂Cl₂rt1878>95:5[4]
Cu(OTf)₂IndoleTosyl (Ts)CH₂Cl₂rt2465>95:5[4]
Experimental Protocol: BF₃·OEt₂-Catalyzed Ring-Opening of N-Tosyl-2-methylaziridine with Indole[3]

This protocol describes the highly regioselective synthesis of a β-indolyl amine derivative.

Materials:

  • N-Tosyl-2-methylaziridine

  • Indole

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a solution of indole (1.5 equivalents) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere, add N-tosyl-2-methylaziridine (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (1.5 equivalents) to the stirred solution over a period of 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Reaction Mechanism: Lewis Acid Catalysis

Lewis_Acid_Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Aziridine This compound Activated_Complex Activated Aziridinium (B1262131) Ion Aziridine->Activated_Complex Coordination LewisAcid Lewis Acid (e.g., BF₃) LewisAcid->Activated_Complex Ring_Opened_Intermediate Ring-Opened Intermediate Activated_Complex->Ring_Opened_Intermediate Nucleophile Nucleophile (e.g., Indole) Nucleophile->Activated_Complex SN2 Attack at C2 Product C2-Substituted Product Ring_Opened_Intermediate->Product Proton Transfer/ Workup

Caption: Lewis acid-catalyzed ring-opening of this compound.

Brønsted Acid Catalyzed Ring-Opening

Brønsted acids catalyze the ring-opening of aziridines by protonating the nitrogen atom, forming a highly reactive aziridinium ion. This activation facilitates nucleophilic attack, and the regioselectivity can be influenced by the acid strength and the nucleophile.

Quantitative Data Summary

The following table presents data for the Brønsted acid-catalyzed ring-opening of aziridines.

CatalystAziridineNucleophileSolventYield (%)Regioisomeric Ratio (C2:C3)Reference
H₂SO₄Aziridine-2-phosphonateAlcohols-35-91Regioselective[5]
HClAziridine-2-phosphonate--60-95Regioselective[5]
p-TsOH2-AlkynylanilinesDimerizationEtOH7080:20[6]
Experimental Protocol: H₂SO₄-Catalyzed Ring-Opening of an Aziridine-2-phosphonate with an Alcohol[5]

This protocol outlines a general procedure for the synthesis of α-amino-β-alkoxyphosphonates.

Materials:

  • Racemic or chiral aziridine-2-phosphonate

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the aziridine-2-phosphonate (1.0 equivalent) in the desired alcohol, which also serves as the solvent.

  • Add a catalytic amount of concentrated H₂SO₄ (e.g., 5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-amino-β-alkoxyphosphonate.

Reaction Mechanism: Brønsted Acid Catalysis

Bronsted_Acid_Mechanism cluster_activation Protonation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Deprotonation Aziridine This compound Aziridinium_Ion Aziridinium Ion Aziridine->Aziridinium_Ion Protonation BronstedAcid Brønsted Acid (H⁺) BronstedAcid->Aziridinium_Ion Opened_Intermediate Ring-Opened Intermediate Aziridinium_Ion->Opened_Intermediate Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Aziridinium_Ion SN2 Attack Product Product Opened_Intermediate->Product Deprotonation

Caption: Brønsted acid-catalyzed ring-opening of this compound.

Transition Metal Catalyzed Ring-Opening

Transition metal catalysts offer a diverse range of reactivity and selectivity in the ring-opening of aziridines. The mechanism often involves oxidative addition of the aziridine to the metal center, followed by reductive elimination. The choice of metal, ligand, and reaction conditions can be used to control the regioselectivity, often favoring attack at the less substituted C3 position.

Quantitative Data Summary

The following table highlights the performance of various transition metal catalysts.

CatalystNucleophileN-Activating GroupSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (C2:C3)Reference
[Au(JohnPhos)]NTf₂IndoleTosyl (Ts)DCE8024951:10[3]
CuClB₂pin₂PicolinoylTHFrt575anti-Markovnikov[6]
Pd(OAc)₂/dppfArylboronic acidTosyl (Ts)Toluene/H₂O801280-95C3-selective[5]
Rh₂(OAc)₄N-sulfonyl-1,2,3-triazolesSulfonylDCE601270-90-[7]
Experimental Protocol: Gold(I)-Catalyzed Ring-Opening of N-Tosyl-2-methylaziridine with Indole[3]

This protocol details a regioselective synthesis favoring the C3-attack product.

Materials:

  • N-Tosyl-2-methylaziridine

  • Indole

  • [Au(JohnPhos)]NTf₂ (JohnPhos = (2-Biphenyl)di-tert-butylphosphine)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a nitrogen-flushed vial, add [Au(JohnPhos)]NTf₂ (5 mol%).

  • Add anhydrous DCE (0.15 M) followed by indole (2.0 equivalents) and N-tosyl-2-methylaziridine (1.0 equivalent).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the C3- and C2-substituted products.

Reaction Mechanism: Palladium-Catalyzed Catalytic Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition (Azapalladacyclobutane) Pd0->Oxidative_Addition Aziridine Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration of Pd(0) Product Ring-Opened Product Reductive_Elimination->Product Aziridine This compound Aziridine->Oxidative_Addition Organoboron R-B(OR)₂ (Nucleophile) Organoboron->Transmetalation Base Base Base->Transmetalation Activation

Caption: A plausible catalytic cycle for a palladium-catalyzed ring-opening.[8][9]

Conclusion

The catalytic ring-opening of this compound is a powerful tool for the synthesis of diverse nitrogen-containing molecules. The choice of catalyst—Lewis acid, Brønsted acid, or transition metal—is paramount in controlling the regioselectivity of the reaction. Lewis acids tend to favor attack at the more substituted carbon (C2), while certain transition metal catalysts can promote attack at the less substituted carbon (C3). Brønsted acids provide a metal-free alternative, with regioselectivity influenced by the specific acid and nucleophile. The protocols and data presented herein serve as a guide for researchers to select and implement the most suitable catalytic system for their specific synthetic goals in the pursuit of novel therapeutics and other advanced materials.

References

Application Notes and Protocols: 2-Methylaziridine as a Precursor for Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands used in asymmetric synthesis. The stereochemistry of these compounds is often crucial for their biological activity, making their enantioselective synthesis a significant focus in medicinal chemistry and drug development. 2-Methylaziridine, a readily available and highly reactive three-membered heterocycle, serves as a valuable precursor for the synthesis of chiral 1,2-amino alcohols. The inherent ring strain of the aziridine (B145994) ring facilitates nucleophilic ring-opening reactions, which, when conducted under chiral catalysis, can afford enantiomerically enriched amino alcohols.

This document provides detailed application notes and protocols for the synthesis of chiral amino alcohols from this compound, focusing on the catalytic asymmetric hydrolytic ring-opening.

Principle and Application

The primary transformation involves the ring-opening of racemic this compound with water as a nucleophile. In the presence of a chiral catalyst, this reaction can proceed via a kinetic resolution, where one enantiomer of the aziridine reacts faster than the other, or a parallel kinetic resolution, where each enantiomer is converted to a different regioisomeric product with high enantioselectivity. This application note will focus on a parallel kinetic resolution strategy employing a chiral phosphoric acid catalyst. This method is advantageous as it can theoretically provide high yields of two distinct, enantioenriched amino alcohol derivatives from a racemic starting material.

The resulting chiral amino alcohols, such as (R)- and (S)-2-aminopropan-1-ol and 1-aminopropan-2-ol, are versatile building blocks for the synthesis of more complex chiral molecules, including pharmaceutical ingredients and chiral auxiliaries.

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and dried according to standard procedures. Commercially available reagents should be used as received unless purification is required. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Enantiomeric excess (ee) is typically determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.

Protocol: Chiral Phosphoric Acid-Catalyzed Parallel Kinetic Resolution of this compound

This protocol is adapted from the general methodology for the hydrolytic ring-opening of racemic aziridines.[1][2][3]

Materials:

  • Racemic this compound

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., a BINOL-derived phosphoric acid)

  • Water (deionized and degassed)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Equipment:

  • Schlenk flask or round-bottom flask with a magnetic stirrer

  • Syringes for liquid transfer

  • Inert atmosphere setup (nitrogen or argon line)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%).

  • Add anhydrous dichloromethane (0.05 M with respect to the aziridine).

  • Add racemic this compound (1.0 equiv) to the flask via syringe.

  • Add water (2.0-4.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature (or as optimized) for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomeric amino alcohol products. The eluent system will need to be optimized (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate/hexane with triethylamine).

Data Presentation

The following tables summarize representative quantitative data for the parallel kinetic resolution of aliphatic aziridines, which can be expected for this compound under optimized conditions.[1][2][3]

Table 1: Representative Results for the Parallel Kinetic Resolution of Aliphatic Aziridines

EntrySubstrateCatalyst Loading (mol%)Time (h)Product(s)Yield (%)ee (%)
1Racemic Aliphatic Aziridine1024Regioisomer 148>99
Regioisomer 24998
2Racemic Aliphatic Aziridine548Regioisomer 147>99
Regioisomer 25097

Note: The yields and enantiomeric excess values are representative and may vary depending on the specific reaction conditions and the chiral phosphoric acid catalyst used.

Visualizations

Logical Workflow for Chiral Amino Alcohol Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products rac_aziridine Racemic this compound reaction Parallel Kinetic Resolution (Hydrolytic Ring-Opening) rac_aziridine->reaction catalyst Chiral Phosphoric Acid Catalyst catalyst->reaction water Water water->reaction quench Quench with NaHCO₃ reaction->quench extraction Extraction with CH₂Cl₂ quench->extraction drying Drying and Concentration extraction->drying chromatography Silica Gel Chromatography drying->chromatography product1 Enantioenriched (R)-2-Amino-1-propanol chromatography->product1 Separation product2 Enantioenriched (S)-1-Amino-2-propanol chromatography->product2 Separation

Caption: Workflow for the synthesis of chiral amino alcohols from this compound.

Proposed Signaling Pathway (Reaction Mechanism)

G cluster_mechanism Proposed Mechanism for Parallel Kinetic Resolution cluster_products Products rac_aziridine Racemic this compound ((R)- and (S)-enantiomers) activated_complex Diastereomeric Activated Complexes rac_aziridine->activated_complex Coordination catalyst Chiral Phosphoric Acid (CPA) catalyst->activated_complex nucleophilic_attack Regiodivergent Nucleophilic Attack by Water activated_complex->nucleophilic_attack Activation product_formation Formation of Enantioenriched Regioisomeric Amino Alcohols nucleophilic_attack->product_formation Ring-Opening product_R (R)-Product product_formation->product_R product_S (S)-Product product_formation->product_S

Caption: Proposed mechanism for the chiral phosphoric acid-catalyzed reaction.

References

Application Notes and Protocols: Functionalization of Polymers with 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylaziridine, also known as propylene (B89431) imine, is a highly reactive cyclic amine.[1][2] Due to the high ring strain of the three-membered aziridine (B145994) ring, it readily undergoes ring-opening reactions with various nucleophiles and electrophiles.[3] This reactivity makes this compound a valuable reagent for the functionalization and crosslinking of polymers. By incorporating this compound, the physical and chemical properties of base polymers can be significantly enhanced, including adhesion, water resistance, and chemical resistance.[3] These modifications are leveraged in diverse industrial applications and are being explored for advanced biomedical uses, such as drug and gene delivery.[1][4][5]

Safety Precautions: this compound is a toxic, flammable, colorless liquid with an ammonia-like odor.[1] It is toxic by ingestion, inhalation, and skin absorption.[1] Furthermore, it is classified as possibly carcinogenic to humans (Group 2B).[2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Key Reaction Mechanisms

The functionalization of polymers with this compound primarily proceeds via two main pathways: Michael addition to activated alkenes (like acrylates) and ring-opening by acidic protons (like carboxylic acids).

A. Michael Addition to Acrylates

In this mechanism, the secondary amine of the aziridine acts as a nucleophile, attacking the electron-deficient β-carbon of an acrylate (B77674) moiety. This reaction is highly efficient for crosslinking polymers containing multiple acrylate groups, leading to the formation of a stable polymer network.[3]

Michael_Addition cluster_reactants Reactants cluster_product Product Polymer_Acrylate Polymer-Acrylate Functionalized_Polymer Crosslinked/Functionalized Polymer Polymer_Acrylate->Functionalized_Polymer + Catalyst (e.g., Triethylamine) Methylaziridine This compound Methylaziridine->Functionalized_Polymer caption Figure 1: Michael addition of this compound to a polymer backbone. Ring_Opening cluster_reactants Reactants cluster_product Product Polymer_COOH Polymer-COOH Grafted_Polymer Grafted Polymer (Amino-ester linkage) Polymer_COOH->Grafted_Polymer + Methylaziridine This compound Methylaziridine->Grafted_Polymer caption Figure 2: Ring-opening of this compound by a carboxylic acid. Workflow prep 1. Prepare Reactant Solutions reaction 2. Perform Reaction under Controlled Conditions prep->reaction Add reactants slowly purify 3. Work-up and Purification (e.g., Precipitation, Dialysis) reaction->purify Quench reaction characterize 4. Characterization (FTIR, NMR, GPC) purify->characterize Isolate pure product analyze 5. Data Analysis (Degree of Functionalization) characterize->analyze caption Figure 3: General experimental workflow for polymer functionalization.

References

Troubleshooting & Optimization

safe handling and storage of 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Methylaziridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly hazardous substance. It is extremely flammable, and its vapors can form explosive mixtures with air.[1] It is very toxic if inhaled, swallowed, or in contact with skin.[2][3] The substance is corrosive and can cause severe skin burns and serious eye damage.[2] Furthermore, it is classified as a carcinogen and may cause cancer.[4][2][3] It is also toxic to aquatic life with long-lasting effects.[2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Respiratory Protection: A self-contained breathing apparatus or a full-face respirator with an appropriate cartridge is necessary, especially when working outside of a fume hood or in case of a spill.[2]

  • Hand Protection: Wear chemically resistant gloves.

  • Eye and Face Protection: Use a face shield and chemical safety goggles.[5]

  • Skin and Body Protection: Flame-retardant and antistatic protective clothing is required. A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, full-body protective clothing may be necessary.[2]

Q3: How should this compound be stored?

A3: this compound must be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It should be kept in a tightly closed, original container. Store it in a designated flame-proof area.[2] It is incompatible with acids, oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[1] Contact with acids can cause violent polymerization, which may be explosive.[1] It should always be stored over solid alkali to prevent polymerization.[1]

Q4: What should I do in case of a this compound spill?

A4: In the event of a spill, evacuate the area immediately.[2] Eliminate all ignition sources.[2] For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[2] Use non-sparking tools for cleanup.[2] For large spills, it may be necessary to dike the area to contain the spill.[1] In all cases, wear appropriate PPE, including respiratory protection.[2]

Q5: What are the first-aid procedures for exposure to this compound?

A5:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[2][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Troubleshooting Guide

Problem: My reaction involving this compound is showing an unexpected exotherm (release of heat).

Possible Cause: Uncontrolled or violent polymerization may be occurring. This can be initiated by contact with acids or acid fumes.[1]

Solution:

  • Immediately cool the reaction vessel using an ice bath.

  • If the reaction is scalable, consider adding a polymerization inhibitor if compatible with your reaction chemistry.

  • Ensure all glassware and reagents are free from acidic contaminants.

  • Always store this compound over solid alkali to prevent polymerization.[1]

Problem: I observe discoloration or precipitate formation in my stored this compound.

Possible Cause: The material may be undergoing degradation or polymerization. This can be caused by exposure to air, light, or incompatible materials.

Solution:

  • Do not use the material if its integrity is questionable.

  • Dispose of the material according to your institution's hazardous waste disposal procedures.

  • Ensure that this compound is stored under an inert atmosphere (e.g., nitrogen or argon) and in a light-resistant container.[1]

Quantitative Data Summary

PropertyValue
CAS Number 75-55-8[5]
Molecular Formula C3H7N[7]
Molecular Weight 57.09 g/mol
Boiling Point 66 °C[7]
Melting Point -65 °C[7]
Flash Point -18 °C (closed cup)
Density 0.8039-0.807 g/cm³ at 25 °C[4]
Vapor Pressure 139.661 mmHg at 20 °C[2]
Lower Explosive Limit 1.32%[2]
Upper Explosive Limit 15.58%[2]

Experimental Protocols

Protocol 1: Safe Dispensing of this compound

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE: chemical-resistant gloves, safety goggles, face shield, and a flame-retardant lab coat.

    • Have spill cleanup materials (inert absorbent, non-sparking tools) readily available.

    • Prepare a labeled, clean, and dry receiving flask.

  • Procedure:

    • Place the this compound container and the receiving flask inside the chemical fume hood.

    • Ground and bond the container and receiving equipment to prevent static discharge.

    • Slowly and carefully open the this compound container.

    • Using a clean, dry syringe or a cannula, transfer the desired amount of this compound to the receiving flask. Avoid splashing.

    • Securely close the this compound container.

    • Wipe down any minor drips or spills within the fume hood with an inert absorbent material.

  • Post-Dispensing:

    • Properly dispose of any contaminated materials (e.g., syringe, absorbent) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling.

Visualizations

Safe_Handling_Workflow Diagram 1: Safe Handling Workflow for this compound A Preparation B Wear Appropriate PPE A->B C Work in a Fume Hood A->C D Dispense Chemical C->D E Spill Occurs D->E No G Store Properly D->G F Spill Cleanup Procedure E->F Yes H Waste Disposal F->H G->H I Decontaminate Work Area G->I H->I

Caption: Diagram 1: A logical workflow for the safe handling of this compound.

Emergency_Response_Plan Diagram 2: Emergency Response for this compound Exposure Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Flush_with_Water_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_with_Water_Eyes Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Flush_with_Water_Skin Flush Skin with Water (15 min) Remove_Clothing->Flush_with_Water_Skin Flush_with_Water_Skin->Seek_Medical_Attention Flush_with_Water_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: Diagram 2: A flowchart outlining the immediate first-aid steps for different exposure routes to this compound.

References

Technical Support Center: Safe Handling and Prevention of Explosive Polymerization of 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of 2-methylaziridine and the prevention of its explosive polymerization. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to explosive polymerization?

A1: this compound, also known as propyleneimine, is a highly reactive, three-membered heterocyclic amine.[1][2] Its high reactivity stems from the significant ring strain in the aziridine (B145994) ring. This strain is readily relieved through ring-opening polymerization. This process can be violently exothermic and explosive, particularly in the presence of initiators like acids.[1][3][4]

Q2: What are the primary triggers for the explosive polymerization of this compound?

A2: The primary triggers for explosive polymerization are:

  • Acids and Acidic Fumes: Contact with acids or acid fumes can catalyze a violent polymerization reaction.[1][2][3][4]

  • Heat: this compound is thermally unstable. Exposure to heat or elevated temperatures can initiate and accelerate polymerization.[4]

  • Incompatible Materials: Contact with strong oxidizers, isocyanates, peroxides, and certain metals can also lead to hazardous reactions.[4]

Q3: How is this compound typically stabilized for storage and use?

A3: this compound is stabilized by storing it over a solid alkali, most commonly sodium hydroxide (B78521) (NaOH). Commercial preparations of this compound are often supplied with sodium hydroxide, at a concentration of up to 10%, to prevent polymerization.[5]

Q4: What are the visible signs of this compound polymerization?

A4: An increase in viscosity is a strong indicator that polymerization has begun. Discoloration, such as a slight yellowing, can also be an early warning sign. If you observe any of these changes, it is crucial to treat the material as potentially unstable and dispose of it according to hazardous waste protocols.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Recommended Action
Increased viscosity of this compound. Polymerization has initiated.Immediate Action: Do not attempt to use the material. Safely dispose of it according to your institution's hazardous waste guidelines. Prevention: Always store this compound over solid sodium hydroxide and in a cool, dark place.
Discoloration of the this compound solution. Onset of degradation or oligomerization.Immediate Action: Assess the purity of the material using analytical methods like GC or NMR (see Experimental Protocols). If the presence of polymers is confirmed, dispose of the material. Prevention: Store under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture.
Unexpected vigorous reaction upon addition of a reagent. The reagent may be acidic or contain acidic impurities, initiating polymerization.Immediate Action: If safe to do so, cool the reaction vessel immediately. Be prepared for a potential runaway reaction and evacuate the area if necessary. Prevention: Ensure all reagents and solvents are anhydrous and free of acidic impurities. Perform a small-scale test reaction first.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for assessing the purity of this compound and detecting the presence of oligomers.

Objective: To determine the percentage of monomeric this compound and identify any higher molecular weight species indicative of polymerization.

Materials:

  • This compound sample

  • Anhydrous solvent for dilution (e.g., dichloromethane, ether)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a mid-polar capillary column)

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere (in a glovebox or using a Schlenk line), carefully prepare a dilute solution of the this compound sample in the anhydrous solvent. A typical concentration would be in the range of 100-1000 ppm.

  • Instrument Setup:

    • Set the GC inlet temperature to a value appropriate for volatile amines, typically around 250 °C.

    • Program the oven temperature with an initial hold at a low temperature (e.g., 50 °C) to separate the solvent and monomer, followed by a ramp to a higher temperature (e.g., 250-300 °C) to elute any potential oligomers.

    • Set the mass spectrometer to scan a mass range that will encompass the monomer (m/z 57.1) and expected oligomers.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Analyze the resulting chromatogram and mass spectra. The peak corresponding to this compound should be the major component. The presence of peaks at higher retention times with masses corresponding to multiples of the monomer unit (n x 57.1) indicates polymerization.

  • Data Interpretation:

    • Quantify the monomer content by integrating the peak area. A significant decrease from the expected purity or the presence of oligomer peaks suggests that the sample is not suitable for use.

Protocol 2: Safe Stabilization of this compound with Sodium Hydroxide

This protocol describes the steps for ensuring the stability of this compound by adding sodium hydroxide. This should only be performed if you have received unstabilized this compound, which is not recommended. It is always preferable to purchase this compound that is already stabilized.

Objective: To inhibit the acid-catalyzed polymerization of this compound.

Materials:

  • Unstabilized this compound

  • Solid sodium hydroxide (pellets or powder)

  • A clean, dry, and inert container for storage (e.g., amber glass bottle)

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Work in an Inert Environment: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

  • Prepare the Storage Container: Ensure the storage container is scrupulously clean and dry.

  • Add Sodium Hydroxide: Add a small amount of solid sodium hydroxide to the container. A general guideline is to add approximately 1-5% by weight of sodium hydroxide relative to the this compound.

  • Transfer this compound: Carefully transfer the unstabilized this compound into the container with the sodium hydroxide.

  • Seal and Store: Tightly seal the container and store it in a cool (refrigerated), dark, and dry place. The container should be clearly labeled as "this compound, Stabilized with NaOH" and include all appropriate hazard warnings.

Visualizations

Below are diagrams illustrating key concepts related to the handling of this compound.

Troubleshooting Unexpected Polymerization of this compound start Observation of Increased Viscosity or Discoloration q1 Is the material still in its original, sealed container? start->q1 a1_yes Contact Supplier/Manufacturer Do Not Use q1->a1_yes Yes a1_no Proceed with Caution q1->a1_no No q2 Has the material been exposed to air, moisture, or heat? a1_no->q2 a2_yes High Probability of Polymerization q2->a2_yes Yes a2_no Consider Contamination q2->a2_no No check_purity Perform Purity Analysis (GC-MS or NMR) a2_yes->check_purity a2_no->check_purity q3 Is Polymer Detected? check_purity->q3 dispose Dispose of Material as Hazardous Waste q3->dispose Yes safe_to_use Material May Be Usable (Proceed with Extreme Caution) q3->safe_to_use No

Caption: Troubleshooting workflow for unexpected polymerization.

Acid-Catalyzed Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation Aziridine Protonated_Aziridine Aziridine->Protonated_Aziridine + H+ H+ H+ Dimer Dimer Protonated_Aziridine->Dimer + Aziridine Another_Aziridine Polymer Polymer Chain Dimer->Polymer + n Aziridine

Caption: Mechanism of acid-catalyzed polymerization.

Key Factors in Preventing Explosive Polymerization cluster_storage Storage Conditions cluster_stabilization Chemical Stabilization cluster_handling Handling Practices center Safe Handling of This compound Cool Cool Environment (Refrigerated) center->Cool Dark Dark Location (Amber Bottle) center->Dark Dry Dry Conditions center->Dry Inert Inert Atmosphere (N2 or Ar) center->Inert NaOH Store Over Solid NaOH center->NaOH Inert_Atmosphere Work Under Inert Atmosphere center->Inert_Atmosphere Avoid_Acids Strict Avoidance of Acids center->Avoid_Acids Avoid_Heat Avoid Heat Sources center->Avoid_Heat Purity_Check Regular Purity Checks center->Purity_Check

Caption: Key factors for preventing explosive polymerization.

References

Technical Support Center: Quenching Unreacted 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of unreacted 2-methylaziridine in solution. The following information is intended to supplement, not replace, established laboratory safety protocols and institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench unreacted this compound?

A1: this compound is a highly reactive, toxic, flammable, and potentially carcinogenic compound.[1][2][3] Unreacted this compound in a waste stream can undergo violent, explosive polymerization upon contact with acids or acid fumes.[3] Proper quenching is essential to neutralize its reactivity and ensure safe disposal.

Q2: What is the recommended general strategy for quenching this compound?

A2: The most reliable method is a two-step process involving a controlled, acid-catalyzed ring-opening reaction (hydrolysis) to form less reactive amino alcohols, followed by neutralization of the acidic solution with a base. This converts the volatile and reactive aziridine (B145994) into stable, water-soluble compounds.

Q3: What are the primary products of this compound quenching via hydrolysis?

A3: The acid-catalyzed hydrolysis of this compound yields a mixture of two primary ring-opened products: 1-amino-2-propanol and 2-amino-1-propanol.[4]

Q4: Can I quench this compound with water alone?

A4: While this compound does react with water, the hydrolysis rate at neutral pH is slow, with a reported half-life of 87 hours at 25°C.[1] This makes quenching with only water impractical and potentially incomplete for timely and safe waste disposal. Acid catalysis is necessary to achieve a rapid and complete reaction.

Q5: What are the signs of incomplete quenching?

A5: The most definitive way to confirm complete quenching is through analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the absence of the this compound starting material. A persistent, sharp, ammonia-like odor may also indicate the presence of unreacted aziridine.

Q6: What should I do if I suspect a quench reaction is proceeding too vigorously?

A6: If the reaction becomes too vigorous (e.g., excessive heat evolution, gas emission, or uncontrolled reflux), immediately cease the addition of the quenching agent and cool the reaction vessel in an ice bath. Ensure the reaction is being conducted in a fume hood with the sash lowered.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Violent, uncontrolled reaction upon acid addition. Acid was added too quickly or the concentration was too high. The initial concentration of this compound was too high.Always add the dilute acid dropwise with vigorous stirring and external cooling (ice bath). Ensure the initial solution of this compound is sufficiently diluted with the reaction solvent.
Quenching appears to be incomplete after the recommended time. Insufficient acid was used. The reaction temperature was too low.Add additional dilute acid dropwise and allow the reaction to stir for a longer period. If the reaction was performed at 0°C, allow it to slowly warm to room temperature. Confirm completion with an appropriate analytical method (GC-MS or NMR).
Formation of a solid precipitate during quenching or neutralization. The concentration of the formed amino alcohol salts or the neutralization salt exceeds its solubility in the solvent.Add more solvent (e.g., water or the reaction solvent) to dissolve the precipitate.
Persistent ammonia-like odor after neutralization. The quenching reaction was incomplete, and unreacted this compound remains.Re-acidify the solution carefully with dilute acid, stir for an extended period, and then re-neutralize. Confirm the absence of this compound with GC-MS analysis before disposal.

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound via Acid-Catalyzed Hydrolysis

This protocol is based on established procedures for the ring-opening of similar aziridines.[5] It is crucial to perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • Solution containing unreacted this compound

  • Dilute sulfuric acid (e.g., 1 M H₂SO₄) or dilute hydrochloric acid (e.g., 1 M HCl)

  • 30% Sodium hydroxide (B78521) solution (or other suitable base)

  • Ethanol

  • Ice bath

  • Stir plate and stir bar

  • Round-bottom flask or appropriate reaction vessel

  • Addition funnel

Procedure:

  • Dilution and Cooling: Dilute the solution containing this compound with a suitable solvent (e.g., water or the original reaction solvent) in a round-bottom flask equipped with a stir bar. Cool the flask in an ice bath to 0-5°C with continuous stirring.

  • Acidification: Slowly add dilute sulfuric acid or hydrochloric acid dropwise via an addition funnel to the cooled, stirred solution. Maintain the temperature of the reaction mixture below 20°C. A slightly acidic pH (pH 3.5-4) should be targeted.[5]

  • Reaction: After the acid addition is complete, allow the mixture to stir at room temperature for at least 1 hour to ensure the complete ring-opening of the aziridine. For assurance of complete reaction, extended stirring (e.g., overnight) is recommended.

  • Confirmation of Quenching (Optional but Recommended): Take an aliquot of the reaction mixture and analyze it by GC-MS or ¹H NMR to confirm the absence of this compound.

  • Neutralization: Cool the reaction mixture again in an ice bath. Slowly add 30% sodium hydroxide solution dropwise with vigorous stirring until the pH of the solution is between 9.5 and 10.[5]

  • Workup and Disposal: The resulting aqueous solution containing the amino alcohol products can be further worked up if desired (e.g., extraction with an organic solvent) or prepared for appropriate aqueous waste disposal according to institutional guidelines. Typically, the neutralized solution is extracted with an organic solvent, and the organic layers are dried and concentrated.[6]

Protocol 2: Monitoring Quenching by GC-MS

Instrumentation and Conditions:

Parameter Value
Gas Chromatograph Standard GC system
Mass Spectrometer Capable of electron ionization (EI)
Column Standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5)
Injection Mode Split injection
Injector Temperature 250°C
Carrier Gas Helium
Oven Program 40°C (hold 3 min), ramp to 240°C at 10°C/min, hold 5 min[7]
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Energy 70 eV
Detection Mode Scan or Selected Ion Monitoring (SIM)

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Neutralize the aliquot with a small amount of base (e.g., saturated sodium bicarbonate solution).

  • Extract the neutralized aliquot with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Inject the dried organic solution into the GC-MS.

Expected Results:

  • This compound: A peak at a specific retention time with a characteristic mass spectrum (major ions at m/z 57, 56, 42, 28).

  • 1-Amino-2-propanol & 2-Amino-1-propanol: Appearance of new peaks at different retention times corresponding to the ring-opened products.

The quenching is considered complete when the peak corresponding to this compound is no longer detectable.

Visualizations

QuenchingWorkflow cluster_prep Preparation cluster_quench Quenching cluster_verify Verification & Neutralization cluster_dispose Disposal start Start with Unreacted This compound Solution dilute Dilute Solution & Cool to 0-5°C start->dilute add_acid Slowly Add Dilute Acid dilute->add_acid react Stir at Room Temp (≥ 1 hour) add_acid->react analyze Analyze Aliquot (GC-MS / NMR) react->analyze neutralize Cool and Add Base to pH 9.5-10 analyze->neutralize dispose Dispose of Neutralized Aqueous Waste neutralize->dispose

Caption: Workflow for quenching unreacted this compound.

QuenchingReaction aziridine This compound reaction_center aziridine->reaction_center h3o H₃O⁺ (from dilute acid) h3o->reaction_center prod1 1-Amino-2-propanol prod2 2-Amino-1-propanol reaction_center->prod1 Ring Opening reaction_center->prod2

Caption: Chemical reaction for quenching this compound.

References

Technical Support Center: Purification of 2-Methylaziridine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-methylaziridine by distillation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No distillate is being collected. - Inadequate heating of the distillation flask.- Leak in the distillation apparatus.- Thermometer placed incorrectly.- Ensure the heating mantle is set to the appropriate temperature.- Check all joints and connections for a proper seal.- Position the thermometer bulb just below the side arm of the distillation head.
Distillate is cloudy or contains solid particles. - Polymerization of this compound.- Presence of water or acidic impurities.- Immediately stop the distillation.- Ensure the crude this compound was treated with a drying agent (e.g., solid NaOH or KOH) prior to distillation.[1][2]- Re-purify the crude material by washing with a concentrated alkali solution followed by drying.
The distillation rate is too slow. - Insufficient heating.- High vacuum level for the given temperature.- Gradually increase the heating mantle temperature.- Slowly and carefully decrease the vacuum.
The distillation rate is too fast and difficult to control. - Excessive heating.- Insufficient vacuum for the given temperature.- Reduce the heating mantle temperature.- Increase the vacuum level.
The material in the distillation flask is darkening or turning viscous. - Decomposition or polymerization of this compound.[1][3][4]- Immediately stop the distillation and cool the flask.- Consider using a lower distillation temperature under a higher vacuum.- Ensure no acidic impurities are present. The presence of solid alkali in the distillation pot can help prevent this.[1][2]
The final product is impure. - Inefficient fractional distillation.- Co-distillation with impurities.- Use a fractionating column for better separation.- Collect narrower boiling point fractions.- Repeat the distillation process.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

The boiling point of this compound is 66-67°C at atmospheric pressure (760 mmHg).[5][6][7][8] Under vacuum, the boiling point is lower. For example, at a pressure of 0.03-0.09 MPa, it can be distilled at 42-55°C.[2]

Q2: Why is it important to use alkali during the distillation of this compound?

This compound is prone to violent polymerization in the presence of acids or acidic fumes.[1][3] Adding solid alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the distillation flask neutralizes any acidic impurities and helps to prevent polymerization.[1][2]

Q3: What are the main safety precautions to take when distilling this compound?

This compound is highly flammable, toxic, and a potential carcinogen.[9] It is crucial to:

  • Work in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[5][9]

  • Keep the apparatus away from ignition sources.[9][10]

  • Ground all equipment to prevent static discharge.[9]

  • Have an emergency plan and appropriate spill containment materials readily available.

Q4: Can this compound form an azeotrope with water?

While not explicitly stated as a traditional azeotrope, this compound is miscible with water and can be challenging to separate by simple distillation if significant amounts of water are present.[7][11] It is recommended to dry the crude material thoroughly before distillation.

Q5: How should I store purified this compound?

Purified this compound should be stored over solid alkali (like caustic soda) to prevent polymerization.[1] It should be kept in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[1][9]

Experimental Protocols

Protocol 1: Atmospheric Distillation of this compound

This protocol is suitable for the initial purification of this compound to remove lower and higher boiling impurities.

  • Preparation:

    • Ensure the crude this compound has been pre-treated with a drying agent like solid NaOH or KOH pellets and allowed to stand for several hours.

    • Set up a standard simple or fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Distillation:

    • Add the dried and filtered crude this compound and a few fresh pellets of NaOH or KOH to the distillation flask.

    • Begin heating the flask gently using a heating mantle.

    • Collect the fraction that distills between 65°C and 68°C.

    • Monitor the distillation closely for any signs of polymerization or decomposition.

Protocol 2: Vacuum Distillation of this compound

This protocol is recommended for obtaining high-purity this compound, as the lower temperature reduces the risk of decomposition and polymerization.

  • Preparation:

    • The this compound should be at least partially purified by a preliminary atmospheric distillation.

    • Set up a vacuum distillation apparatus in a fume hood. Ensure all connections are secure and can hold a vacuum.

  • Distillation:

    • Add the partially purified this compound and fresh solid alkali to the distillation flask.

    • Gradually apply a vacuum to the system, aiming for a pressure between 0.03 and 0.09 MPa.[2]

    • Once the desired vacuum is stable, begin gentle heating.

    • Collect the fraction that distills between 42°C and 55°C at the specified pressure.[2]

Quantitative Data Summary

PropertyValueReference(s)
Molecular Weight 57.09 g/mol [5][6]
Boiling Point (760 mmHg) 66-67 °C[5][6][7][8]
Boiling Point (0.03-0.09 MPa) 42-55 °C[2]
Melting Point -65 °C[6][8]
Density ~0.8 g/mL[4]
Flash Point -4 °C to 25°F (-3.8°C)[4][5]
Water Solubility Miscible[7]

Visualizations

DistillationWorkflow cluster_prep Preparation cluster_distillation Distillation cluster_collection Fraction Collection cluster_product Final Product Crude Crude this compound Drying Drying with solid NaOH/KOH Crude->Drying Distill Atmospheric or Vacuum Distillation Drying->Distill Collect Collect appropriate boiling fraction Distill->Collect Pure Pure this compound Collect->Pure

Caption: A general workflow for the purification of this compound by distillation.

TroubleshootingLogic Start Distillation Issue Observed NoDistillate No Distillate? Start->NoDistillate Yes CloudyDistillate Cloudy Distillate? Start->CloudyDistillate No CheckHeat Check Heat/Leaks/Thermometer NoDistillate->CheckHeat SlowDistillation Slow Distillation? CloudyDistillate->SlowDistillation No Polymerization Polymerization/Water Contamination CloudyDistillate->Polymerization Yes Darkening Flask Contents Darkening? SlowDistillation->Darkening No IncreaseHeat Increase Heat or Decrease Vacuum SlowDistillation->IncreaseHeat Yes Decomposition Decomposition/Polymerization Darkening->Decomposition Yes StopAndRedry Stop, Re-dry, and Purify Polymerization->StopAndRedry StopAndCool Stop and Cool Immediately Decomposition->StopAndCool

Caption: A troubleshooting decision tree for common distillation issues.

References

Technical Support Center: 2-Methylaziridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-methylaziridine. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in their experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.

Wenker Synthesis

The Wenker synthesis, which involves the cyclization of 2-amino-1-propanol (isopropanolamine), is a common method for preparing this compound. However, several side reactions can occur.

Problem 1: Low Yield of this compound

  • Possible Cause A: Incomplete Sulfation. The initial reaction of 2-amino-1-propanol with sulfuric acid to form the sulfate (B86663) ester may be incomplete.

    • Solution: Ensure anhydrous conditions and use a slight excess of sulfuric acid. The reaction temperature and time are critical; monitor the reaction progress using an appropriate analytical technique like TLC or NMR. A modification of the Wenker synthesis suggests using lower reaction temperatures (140–180 °C) to reduce charring and increase the yield of the intermediate sulfate ester.[1]

  • Possible Cause B: Competing Elimination Reaction. During the cyclization step with a strong base, elimination to form acetone (B3395972) can compete with the desired intramolecular substitution to form the aziridine (B145994) ring. This is a known side reaction in the Wenker synthesis.[1]

    • Solution: Use a milder base for the cyclization step. An improved Wenker synthesis employs chlorosulfonic acid for the esterification and a non-nucleophilic base like sodium carbonate for the cyclization to minimize byproducts.[2]

  • Possible Cause C: Hydroxide (B78521) Displacement. The sulfate group can be displaced by a hydroxide ion in a competing intermolecular reaction, leading to the formation of diols.[2]

    • Solution: Similar to mitigating elimination, using a non-nucleophilic base and carefully controlling the reaction temperature can favor the desired intramolecular cyclization.

Problem 2: Product Contamination with Byproducts

  • Possible Cause: Formation of Acetone. As mentioned, Hofmann elimination is a competing reaction that produces cyclooctanone (B32682) in a similar synthesis, suggesting acetone could be a byproduct in this compound synthesis.[1]

    • Solution: Optimize the reaction conditions for the cyclization step. Lower temperatures and the use of a less-hindered, non-nucleophilic base can suppress the elimination pathway.

  • Possible Cause: Polymerization of this compound. this compound is prone to polymerization, especially in the presence of acids.

    • Solution: Maintain basic conditions throughout the workup and purification process. Distillation should be carried out at reduced pressure and lower temperatures to minimize thermal polymerization. The addition of a small amount of a polymerization inhibitor, such as potassium hydroxide, during distillation can be beneficial.

Problem 3: Difficulty in Product Isolation

  • Possible Cause: Volatility and Water Solubility. this compound has a low boiling point and is soluble in water, which can lead to significant product loss during extraction and solvent removal.

    • Solution: Perform extractions with a low-boiling-point organic solvent and use a saturated brine solution to reduce the solubility of the aziridine in the aqueous layer. Careful evaporation of the solvent at low temperature and reduced pressure is crucial. Fractional distillation is often necessary for final purification.

Gabriel Synthesis

The Gabriel synthesis provides an alternative route to primary amines and can be adapted for this compound, typically starting from a suitable haloamine precursor.

Problem 1: Low Yield of N-Substituted Phthalimide (B116566) Intermediate

  • Possible Cause: Inefficient Alkylation. The reaction between potassium phthalimide and the halo-precursor may be slow or incomplete.

    • Solution: The use of a polar aprotic solvent like DMF can accelerate the reaction.[3] Ensure the alkyl halide is sufficiently reactive; primary halides are preferred over secondary ones.[4]

Problem 2: Difficult Cleavage of the Phthalimide

  • Possible Cause: Harsh Hydrolysis Conditions. Traditional acidic or basic hydrolysis of the N-alkylphthalimide can be harsh and may lead to the degradation of the desired this compound.[4]

    • Solution: The Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303) in refluxing ethanol, provides a milder method for cleaving the phthalimide.[3] This method avoids the harsh acidic or basic conditions that can promote side reactions.

Problem 3: Contamination with Phthalhydrazide

  • Possible Cause: Byproduct from Hydrazinolysis. The use of hydrazine results in the formation of phthalhydrazide, which can sometimes be difficult to separate from the desired amine.[4]

    • Solution: Phthalhydrazide is often insoluble in the reaction solvent and can be removed by filtration. Careful selection of the solvent and reaction conditions can facilitate its precipitation.

Synthesis from 1,2-Dichloropropane (B32752) and Ammonia (B1221849)

This industrial method involves the reaction of 1,2-dichloropropane with ammonia at elevated temperatures.[5]

Problem 1: Formation of Polyaminated Byproducts

  • Possible Cause: Over-reaction with Ammonia. The initial product, this compound, can further react with ammonia or other amine products, leading to the formation of diamines and higher oligomers.

    • Solution: Use a large excess of ammonia to favor the formation of the primary aziridine. Control the reaction temperature and pressure to optimize the selectivity for the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to consider in the Wenker synthesis of this compound?

A1: The primary side reactions in the Wenker synthesis are Hofmann elimination, which leads to the formation of acetone, and intermolecular nucleophilic substitution by hydroxide, resulting in diol formation.[1][2] Polymerization of the this compound product can also occur, particularly under acidic conditions or at elevated temperatures.

Q2: How can I minimize the polymerization of this compound during purification?

A2: To minimize polymerization, it is crucial to maintain basic conditions during the workup and purification. Avoid any contact with acidic reagents. During distillation, use reduced pressure to keep the temperature low and consider adding a small amount of a non-volatile base like potassium hydroxide to the distillation flask.

Q3: Is the Gabriel synthesis a suitable method for producing this compound?

A3: The Gabriel synthesis is a viable method for preparing primary amines and can be adapted for this compound. Its main advantage is the avoidance of over-alkylation that can occur in direct amination reactions.[6] However, the harsh conditions sometimes required for the cleavage of the phthalimide intermediate can be a drawback. The use of the milder Ing-Manske procedure with hydrazine is recommended.[3]

Q4: What are the safety precautions for handling this compound?

A4: this compound is a toxic and flammable substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, should be worn. Due to its volatility and potential for polymerization, it should be stored in a cool, dry place away from acids and oxidizing agents.

Quantitative Data Summary

Synthesis MethodStarting MaterialsCommon Side ProductsTypical Yield (%)Reference
Wenker Synthesis 2-Amino-1-propanol, Sulfuric Acid, NaOHAcetone (from elimination), Diols (from hydroxide displacement), PolymersVaries, can be improved with modified conditions[1][2]
Gabriel Synthesis Potassium Phthalimide, Halo-precursor, HydrazinePhthalhydrazideGenerally moderate to good for primary amines[3][4]
From 1,2-Dichloropropane 1,2-Dichloropropane, AmmoniaPolyaminated products, OligomersIndustrial scale, yields are optimized[5]

Experimental Protocols

Modified Wenker Synthesis of this compound

This protocol is based on an improved, milder version of the Wenker synthesis to minimize side reactions.[2]

Step 1: Formation of the Sulfate Ester

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-1-propanol in a suitable anhydrous solvent (e.g., diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of chlorosulfonic acid dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • The amino alcohol hydrogen sulfate will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Cyclization to this compound

  • Dissolve the dried amino alcohol hydrogen sulfate in a saturated aqueous solution of sodium carbonate.

  • Heat the solution to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous solution multiple times with a low-boiling-point organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (66-67 °C at atmospheric pressure).

Visualizations

Wenker_Synthesis_Troubleshooting cluster_synthesis Wenker Synthesis cluster_troubleshooting Common Side Reactions & Issues Start 2-Amino-1-propanol Sulfation Sulfation (H₂SO₄ or ClSO₃H) Start->Sulfation Sulfate_Ester Sulfate Ester Intermediate Sulfation->Sulfate_Ester Incomplete_Sulfation Incomplete Sulfation Sulfation->Incomplete_Sulfation Cyclization Cyclization (Base) Sulfate_Ester->Cyclization Product This compound Cyclization->Product Elimination Elimination (Acetone) Cyclization->Elimination Hydroxide_Displacement Hydroxide Displacement (Diols) Cyclization->Hydroxide_Displacement Low_Yield Low Yield Product->Low_Yield Polymerization Polymerization Product->Polymerization Isolation_Issues Isolation Issues (Volatility/Solubility) Product->Isolation_Issues

Caption: Troubleshooting common side reactions in the Wenker synthesis of this compound.

Logical_Workflow_for_Troubleshooting Problem Problem Encountered (e.g., Low Yield) Identify_Synthesis Identify Synthesis Method (Wenker, Gabriel, etc.) Problem->Identify_Synthesis Consult_Guide Consult Troubleshooting Guide for Specific Method Identify_Synthesis->Consult_Guide Possible_Causes Evaluate Possible Causes (Side Reactions, Conditions) Consult_Guide->Possible_Causes Implement_Solution Implement Recommended Solution (e.g., Change Reagents, Optimize Conditions) Possible_Causes->Implement_Solution Analyze_Results Analyze Results (TLC, NMR, GC-MS) Implement_Solution->Analyze_Results Resolution Problem Resolved Analyze_Results->Resolution Successful Further_Troubleshooting Further Troubleshooting Needed Analyze_Results->Further_Troubleshooting Unsuccessful

Caption: A logical workflow for troubleshooting issues in this compound synthesis.

References

Technical Support Center: 2-Methylaziridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Methylaziridine, with a primary focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is resulting in a low yield. What are the most common causes?

Low yields in this compound reactions can stem from several factors. Common culprits include improper reaction conditions, catalyst deactivation, and competing side reactions.[1] The high reactivity of the aziridine (B145994) ring can lead to polymerization, especially in the presence of acid.[2][3][4][5] Additionally, the purity of starting materials and solvents can significantly impact the outcome.[6]

Q2: I am observing a significant amount of polymer formation in my reaction. How can I prevent this?

Polymerization is a frequent side reaction, often initiated by acidic conditions which cause the aziridine ring to open and react with other aziridine molecules.[2][4][5] To minimize this, ensure that the reaction is carried out under neutral or basic conditions, unless an acid-catalyzed ring-opening is the desired pathway.[2] It is also recommended to store this compound over solid alkali to prevent polymerization caused by acidic fumes.[3]

Q3: How can I improve the regioselectivity of a nucleophilic ring-opening reaction?

The regioselectivity of ring-opening reactions of this compound is influenced by the reaction mechanism. Under acidic conditions, the reaction may proceed through a carbocation-like intermediate, leading to nucleophilic attack at the more substituted carbon. In contrast, under neutral or basic conditions, the reaction typically follows an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon. The choice of catalyst, particularly Lewis acids, can also influence the regioselectivity.[7]

Q4: What are the key safety precautions to take when working with this compound?

This compound is a highly toxic and flammable substance.[5][8] It is classified as a possible carcinogen.[5][9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[2] Due to its volatility (boiling point: 66–67°C), care must be taken to avoid inhalation of vapors.[2][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.[10]Optimize the temperature. Run small-scale trials at various temperatures to determine the optimal condition. For instance, some Michael additions are run at 20-30°C, while other substitution reactions may require heating to 80°C.[2][11]
Ineffective Catalyst: The chosen catalyst may have low activity or may not be suitable for the specific transformation.[1]Screen different catalysts. For aziridination, copper or rhodium-based catalysts are common.[12] For ring-opening reactions, various bases or acids can be used.[7][13] Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Moisture or Air Sensitivity: Some reagents or catalysts may be sensitive to moisture or air.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.[6]
Formation of Multiple Products Lack of Selectivity: The reaction conditions may not be optimized for the desired chemo-, regio-, or stereoselectivity.Modify the catalyst or chiral ligand for asymmetric reactions.[1] Adjust the solvent and temperature, as these can influence selectivity.[10][13] For ring-opening, control the pH to favor the desired regiochemical outcome.[7]
Side Reactions: Besides polymerization, other side reactions like C-H amination can compete with aziridination.[1]The choice of catalyst and ligand can significantly influence chemoselectivity.[1] Altering the stoichiometry of the reactants might also suppress side reactions.
Difficult Purification Product is a Viscous Oil: The product may not crystallize easily.Purification by column chromatography is a common method. If the product is thermally stable, distillation under reduced pressure can be effective.[14]
Co-eluting Impurities: By-products may have similar polarity to the desired product, making chromatographic separation difficult.Adjust the mobile phase for column chromatography. Sometimes, converting the product to a crystalline salt, purifying it by recrystallization, and then liberating the free base can be an effective strategy.
Reaction Fails to Reach Completion Insufficient Reaction Time: The reaction may be slow under the current conditions.Monitor the reaction progress using techniques like TLC, GC, or NMR. If the reaction has stalled, consider extending the reaction time.
Reagent Degradation: One of the starting materials or the catalyst may be degrading over time.Ensure the purity and stability of all reagents. Use freshly opened or purified reagents if degradation is suspected.

Data Presentation

Table 1: Optimization of Reaction Conditions for Ring-Opening of N-Tosylaziridines

This table summarizes the effect of different bases and solvents on the yield of a ring-opening reaction with an acid anhydride.

EntryBase (mol %)SolventTemperature (°C)Time (h)Yield (%)
1TBD (5)DMFrt488
2TBD (5)DMF80494
3TBD (2)DMF80494
4TBD (5)CH₃CN80485
5TBD (5)Dioxane80478
6TBD (5)Toluene80472
7DBU (5)DMF80482
8TMG (5)DMF80435
9TTMPP (5)DMF804<5
10DMAP (5)DMF804<5

Data adapted from a study on the ring-opening of N-tosylaziridines.[13] TBD: 1,5,7-triazabicyclo[4.4.0]dec-5-ene; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; TMG: 1,1,3,3-Tetramethylguanidine; TTMPP: 2,2,6,6-Tetramethylpiperidine; DMAP: 4-Dimethylaminopyridine; DMF: Dimethylformamide.

Table 2: Parameters for Synthesis of Polyfunctional Aziridines

This table outlines typical parameters for the Michael addition of this compound to Trimethylolpropane (B17298) triacrylate (TMPTA).[11]

ParameterValue/Range
Reactant Molar Ratio (this compound : TMPTA) approx. 3:1
Catalyst Loading (Triethylamine) 0.05% - 0.20% (w/w of total reactants)
Reaction Temperature 20 - 30°C
Solvent 1,2-Dichloroethane (B1671644)
Typical Yield > 95%

Experimental Protocols

Protocol 1: Synthesis of Trimethylolpropane tris(2-methyl-1-aziridinepropionate)

This protocol describes a scalable method for the synthesis of a polyfunctional aziridine via Michael addition.[11]

Materials:

  • Trimethylolpropane triacrylate (TMPTA)

  • This compound

  • 1,2-Dichloroethane (solvent)

  • Triethylamine (B128534) (catalyst)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of this compound in 1,2-dichloroethane. Maintain the temperature at 0-5°C during this step.

    • Separately, prepare a solution of trimethylolpropane triacrylate in 1,2-dichloroethane at room temperature.

  • Reaction:

    • In a suitable reactor equipped with cooling and stirring, add the this compound solution.

    • Add the triethylamine catalyst (0.05% - 0.20% of total reactant mass) to the this compound solution.

    • Slowly add the trimethylolpropane triacrylate solution to the this compound solution under vigorous stirring.

    • Carefully control the temperature and maintain it between 20-30°C. The reaction is exothermic.

    • After the addition is complete, continue to stir the reaction mixture at 20-30°C for several hours until the reaction is complete (monitor by GC or other suitable analytical methods).

  • Work-up and Purification:

    • Remove the solvent and any unreacted volatile components under reduced pressure.

    • The final product is typically a viscous liquid and may be used without further purification, depending on the required purity.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships relevant to this compound reactions.

G start Define Reaction Goal (e.g., Synthesis, Ring-Opening) lit_review Literature Review & Safety Assessment start->lit_review initial_exp Initial Small-Scale Experiment lit_review->initial_exp analyze Analyze Results (Yield, Purity) initial_exp->analyze troubleshoot Troubleshoot? analyze->troubleshoot optimize Optimize Parameters (Temp, Catalyst, Solvent) troubleshoot->optimize  Yield < Target   scale_up Scale-Up Reaction troubleshoot->scale_up  Yield ≥ Target   optimize->initial_exp final_product Final Product Purification & Characterization scale_up->final_product

Caption: A general experimental workflow for optimizing this compound reactions.

G low_yield Low Yield Observed check_purity Check Purity of Starting Materials & Solvents low_yield->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions analyze_byproducts Analyze Byproducts (e.g., Polymerization) low_yield->analyze_byproducts catalyst_issue Evaluate Catalyst (Activity, Loading) low_yield->catalyst_issue impure_materials Purify/Replace Reagents check_purity->impure_materials optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions adjust_ph Adjust pH/Additives to Minimize Side Reactions analyze_byproducts->adjust_ph screen_catalysts Screen Different Catalysts/Ligands catalyst_issue->screen_catalysts

Caption: A troubleshooting decision tree for addressing low yields in reactions.

References

Managing 2-Methylaziridine Volatility: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the high volatility of 2-methylaziridine during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to ensure safe and effective handling.

Physical and Chemical Properties of this compound

A clear understanding of this compound's properties is critical for managing its volatility. The following table summarizes key quantitative data.

PropertyValueCitations
Molecular Weight 57.09 g/mol [1][2]
Boiling Point 66-67 °C (150.8-152.6 °F)[1][3][4][5]
Melting Point -65 °C (-85 °F)[1][3][4][6]
Vapor Pressure 112 mmHg at 20 °C (68 °F)[4][5][7]
14.9 kPa at 20 °C[8]
151 mmHg at 25 °C (77 °F)[3]
Flash Point -18 °C (-0.4 °F) (closed cup)[5][8]
Density 0.812 g/cm³ at 16 °C (60.8 °F)[3][4]
Water Solubility Miscible[3][6]

Frequently Asked Questions (FAQs)

Q1: I can smell a strong ammonia-like odor in the lab, even though the this compound container is closed. What should I do?

A1: this compound has a very low boiling point and high vapor pressure, meaning it can easily escape from improperly sealed containers. The ammonia-like odor is a key indicator of a potential leak.[3][5]

Immediate Actions:

  • Ensure proper ventilation: Work exclusively in a certified chemical fume hood.[9][10][11]

  • Check the container seal: Ensure the cap is tightly secured. For long-term storage, consider using a container with a screw cap and wrapping the cap with Parafilm or Teflon tape to create a better seal.[11]

  • Inspect for container damage: Look for any cracks or damage to the container that could be a source of the leak.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., elbow-length PVC gloves), a lab coat, and chemical safety goggles.[10][12][13] In case of a significant leak, a full-face shield and a self-contained breathing apparatus may be necessary.[3][8]

Q2: My reaction requires heating this compound. How can I prevent it from evaporating out of my reaction vessel?

A2: Heating this volatile compound requires specific equipment to prevent loss of reagent and contamination of the lab environment.

Recommended Techniques:

  • Use a condenser: For reactions at or near the boiling point of this compound, a condenser (e.g., a Vigreaux or Allihn condenser) is essential to reflux the vapor back into the reaction mixture.[14]

  • Sealed tube reactions: For reactions requiring temperatures above its boiling point, a sealed-tube apparatus is the most effective method to contain the volatile reagent.[14]

  • Maintain a controlled temperature: Use a well-calibrated heating mantle or oil bath with a temperature controller to avoid overheating and excessive vaporization.

Q3: I'm seeing a lower than expected yield in my reaction involving this compound. Could its volatility be the cause?

A3: Yes, loss of the reagent due to its high volatility is a common reason for low yields.[15]

Troubleshooting Steps:

  • Accurate measurement: Due to its volatility, accurately weighing or measuring this compound can be challenging. Consider chilling the reagent in an ice bath before measuring to reduce vapor pressure. Alternatively, weigh a sealed container, dispense the reagent, and re-weigh the container to determine the exact amount used.

  • Reaction setup: Ensure your reaction setup is airtight. Use well-greased ground glass joints or high-quality threaded connectors.

  • Workup procedure: During the workup, avoid using a high-vacuum line to remove solvents, as this can also remove your volatile product.[14] Use a rotary evaporator with carefully controlled pressure and temperature. Consider checking the solvent in the rotovap trap for your product.[15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction outcomes Inaccurate dispensing of this compound due to evaporation.Chill the reagent before measuring. Use a positive displacement pipette or dispense by weight.
Sudden, vigorous reaction or polymerization Contact with acids or acid fumes.[3][8]Ensure all glassware is free of acidic residue. Store this compound over solid alkali (e.g., solid caustic soda) to prevent polymerization.[3]
Product contamination This compound vapor traveling through a shared inert gas line.[14]Isolate reactions with volatile compounds from others on the same line. Purge the line with inert gas after use.
Difficulty in product purification by column chromatography Co-elution of the volatile product with the solvent.Choose a less volatile solvent system. Keep the column and collection flasks cool during chromatography.[14]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

This protocol outlines the steps for safely handling and accurately dispensing volatile this compound.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[10][11]

    • Don appropriate PPE: chemical safety goggles, a face shield, a flame-retardant lab coat, and elbow-length PVC gloves.[12][13]

    • Have a spill kit readily available.[9]

  • Dispensing:

    • Pre-cool the sealed container of this compound in an ice bath for 15-20 minutes to reduce its vapor pressure.

    • Tare a clean, dry, and sealed receiving flask on a balance.

    • Working entirely within the fume hood, quickly transfer the desired amount of chilled this compound to the receiving flask using a pre-chilled syringe or pipette.

    • Immediately seal the receiving flask and re-weigh it to determine the exact mass of the transferred reagent.

    • Tightly reseal the primary container and return it to proper storage.[11]

Protocol 2: Quenching a Reaction Containing this compound

This protocol provides a general procedure for safely quenching a reaction mixture containing unreacted this compound.

  • Preparation:

    • Ensure the reaction is complete via an appropriate analytical method (e.g., TLC, GC-MS).[16]

    • Cool the reaction vessel to 0 °C using an ice-water bath to reduce the vapor pressure of this compound and control the exothermicity of the quench.[16][17]

  • Quenching Procedure:

    • While stirring the reaction mixture, slowly add a suitable quenching agent. For many reactions, a dilute aqueous acid solution (e.g., 1 M HCl) can be used to neutralize the basic aziridine (B145994). Caution: The reaction of this compound with acid can be highly exothermic and may lead to violent polymerization.[3][8] The addition must be slow and with efficient cooling.

    • Alternatively, for reactions sensitive to acid, a less reactive quenching agent like a saturated aqueous solution of ammonium (B1175870) chloride can be used.[17]

    • Monitor the temperature of the reaction mixture throughout the addition.

  • Workup:

    • Once the quench is complete and the reaction mixture has returned to room temperature, proceed with the standard aqueous workup.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling & Dispensing cluster_reaction Reaction cluster_workup Workup & Purification prep_fume_hood Work in Fume Hood handling_cool Cool Reagent prep_fume_hood->handling_cool prep_ppe Don Appropriate PPE prep_ppe->handling_cool prep_spill_kit Prepare Spill Kit prep_spill_kit->handling_cool handling_weigh Weigh Sealed Flask handling_cool->handling_weigh handling_transfer Transfer Reagent handling_weigh->handling_transfer handling_reweigh Reweigh Flask handling_transfer->handling_reweigh reaction_setup Airtight Setup handling_reweigh->reaction_setup reaction_run Run Reaction reaction_setup->reaction_run reaction_monitor Monitor Progress reaction_run->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Aqueous Extraction workup_quench->workup_extract workup_purify Purification workup_extract->workup_purify

Caption: Experimental workflow for handling volatile this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Reaction Yield check_volatility Suspect Reagent Loss Due to Volatility? start->check_volatility solution_dispensing Improve Dispensing: - Cool reagent - Weigh accurately check_volatility->solution_dispensing Yes other_issues Investigate Other Reaction Parameters check_volatility->other_issues No solution_setup Improve Reaction Setup: - Airtight seals - Use condenser solution_dispensing->solution_setup solution_workup Improve Workup: - Avoid high vacuum - Check rotovap trap solution_setup->solution_workup

Caption: Troubleshooting logic for low yield in this compound reactions.

References

stability of 2-Methylaziridine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-Methylaziridine in various laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a highly reactive and unstable compound. The primary stability concerns are its propensity to undergo rapid, often violent, polymerization, especially in the presence of acids or acidic fumes.[1][2][3] It is also sensitive to heat and is a potent alkylating agent, reacting with various nucleophiles.[4] For this reason, it is typically supplied with an inhibitor, such as sodium hydroxide (B78521), and should always be stored over a solid alkali to prevent polymerization.[2]

Q2: How does the choice of solvent affect the stability of this compound?

A2: The choice of solvent significantly impacts the stability of this compound due to its susceptibility to protonation and subsequent ring-opening or polymerization.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as proton donors, especially if acidic impurities are present. Protonation of the aziridine (B145994) nitrogen activates the ring, making it highly susceptible to nucleophilic attack by the solvent itself or other nucleophiles, leading to ring-opened products. For instance, it reacts slowly with water to form methylethanolamine.[1] In acidic conditions, this reaction is greatly accelerated.

  • Aprotic Solvents (e.g., THF, DMSO, acetonitrile): While generally more stable in aprotic solvents compared to protic ones, the risk of polymerization still exists, particularly if the solvent contains acidic impurities. Some polar aprotic solvents can facilitate nucleophilic ring-opening reactions.[5]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1] It is crucial to store it over a solid alkali like sodium hydroxide to inhibit polymerization.[2] The recommended storage temperature is typically between 2-8°C.

Q4: Can I use this compound in the presence of acidic functional groups in my reaction?

A4: Extreme caution is advised. The presence of acidic functional groups, even weak acids, can catalyze the polymerization or ring-opening of this compound, leading to a complex mixture of products and potentially a hazardous exothermic reaction. It is crucial to ensure the reaction medium is basic.

Troubleshooting Guides

Issue 1: Rapid Polymerization or "Gunking Out" of the Reaction
Possible Cause Troubleshooting Step
Acidic Impurities: Traces of acid in the solvent, on glassware, or in the reagents.Ensure all glassware is thoroughly dried and, if necessary, base-washed. Use anhydrous, freshly distilled solvents. Purify reagents to remove any acidic impurities.
Inadequate Inhibition: The inherent instability of this compound may overcome the supplied inhibitor over time or under reaction conditions.Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Maintain a basic pH throughout the reaction by using a non-nucleophilic base if compatible with the desired reaction.
Elevated Temperature: High reaction temperatures can accelerate polymerization.Run the reaction at the lowest possible temperature that still allows for the desired transformation. Consider adding the this compound slowly to a cooled reaction mixture to manage any exotherm.
Issue 2: Low Yield of the Desired Product and Formation of Side Products
Possible Cause Troubleshooting Step
Solvent-Related Side Reactions: In protic solvents, the solvent itself can act as a nucleophile, leading to ring-opened byproducts.Switch to a non-polar or polar aprotic solvent. If a protic solvent is necessary, use it as the limiting reagent if possible, or perform the reaction at a lower temperature to minimize the solvent-mediated side reaction.
Reaction with Starting Material or Product: If the starting material or product has nucleophilic or acidic groups, it may react with this compound.Protect any reactive functional groups on your substrate before introducing this compound.
Incorrect Stoichiometry: An excess of this compound can lead to the formation of oligomers or polymers.Use a carefully controlled stoichiometry, and consider adding the this compound dropwise to the reaction mixture to maintain a low instantaneous concentration.

Stability in Different Solvents: A Qualitative Overview

Solvent Type Example Solvents Expected Relative Stability Potential Decomposition/Side Reactions
Protic, Polar Water, Methanol, EthanolLowRapid polymerization in the presence of acid. Solvent-mediated nucleophilic ring-opening.
Aprotic, Polar DMSO, DMF, AcetonitrileModerateCan facilitate nucleophilic ring-opening. Risk of polymerization if acidic impurities are present.
Aprotic, Non-Polar Toluene, Hexane, THFHighConsidered the most stable solvent choices, provided they are free of acidic impurities.

Experimental Protocols

Protocol for Monitoring the Stability of this compound in a Given Solvent by ¹H NMR

This protocol provides a general method for assessing the stability of this compound over time in a specific solvent.

Materials:

  • This compound

  • Deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, MeOD)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a known chemical shift)

  • NMR tubes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the internal standard in the deuterated solvent of choice at a known concentration (e.g., 1 mg/mL).

    • Add a precise volume of this stock solution to an NMR tube.

    • Carefully add a known quantity of this compound to the NMR tube. The final concentration should be suitable for NMR analysis (e.g., ~10-20 mM).

    • Seal the NMR tube under an inert atmosphere.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum immediately after preparation (t=0).

    • Integrate the characteristic peaks of this compound (e.g., the methyl doublet and the aziridine ring protons) relative to the integral of the internal standard.

    • Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).

  • Data Analysis:

    • For each time point, calculate the concentration of this compound based on the relative integration compared to the internal standard.

    • Plot the concentration of this compound versus time to determine the rate of degradation.

    • Identify any new peaks that appear in the spectra to characterize decomposition products.

Visualizations

Decomposition_Pathways cluster_protic Protic Solvent (e.g., ROH, H₂O) cluster_aprotic Aprotic Solvent MA_protic This compound H_plus H⁺ (Acid catalyst) MA_protic->H_plus Protonation Protonated_MA Protonated Aziridinium Ion ROH ROH / H₂O Protonated_MA->ROH Nucleophilic Attack Ring_Opened Ring-Opened Product (e.g., Amino alcohol) Polymer_protic Polymerization Protonated_MA->Polymer_protic Chain Initiation MA_aprotic This compound Acid_Impurity Trace Acid MA_aprotic->Acid_Impurity Initiation Polymer_aprotic Polymerization Stable Relatively Stable MA_aprotic->Stable In absence of acid

Caption: Decomposition pathways of this compound in protic vs. aprotic solvents.

Experimental_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis NMR Analysis cluster_data Data Processing Prep_Solvent Prepare Deuterated Solvent + Internal Standard Add_MA Add this compound Prep_Solvent->Add_MA Seal_Tube Seal NMR Tube Add_MA->Seal_Tube Acquire_T0 Acquire ¹H NMR at t=0 Seal_Tube->Acquire_T0 Incubate Incubate at Desired Temp. Acquire_T0->Incubate Acquire_Tn Acquire ¹H NMR at Intervals Incubate->Acquire_Tn Integrate Integrate Peaks vs. Standard Acquire_Tn->Integrate Calculate Calculate Concentration Integrate->Calculate Plot Plot [MA] vs. Time Calculate->Plot

Caption: Workflow for monitoring this compound stability via ¹H NMR.

Troubleshooting_Logic Start Reaction Failure: Low Yield or Polymerization Check_Polymer Is significant polymer observed? Start->Check_Polymer Check_Side_Products Are there unexpected side products? Check_Polymer->Check_Side_Products No Acid_Source Suspect Acid Contamination Check_Polymer->Acid_Source Yes Solvent_Reaction Is solvent protic? Check_Side_Products->Solvent_Reaction Yes Action_Dry Use anhydrous solvents, base-wash glassware Acid_Source->Action_Dry Action_Temp Lower reaction temperature Acid_Source->Action_Temp Action_Switch_Solvent Switch to aprotic solvent Solvent_Reaction->Action_Switch_Solvent Yes Substrate_Reaction Does substrate have -OH, -NH, -COOH groups? Solvent_Reaction->Substrate_Reaction No Action_Protect Protect reactive groups Substrate_Reaction->Action_Protect Yes

References

Technical Support Center: Optimizing Nucleophilic Attack on 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing conditions for the nucleophilic attack on 2-methylaziridine.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of nucleophilic attack on this compound?

A1: The regioselectivity of the ring-opening of this compound is primarily governed by a combination of steric and electronic factors, which are influenced by the reaction conditions. The attack can occur at the more substituted C2 position (Markovnikov product) or the less substituted C3 position (anti-Markovnikov product). Key factors include:

  • Nature of the Aziridine (B145994): Non-activated aziridines (with an N-H or N-alkyl group) are less reactive.[1][2] Activation of the nitrogen, typically with an electron-withdrawing group (e.g., tosyl), enhances reactivity.[1][3]

  • Reaction Mechanism: The reaction can proceed through an SN1-like or SN2-like mechanism. Acidic conditions or the use of Lewis acids can promote the formation of an aziridinium (B1262131) ion intermediate, favoring attack at the more substituted carbon (C2) due to carbocation stability.[4][5] In contrast, neutral or basic conditions with strong nucleophiles favor an SN2-type mechanism, leading to attack at the sterically less hindered carbon (C3).

  • Nucleophile Strength: Strong, soft nucleophiles tend to favor attack at the less substituted position (C3), while harder nucleophiles might show less selectivity.[6][7]

  • Catalysts: Lewis acids like boron trifluoride (BF3) can coordinate to the nitrogen atom, facilitating ring-opening and directing the nucleophile to the more substituted carbon.[4][5]

Q2: What is the role of an N-activating group in the ring-opening of this compound?

A2: An N-activating group, typically an electron-withdrawing group like a tosyl (Ts) or a benzoyl (Bz) group, plays a crucial role in the reactivity of the aziridine ring.[1][3] These groups increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[3] Non-activated aziridines are often unreactive towards many nucleophiles under mild conditions.[1][2] The choice of the activating group can also influence the regioselectivity of the reaction.

Q3: Which solvents are recommended for the nucleophilic ring-opening of this compound?

A3: The choice of solvent depends on the specific reaction conditions and the nature of the nucleophile.

  • Polar Aprotic Solvents: Solvents like THF, DMF, and DMSO are commonly used, especially for reactions involving strong nucleophiles, as they can solvate cations while leaving the nucleophile's reactivity largely intact.[6][8]

  • Protic Solvents: Protic solvents like alcohols or water can participate in the reaction, either as the nucleophile or by solvating the nucleophile and the aziridinium ion intermediate.[6] They are often used in acid-catalyzed reactions.

  • Nonpolar Solvents: In some cases, nonpolar solvents may be employed, particularly in catalyst-driven reactions where solvent coordination to the catalyst is a consideration.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Aziridine Reactivity For non-activated this compound, consider adding an activating group (e.g., tosyl) to the nitrogen.[1] Alternatively, use a Lewis acid or Brønsted acid to activate the aziridine in situ by forming an aziridinium ion.[2][4]
Weak Nucleophile Increase the nucleophilicity of the attacking species. For example, if using an alcohol or amine, deprotonate it with a suitable base to form the more nucleophilic alkoxide or amide.[8]
Inappropriate Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction for potential side product formation at higher temperatures. Microwave irradiation can sometimes improve yields and reduce reaction times.[8]
Poor Leaving Group Character of the Ring The nitrogen in a non-activated aziridine is a poor leaving group. Activation with an electrophile or protonation improves its leaving group ability.[2]
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Steps
Competition between SN1 and SN2 Pathways To favor attack at the less substituted carbon (C3) , use a strong, non-basic nucleophile and avoid acidic conditions. Employ polar aprotic solvents.[6][9] To favor attack at the more substituted carbon (C2) , use a Lewis acid (e.g., BF3·OEt2) to promote an SN1-like mechanism.[5] Weaker nucleophiles in polar protic solvents can also favor this pathway.[6]
Steric Hindrance If the nucleophile is bulky, it will preferentially attack the less hindered C3 position. If the desired product requires attack at C2, a less sterically demanding nucleophile may be necessary.
Nature of the N-substituent The electronic properties of the N-activating group can influence the stability of the partial positive charge on the ring carbons in the transition state, thus affecting regioselectivity.[10] Consider screening different N-activating groups.
Issue 3: Formation of Side Products
Potential Cause Troubleshooting Steps
Polymerization This can occur under strongly acidic conditions, especially if the nucleophile concentration is low.[11] Ensure a stoichiometric or slight excess of the nucleophile is present. Consider adding the acid catalyst slowly to the mixture of the aziridine and nucleophile.
Reaction with Solvent If using a nucleophilic solvent (e.g., methanol, water), it may compete with the intended nucleophile, especially at higher temperatures.[8] Switch to a non-nucleophilic solvent if this is observed.
Rearrangement of Aziridinium Intermediate The aziridinium ion intermediate can sometimes undergo rearrangement.[4] Modifying the temperature or the counter-ion (from the acid or Lewis acid) may suppress this.

Data Presentation

Table 1: Effect of Catalyst and Nucleophile on Regioselectivity of N-Tosyl-2-methylaziridine Ring-Opening

Entry Nucleophile Catalyst/Conditions Solvent Major Product Yield (%) Reference
1Indole (B1671886)Au(I) complexDichloromethaneAttack at C385-95[5]
2IndoleBF3·OEt2DichloromethaneAttack at C290[5]
3MethylamineBF3 (theoretical)MethanolAttack at C3 (backside)N/A[4]
4B2pin2CuCl / t-BuOKTHFAttack at C375[12]
5Phenylacetic acid dianionLDATHFAttack at C367[1]

Experimental Protocols

Protocol 1: Gold-Catalyzed Ring-Opening with Indole (Attack at C3)

This protocol is adapted from the synthesis of tryptamine (B22526) derivatives using a gold(I) catalyst, which favors nucleophilic attack at the less substituted carbon of N-tosyl-2-methylaziridine.[5]

  • Materials: N-tosyl-2-methylaziridine, Indole, [Au(I) catalyst complex], Dichloromethane (DCM, anhydrous).

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add N-tosyl-2-methylaziridine (1.0 equiv) and indole (1.2 equiv). b. Add anhydrous DCM to dissolve the reactants. c. Add the gold(I) catalyst (1-5 mol%). d. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tryptamine derivative.

Protocol 2: Lewis Acid-Mediated Ring-Opening with Indole (Attack at C2)

This protocol utilizes a Lewis acid to promote ring-opening and direct the nucleophile to the more substituted carbon.[5]

  • Materials: N-tosyl-2-methylaziridine, Indole, Boron trifluoride etherate (BF3·OEt2), Dichloromethane (DCM, anhydrous).

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere, dissolve N-tosyl-2-methylaziridine (1.0 equiv) and indole (1.5 equiv) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Slowly add BF3·OEt2 (1.5 equiv) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC, typically several hours). e. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO3. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. h. Purify the residue by flash column chromatography.

Visualizations

reaction_pathway cluster_sn2 SN2-like Pathway cluster_sn1 SN1-like Pathway Aziridine_SN2 This compound TS_SN2 Transition State Aziridine_SN2->TS_SN2 Strong Nucleophile (e.g., R2NH) Polar Aprotic Solvent Product_C3 Product (Attack at C3) TS_SN2->Product_C3 Aziridine_SN1 This compound Aziridinium Aziridinium Ion Intermediate Aziridine_SN1->Aziridinium Lewis Acid (e.g., BF3) or H+ Product_C2 Product (Attack at C2) Aziridinium->Product_C2 Weak Nucleophile

Caption: SN1-like vs. SN2-like pathways in aziridine ring-opening.

troubleshooting_workflow Start Experiment Start: Nucleophilic attack on This compound CheckYield Check Yield Start->CheckYield LowYield Low Yield CheckYield->LowYield Low GoodYield Good Yield CheckYield->GoodYield Good ActivateAziridine Activate Aziridine: - Add N-Tosyl group - Use Lewis Acid LowYield->ActivateAziridine IncreaseNuc Increase Nucleophilicity: - Use stronger base LowYield->IncreaseNuc CheckRegio Check Regioselectivity GoodYield->CheckRegio PoorRegio Poor Regioselectivity CheckRegio->PoorRegio Poor GoodRegio Good Regioselectivity CheckRegio->GoodRegio Good ActivateAziridine->Start Re-run IncreaseNuc->Start Re-run ModifyConditions Modify Conditions: - For C3 attack: Strong Nu, Aprotic Solvent - For C2 attack: Lewis Acid, Protic Solvent PoorRegio->ModifyConditions End Successful Reaction GoodRegio->End ModifyConditions->Start Re-run

Caption: Troubleshooting workflow for optimizing the reaction.

References

Technical Support Center: Purification of Poly(propylene imine) Dendrimers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of poly(propylene imine) (PPI) dendrimers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of PPI dendrimers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude poly(propylene imine) dendrimer samples?

A1: The most common impurities in PPI dendrimers synthesized via divergent methods are structural defects arising from incomplete reactions or side reactions. These include:

  • Trailing Generations: Dendrimers of a lower generation than the target generation. For example, a synthesis targeting a G5 dendrimer may contain G4 and G3 dendrimers.[1][2]

  • Dendrimers with Missing Branches: Molecules where a branching unit failed to attach, leading to an incomplete shell.

  • Dimers or Oligomers: Two or more dendrimer molecules that have become covalently linked.

  • Unreacted Monomers and Reagents: Residual acrylonitrile, ethylenediamine (B42938) (or other core molecules), and catalysts from the synthesis steps.[1]

Q2: Which purification techniques are most effective for PPI dendrimers?

A2: The most commonly employed and effective purification techniques for PPI dendrimers are dialysis and size exclusion chromatography (SEC).[3][4]

  • Dialysis is effective for removing small molecule impurities such as unreacted monomers, reagents, and solvents. It is also capable of removing some lower-generation dendrimer defects.[1][2]

  • Size Exclusion Chromatography (SEC) is a high-resolution technique that separates molecules based on their size. It is particularly useful for removing trailing generations and oligomeric impurities to achieve high monodispersity.[3][4]

Q3: How can I assess the purity of my PPI dendrimer sample?

A3: A combination of analytical techniques is typically used to assess the purity of PPI dendrimers:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can separate dendrimers of different generations and identify the presence of impurities.[5]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight distribution and Polydispersity Index (PDI) of the dendrimer sample. A PDI value close to 1.0 indicates a highly monodisperse and pure sample.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the dendrimer and can be used for quantitative analysis to determine purity against a known standard.[6][7]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are powerful techniques for determining the exact molecular weight of the dendrimer and identifying the presence of structural defects.

Troubleshooting Guides

Issue 1: My purified PPI dendrimer still shows a broad molecular weight distribution (high PDI) in GPC/SEC analysis.

Possible Cause Suggested Solution
Inefficient removal of trailing generations by dialysis. Dialysis is less effective at separating dendrimer generations that are close in size. Use a dialysis membrane with a smaller molecular weight cutoff (MWCO) to retain the target generation while allowing smaller impurities to pass. For higher purity, follow up with size exclusion chromatography.
Aggregation of dendrimers. PPI dendrimers with primary amine surfaces can be prone to aggregation. Ensure the GPC/SEC mobile phase is appropriate to prevent non-specific interactions. This may involve adjusting the pH or ionic strength.
Column overloading in SEC. Injecting too concentrated a sample onto the SEC column can lead to peak broadening and poor separation. Reduce the sample concentration and/or injection volume.

Issue 2: The yield of my purified PPI dendrimer is very low after size exclusion chromatography.

Possible Cause Suggested Solution
Adsorption of the dendrimer to the SEC column material. Amine-terminated PPI dendrimers can interact with silica-based SEC columns. Use a polymer-based SEC column or add a competing amine, such as triethylamine, to the mobile phase to reduce non-specific binding.
Inappropriate fraction collection. The elution profile may be broader than anticipated. Collect smaller fractions and analyze them by a secondary method (e.g., thin-layer chromatography or UV-Vis spectroscopy) to ensure all product-containing fractions are pooled.
High proportion of impurities in the crude product. If the initial synthesis resulted in a large percentage of trailing generations or other defects, the yield of the desired pure product will inherently be low. Optimize the synthesis reaction to improve the initial purity.

Issue 3: NMR analysis of my purified PPI shows unexpected peaks.

Possible Cause Suggested Solution
Residual solvent. Even after lyophilization, solvents like methanol (B129727) or water can remain bound to the dendrimer. Dry the sample under high vacuum for an extended period at a slightly elevated temperature.
Incomplete removal of reagents. Small molecule reagents may be trapped within the dendrimer structure. More extensive dialysis with frequent changes of the dialysis buffer is required.
Structural defects. The unexpected peaks may correspond to protons in defect structures (e.g., missing branches). High-resolution purification techniques like SEC are necessary to remove these impurities.

Quantitative Data on Purification Efficiency

The following table summarizes typical data on the efficiency of purification methods for dendrimers, using PAMAM dendrimers as a well-documented analogue for PPIs.

Purification Method Parameter Before Purification After Purification Reference
Dialysis (PAMAM G5) Polydispersity Index (PDI)1.0431.018[2]
Number Average Mw ( g/mol )~24,000~27,000[2]
Size Exclusion Chromatography PurityVaries>99% (for target generation)General literature
Yield100% (crude)60-80% (depending on crude purity)General literature

Experimental Protocols

Protocol 1: Purification of PPI Dendrimers by Dialysis

This protocol is designed to remove small molecule impurities, including unreacted monomers, salts, and solvents.

Materials:

  • Crude PPI dendrimer

  • Dialysis tubing (e.g., regenerated cellulose) with a molecular weight cutoff (MWCO) appropriate for the dendrimer generation (e.g., 1 kDa for G3, 2 kDa for G4, 3.5 kDa for G5)

  • Deionized water or other appropriate solvent (e.g., methanol)

  • Large beaker or container

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions. This typically involves boiling in a sodium bicarbonate solution followed by extensive rinsing with deionized water.

  • Sample Preparation: Dissolve the crude PPI dendrimer in deionized water (or the chosen solvent) to a concentration of 10-20 mg/mL.

  • Loading the Sample: Secure one end of the dialysis tubing with a clip. Pipette the dendrimer solution into the tubing, leaving some space at the top. Remove any air bubbles and seal the other end with a second clip.

  • Dialysis: Place the sealed dialysis bag into a beaker containing a large excess of deionized water (e.g., 4 L for a 10-20 mL sample). Place the beaker on a magnetic stirrer and stir gently.

  • Solvent Exchange: Change the deionized water every 4-6 hours for the first 24 hours, and then every 12 hours for an additional 48 hours.

  • Sample Recovery: Carefully remove the dialysis bag from the water. Open one end and transfer the purified dendrimer solution to a clean container.

  • Lyophilization: Freeze the purified dendrimer solution and lyophilize to obtain a dry powder.

Protocol 2: Purification of PPI Dendrimers by Size Exclusion Chromatography (SEC)

This protocol is for the high-resolution purification of PPI dendrimers to remove trailing generations and other structural defects.

Materials:

  • Partially purified PPI dendrimer (e.g., after dialysis)

  • SEC system with a UV detector

  • SEC column suitable for the molecular weight range of the dendrimer (e.g., Sephadex LH-20, Superdex series)

  • Mobile phase (e.g., methanol, aqueous buffer with adjusted pH and ionic strength)

  • Syringe filters (0.22 µm)

  • Autosampler vials or manual injection syringe

  • Fraction collector

Procedure:

  • System Preparation: Equilibrate the SEC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the PPI dendrimer in the mobile phase to a known concentration (e.g., 5-10 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the SEC column. The injection volume will depend on the column dimensions and manufacturer's recommendations.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using the UV detector (e.g., at 210 nm). Collect fractions corresponding to the main peak of the target dendrimer generation.

  • Analysis of Fractions: Analyze the collected fractions by a secondary method (e.g., HPLC or mass spectrometry) to confirm their purity.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the purified PPI dendrimer.

Visualizations

PurificationWorkflow Crude Crude PPI Dendrimer (Target Generation + Impurities) Dialysis Dialysis (e.g., 1-3.5 kDa MWCO) Crude->Dialysis Removes SEC Size Exclusion Chromatography (SEC) (e.g., Sephadex LH-20) Dialysis->SEC Further Purification SmallImpurities Small Molecule Impurities (Monomers, Salts) Dialysis->SmallImpurities Pure Purified PPI Dendrimer (High Monodispersity) SEC->Pure TrailingGen Trailing Generations & Structural Defects SEC->TrailingGen Removes

Caption: General workflow for the purification of poly(propylene imine) dendrimers.

TroubleshootingTree Start Problem: High PDI after purification Method Which purification method was used? Start->Method Dialysis Dialysis Method->Dialysis Dialysis SEC SEC Method->SEC SEC DialysisSol Solution: Follow with SEC for higher resolution. Dialysis->DialysisSol SECCheck Check for: 1. Column Overloading 2. Aggregation SEC->SECCheck Overloading Overloading SECCheck->Overloading Overloading Aggregation Aggregation SECCheck->Aggregation Aggregation OverloadingSol Solution: Reduce sample concentration/volume. Overloading->OverloadingSol AggregationSol Solution: Adjust mobile phase pH/ionic strength. Aggregation->AggregationSol

Caption: Troubleshooting decision tree for high polydispersity after purification.

References

minimizing side products in 2-methyleneaziridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-methyleneaziridine (MA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis and handling of 2-methyleneaziridines?

The high strain energy and reactive nature of the 2-methyleneaziridine ring make it susceptible to several side reactions. The most prevalent issues include:

  • Nucleophilic Ring-Opening: The strained three-membered ring can be opened by various nucleophiles, including acids, water, and even some bases or solvents, leading to acyclic amine derivatives.[1][2][3] For instance, treatment with hydrochloric acid can yield chloroacetone (B47974) derivatives, while using silica (B1680970) gel for chromatography can cause complete hydrolysis.[1]

  • Substitution Products: In syntheses involving elimination reactions, such as the dehydrobromination of 2-(bromomethyl)aziridines, the base used can act as a nucleophile, leading to a substitution product (e.g., a tert-butoxy (B1229062) ether) instead of the desired methyleneaziridine.[3][4]

  • Dimerization and Polymerization: MAs can undergo dimerization, especially under conditions involving organolithium species.[1][3] Anionic ring-opening polymerization is also a known reaction pathway for activated aziridines.[5]

  • Rearrangement and Isomerization: MAs can undergo thermal or photochemical valence isomerization to form cyclopropanimines, which may further decompose into isonitriles and alkenes.[1]

Q2: My 2-methyleneaziridine synthesis via dehydrobromination has a low yield, with a major side product identified as a tert-butoxymethyl)aziridine. How can I improve this?

This is a classic issue of competing elimination (to form the desired 2-methyleneaziridine) and nucleophilic substitution (formation of the ether side product). The choice of base and solvent is critical to favor elimination.

Troubleshooting Steps:

  • Base and Solvent Selection: The combination of potassium tert-butoxide (KOt-Bu) in tetrahydrofuran (B95107) (THF) is often effective, though it can still result in a significant amount of the substitution byproduct.[4][6] Using KOt-Bu in tert-butyl alcohol as the solvent heavily favors the substitution product.[4]

  • Temperature Control: Lowering the reaction temperature can slow down both reactions but may not significantly improve the elimination-to-substitution ratio. Reactions at 0°C or -20°C have been shown to be very slow.[4]

  • Sterically Hindered Bases: While intuitively a more sterically hindered base might be expected to favor elimination, bases like potassium t-pentoxide or potassium 2,3,4-trimethyl-3-pentoxide have not shown improved ratios and can lead to decomposition.[4]

The most effective reported condition for this synthesis is using potassium tert-butoxide in THF at room temperature, which typically affords a nearly 1:1 ratio of the desired methyleneaziridine and the substitution byproduct.[4] The final yield is therefore limited by this competing pathway, and purification becomes the next critical step.

Data on Base/Solvent Effects in Dehydrobromination
PrecursorBaseSolventTemperatureRatio (Elimination:Substitution)Yield (Elimination Product)Reference
7aKOt-But-BuOHReflux20:80Low (20% of mixture)[4]
7aKOt-BuTHFRoom Temp~1:140-48% (isolated)[4]
7aK-t-pentoxideTHFReflux-Low (11% isolated) + 21% substitution[4]

Q3: I'm observing significant ring-opening of my 2-methyleneaziridine product during workup or purification. How can I prevent this?

2-Methyleneaziridines are highly sensitive to acidic conditions, which promote nucleophilic ring-opening.[1]

Troubleshooting Steps:

  • Avoid Acidic Reagents: Ensure that all reagents and solvents used in the workup are free from acid contamination. Avoid Brønsted acids like HCl and Lewis acids like BF₃·OEt₂ unless a specific downstream reaction is intended.[1][3]

  • Purification Method: Do not use standard silica gel chromatography. Silica gel is acidic and can cause complete hydrolysis or decomposition of the product.[1][4] The recommended method for purification is high vacuum distillation.[4][7]

  • Neutralize Equipment: Ensure all glassware is clean and free of acidic residue.

  • Stabilizers: For storage, the addition of a stabilizer like hydroquinone (B1673460) (HQ) may be considered for some aziridine (B145994) derivatives, though this should be tested for compatibility with your specific molecule.[8]

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for a 2-methyleneaziridine, including acid-catalyzed ring-opening and dimerization.

G MA 2-Methyleneaziridine (Product) RO Ring-Opened Products (e.g., Acyclic Amines) MA->RO Acid (H⁺) or Nucleophile (Nu⁻) Dimer Dimer / Polymer MA->Dimer Lithiated Species or Other Initiators Rearrange Isomerization Products (e.g., Cyclopropanimine) MA->Rearrange Heat (Δ) or Light (hν)

Caption: Common degradation pathways for 2-methyleneaziridines.

Q4: My reaction is complete, but I'm struggling to isolate the pure 2-methyleneaziridine. What is the best practice for purification?

As mentioned, 2-methyleneaziridines are notoriously unstable on silica gel.[1][4] The purification strategy must account for this instability.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction, quench the mixture by pouring it into water.

  • Extraction: Extract the aqueous layer multiple times with a non-polar organic solvent like diethyl ether.

  • Washing: Wash the combined organic extracts with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄).

  • Solvent Removal: Carefully remove the solvent in vacuo.

  • High Vacuum Distillation: The most reliable method for isolating pure 2-methyleneaziridines is high vacuum distillation.[4][7] This technique separates the product from non-volatile starting materials and the higher-boiling substitution byproducts. Be aware that thermal rearrangement is possible, so use the lowest feasible temperature.[1]

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving issues during synthesis.

G start Start: Low Yield or Impure Product check_crude Analyze Crude Mixture (e.g., ¹H NMR, GC-MS) start->check_crude side_product Side Product Identified? check_crude->side_product substitution Substitution Product (e.g., Ether) side_product->substitution Yes ring_opening Ring-Opened Product side_product->ring_opening Yes dimer Dimer / Polymer side_product->dimer Yes no_reaction Mainly Unreacted Starting Material side_product->no_reaction No faq2 See FAQ Q2: Optimize Base/Solvent substitution->faq2 faq3 See FAQ Q3: Avoid Acid, Check Purification ring_opening->faq3 dimer->faq3 check_conditions Review Reaction Conditions: - Temperature - Reaction Time - Reagent Quality no_reaction->check_conditions

Caption: Troubleshooting workflow for 2-methyleneaziridine synthesis.

Key Experimental Protocols

Protocol: Synthesis of 1-Benzyl-2-methyleneaziridine via Dehydrobromination[4]

This protocol details the synthesis of a 2-methyleneaziridine where the primary side product is 1-benzyl-2-(tert-butoxymethyl)aziridine.

Materials:

  • 1-Benzyl-2-(bromomethyl)aziridine (starting material)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(arylmethyl)-2-(bromomethyl)aziridine (0.05 mol) in dry THF (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (0.075 mol) portionwise to the stirred solution. The mixture will become heterogeneous.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, pour the reaction mixture into water (300 mL) to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude oil containing a mixture of the desired product and the ether byproduct.

  • Purify the crude oil by high vacuum distillation to isolate the 2-methyleneaziridine (bp 46-54 °C/0.05 mmHg for the 1-benzyl derivative).[4][7] The expected isolated yield is approximately 40-48%.

Competing Pathways in Dehydrobromination Synthesis

This diagram illustrates the desired E2 elimination pathway competing with the undesired SN2 substitution pathway.

G cluster_main Reaction Pathways SM 2-(Bromomethyl)aziridine + KOtBu in THF E2_path E2 Elimination (Desired) SM->E2_path H⁺ abstraction SN2_path SN2 Substitution (Undesired) SM->SN2_path Nucleophilic attack on CH₂Br Product 2-Methyleneaziridine E2_path->Product SideProduct 2-(tert-Butoxymethyl)aziridine SN2_path->SideProduct

Caption: Competing elimination vs. substitution pathways.

References

Technical Support Center: Stabilized 2-Methylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of stabilized 2-Methylaziridine. Please consult this guide for troubleshooting and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound?

A1: The primary cause of instability in this compound is its high propensity for polymerization.[1][2][3] The strained three-membered aziridine (B145994) ring is susceptible to ring-opening, which can initiate a rapid and often violent polymerization chain reaction. This process is particularly accelerated by the presence of acids or acidic fumes.[1][3][4]

Q2: How is this compound typically stabilized for long-term storage?

A2: To prevent polymerization, this compound is typically supplied with a stabilizer. A common method is to store it over solid alkali, such as caustic soda (sodium hydroxide), to neutralize any acidic impurities that could catalyze polymerization.[1][4] For some derivatives, such as methyl aziridine-2-carboxylate, hydroquinone (B1673460) (HQ) is used as a stabilizer to ensure a prolonged shelf life.[5]

Q3: What are the recommended storage conditions for stabilized this compound?

A3: Proper storage is critical to maintaining the stability of this compound. It should be stored in a cool, dry, and well-ventilated flame-proof area, away from sources of heat, sparks, or open flames.[4][6][7] Recommended storage temperatures can vary, with some suppliers suggesting 2-8°C[5][7] and others -20°C.[2][8] Always refer to the supplier's specific recommendations. The container must be kept tightly sealed to prevent exposure to moisture and air.[1][7]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with a wide range of substances. Contact with these materials can lead to vigorous or explosive reactions. Incompatible materials include:

  • Acids and acid fumes[1][2][3][4]

  • Oxidizing agents[2][3]

  • Acid halides and anhydrides[1]

  • Peroxides and phenols (acidic)[1]

  • Isocyanates and halogenated organics[1]

  • Carbon dioxide (which can form acidic solutions)[6]

  • Some plastics[2]

  • Water (reacts slowly to form propanolamine (B44665) or methylethanolamine)[4][8]

Q5: I observe a white, sticky polymer in my this compound container. What should I do?

A5: The presence of a white, sticky polymer indicates that polymerization has occurred.[9] This suggests that the stabilizer may be depleted or that the material has been exposed to incompatible substances or improper storage conditions. It is crucial not to use the material, as the extent of polymerization is unknown and the remaining monomer may be unstable. The container should be handled with extreme caution and disposed of according to your institution's hazardous waste protocols.

Q6: How can I safely handle this compound in the laboratory?

A6: Due to its high toxicity, carcinogenicity, and flammability, strict safety protocols must be followed.[4][6][7] Always handle this compound in a certified chemical fume hood.[10] Personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses, is mandatory.[9][10] Avoid all personal contact, including inhalation of vapors.[6] Ensure proper grounding and bonding of containers when transferring the liquid to prevent static discharge.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Cloudy appearance or presence of solid particles in the liquid. Onset of polymerization. Contamination with water or acidic impurities.Do not use. Handle with extreme caution and dispose of as hazardous waste. Review storage and handling procedures to prevent future occurrences.
Discoloration of the material (e.g., yellowing). Potential degradation or contamination.While some suppliers note the appearance can be colorless to light orange or yellow, a noticeable change from the initial color may indicate instability. It is recommended to test a small sample for purity before use. If in doubt, dispose of the material.
Pressure buildup inside the container. Polymerization is an exothermic process that can lead to a dangerous increase in pressure.If pressure buildup is suspected, do not attempt to open the container. Evacuate the area and contact your institution's environmental health and safety department immediately.
Inconsistent experimental results. Degradation of this compound leading to lower purity.Verify the purity of the this compound using an appropriate analytical method (e.g., GC-MS or NMR). If the purity is below the required specification, a fresh, unopened container should be used.

Experimental Protocols

Protocol 1: Visual Inspection of Stored this compound
  • Objective: To visually assess the physical state of stabilized this compound as a preliminary stability check.

  • Procedure:

    • Before opening, carefully observe the container in a well-lit area within a chemical fume hood.

    • Look for any signs of pressure buildup (e.g., bulging of the container). If observed, do not proceed and follow emergency procedures.

    • Check for the presence of any solid white polymer, cloudiness, or significant discoloration.

    • Record all observations in the laboratory notebook.

  • Interpretation: The liquid should be clear and free of any particulate matter.[4][8] Any deviation may indicate degradation and the material should not be used.

Protocol 2: Stability Assessment by HPLC-UV
  • Objective: To quantify the purity of this compound and detect the presence of degradation products over time.

  • Methodology: High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture.[11] For a highly reactive analyte like this compound, in-situ derivatization may be necessary to ensure stability during analysis.[12]

  • Procedure (General Outline):

    • Sample Preparation: In a chemical fume hood, carefully prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). A derivatizing agent, such as 2,4,6-trinitrobenzenesulphonic acid (TNBS), can be used to create a stable derivative for analysis.[12]

    • Calibration Standards: Prepare a series of calibration standards from a certified reference standard of this compound or its derivative.

    • HPLC Analysis:

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase: An appropriate mixture of solvents, such as acetonitrile (B52724) and water with a buffer.

      • Detection: UV detector set at a wavelength appropriate for the analyte or its derivative.

      • Injection Volume: Typically 10-20 µL.

      • Flow Rate: Approximately 1 mL/min.

    • Data Analysis:

      • Integrate the peak corresponding to this compound (or its derivative).

      • Construct a calibration curve from the standards.

      • Determine the concentration and purity of the this compound in the sample.

      • Analyze the chromatogram for the presence of any new peaks, which may indicate degradation products.

  • Long-Term Stability Study:

    • Store aliquots of the stabilized this compound under the recommended conditions.

    • At specified time points (e.g., 0, 3, 6, 12 months), perform the HPLC analysis as described above.

    • Compare the purity and degradation profiles at each time point to the initial analysis.

Visualizations

degradation_pathway cluster_main This compound Degradation Pathways MA This compound (Stabilized) Polymer Polymerization (Uncontrolled) MA->Polymer Acid / Heat Hydrolysis Hydrolysis MA->Hydrolysis Water Product Propanolamine / Methylethanolamine Hydrolysis->Product

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_workflow Stability Testing Workflow Start Receive Stabilized This compound Storage Store at Recommended Conditions (e.g., 2-8°C) Start->Storage Timepoints Time Points (0, 3, 6, 12 months) Storage->Timepoints Timepoints->Storage Sampling Sample Aliquot Timepoints->Sampling Analysis Visual Inspection & HPLC-UV Analysis Sampling->Analysis Data Compare Purity and Degradation Profile Analysis->Data End Determine Shelf-Life Data->End

Caption: Workflow for long-term stability testing.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methylaziridine vs. Ethylene Imine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Methylaziridine and its parent compound, ethylene (B1197577) imine (aziridine). The discussion is grounded in fundamental principles of organic chemistry and supported by experimental and computational data to inform synthetic strategy and reaction design.

Introduction: The Influence of a Methyl Group on Aziridine (B145994) Reactivity

Aziridines are three-membered heterocyclic amines that serve as versatile synthetic intermediates due to the inherent strain in their ring structure, which makes them susceptible to ring-opening reactions. Ethylene imine is the simplest aziridine, featuring an unsubstituted ring. This compound introduces a methyl group on one of the ring carbons, which significantly influences its reactivity through both steric and electronic effects. This guide will explore these differences in the context of nucleophilic ring-opening reactions, a cornerstone of aziridine chemistry.

The primary factors governing the reactivity of these two compounds are:

  • Ring Strain: Both molecules possess significant ring strain (approximately 26-27 kcal/mol), which is the primary driving force for ring-opening reactions.

  • Steric Hindrance: The methyl group in this compound introduces steric bulk, which can hinder the approach of nucleophiles to the substituted carbon atom.

  • Electronic Effects: The methyl group is weakly electron-donating, which can influence the stability of charged intermediates in certain reaction pathways.

Comparative Reactivity in Nucleophilic Ring-Opening Reactions

The most common and synthetically useful reaction of aziridines is their ring-opening by a wide variety of nucleophiles. This process can be catalyzed by either acid or base, and the regiochemical outcome is highly dependent on the substitution pattern of the aziridine and the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the aziridine nitrogen is protonated, forming a highly reactive aziridinium (B1262131) ion. This activation facilitates the attack of even weak nucleophiles. The regioselectivity of the ring-opening of the aziridinium ion is dictated by the stability of the resulting carbocation-like transition state.

  • Ethylene Imine: In the case of the protonated ethylene imine, the two carbon atoms are equivalent. Therefore, nucleophilic attack occurs at either carbon with equal probability, leading to a single ring-opened product.

  • This compound: For this compound, the protonated intermediate can be attacked at either the substituted (C2) or unsubstituted (C3) carbon. In the transition state, there is a significant degree of positive charge development on the ring carbons. The methyl group, being electron-donating, stabilizes the positive charge on the adjacent carbon (C2). Consequently, nucleophilic attack is generally favored at the more substituted carbon (C2). This regioselectivity is characteristic of an S(_N)1-like mechanism.

G cluster_0 Acid-Catalyzed Ring-Opening of this compound 2-Me-Aziridine This compound Aziridinium Aziridinium Ion (Protonated) TS_C2 Transition State (Attack at C2) TS_C3 Transition State (Attack at C3) Product_C2 Major Product (Attack at C2) Product_C3 Minor Product (Attack at C3) Nu Nucleophile (Nu⁻)

Base-Catalyzed or Nucleophilic Ring-Opening

In the absence of an acid catalyst, the ring-opening relies on the nucleophilicity of the attacking species. This reaction generally proceeds via an S(_N)2 mechanism, where steric hindrance plays a crucial role in determining the site of attack.

  • Ethylene Imine: With a strong nucleophile, the reaction proceeds readily to give the ring-opened product.

  • This compound: In this case, the nucleophile will preferentially attack the less sterically hindered carbon atom (C3). The methyl group at C2 shields this position from nucleophilic attack. This regioselectivity is a hallmark of an S(_N)2 reaction.

G cluster_1 Base-Catalyzed/Nucleophilic Ring-Opening of this compound 2-Me-Aziridine This compound TS_C3 Transition State (Attack at C3) TS_C2 Transition State (Attack at C2) Product_C3 Major Product (Attack at C3) Product_C2 Minor Product (Attack at C2) Nu Strong Nucleophile (Nu⁻)

Data Presentation

Computational Data on Ring-Opening Barriers

Theoretical calculations provide insight into the intrinsic reactivity of these molecules. The following table summarizes computed activation energy barriers for the nucleophilic ring-opening of aziridine (ethylene imine) with an acetate (B1210297) nucleophile.

CompoundReaction PathwayActivation Energy (kcal/mol)
Aziridine (Ethylene Imine)S(_N)2 Ring-Opening32.1

Data is for the parent aziridine (Y=NH) reacting with acetate. This value serves as a baseline for the reactivity of the aziridine ring system.

Experimental Data on Regioselectivity of this compound Ring-Opening

The following table summarizes the regioselectivity observed in the ring-opening of N-tosyl-2-methylaziridine with different nucleophiles and catalysts. The ratio represents the product from attack at the substituted carbon (C2) versus the unsubstituted carbon (C3).

NucleophileCatalyst/ConditionsC2:C3 RatioReference
IndoleAu(I) catalyst>99:1 (Attack at C2)[1]
IndoleBF(3)(\cdot)OEt(_2)10:1 (Attack at C2)
MethanolH(2)SO(_4)43:57
MethoxideNaOMe1:99 (Attack at C3)[2]

These data illustrate the shift in regioselectivity based on reaction conditions. Lewis and Brønsted acids favor attack at the more substituted carbon, while strong nucleophiles under basic conditions favor attack at the less substituted carbon.

Experimental Protocols

The following is a general, representative protocol for the nucleophilic ring-opening of aziridines with a thiol nucleophile. This procedure can be adapted for both ethylene imine and this compound to compare their reactivity.

General Procedure for Nucleophilic Ring-Opening with Thiophenol

G

Materials:

  • Aziridine (either ethylene imine or this compound)

  • Thiophenol

  • Triethylamine (B128534) (Et(_3)N)

  • Dichloromethane (B109758) (CH(_2)Cl(_2)), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aziridine (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Add thiophenol (1.2 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the desired amount of time (monitoring by TLC or GC-MS is recommended to determine reaction completion).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-aminosulfide.

Expected Outcome:

  • Ethylene Imine: Will yield a single product, 2-(phenylthio)ethan-1-amine.

  • This compound: Will yield a mixture of two regioisomers: 1-(phenylthio)propan-2-amine (from attack at C3) and 2-(phenylthio)propan-1-amine (from attack at C2). The major product is expected to be the former, resulting from attack at the less hindered carbon.

Conclusion

  • Reactivity: While both this compound and ethylene imine are highly reactive due to ring strain, the overall reaction rate can be influenced by the steric hindrance of the methyl group, which may slow the approach of nucleophiles, particularly in S(_N)2 reactions.

  • Regioselectivity: This is the most significant point of differentiation. Ethylene imine yields a single ring-opened product. In contrast, this compound's ring-opening is highly regioselective and dependent on the reaction conditions:

    • Acidic conditions favor nucleophilic attack at the more substituted carbon (C2) due to electronic stabilization of the transition state.

    • Basic/Nucleophilic conditions favor attack at the less substituted, less sterically hindered carbon (C3).

This predictable control over regioselectivity makes this compound a valuable and versatile building block in organic synthesis, allowing for the targeted synthesis of specifically substituted 1,2-amino alcohols, diamines, and other functionalized amine derivatives. For syntheses where a simple, unsubstituted β-functionalized amine is desired, ethylene imine remains the substrate of choice.

References

A Comparative Guide to the Structural Validation of 2-Methylaziridine Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of 2-methylaziridine derivatives is a critical step in synthetic chemistry and drug development. The three-membered aziridine (B145994) ring, a key pharmacophore in numerous bioactive molecules, presents unique stereochemical and electronic properties that demand rigorous analytical validation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of the structure and stereochemistry of these compounds. This guide provides a comparative overview of NMR techniques for the structural validation of N-substituted this compound derivatives, supported by experimental data and detailed protocols.

Principles of NMR-Based Structural Validation

The structural characterization of this compound derivatives by NMR relies on the analysis of key parameters including chemical shifts (δ), coupling constants (J), and through-space correlations. The protons and carbons of the aziridine ring exhibit characteristic chemical shifts that are sensitive to the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the nitrogen, for instance, typically lead to a downfield shift of the ring protons and carbons.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide the fundamental framework for structural analysis. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing connectivity and confirming the precise assignment of all signals.

Comparative NMR Data of N-Substituted this compound Derivatives

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core this compound scaffold with various N-substituents. These values are compiled from literature sources and serve as a comparative reference. It is important to note that actual chemical shifts can vary depending on the solvent and other substituents present in the molecule.

N-SubstituentAziridine Ring Protons (δ, ppm)Aziridine Ring Carbons (δ, ppm)Methyl Group (δ, ppm)
-H (Unsubstituted) H2: ~1.3-1.8, H3: ~1.8-2.0[1]C2: ~18-20, C3: ~18-20[2]~1.2[1]
-Tosyl (SO₂Ar) H2: ~2.3-3.0, H3: ~3.0-3.8C2: ~35-42, C3: ~35-42~1.3-1.5
-Benzyl (CH₂Ph) H2: ~1.6-1.9, H3: ~1.9-2.2C2: ~35-40, C3: ~35-40~1.1-1.3
-Acetyl (COCH₃) H2: ~2.0-2.5, H3: ~2.5-2.8C2: ~30-35, C3: ~30-35~1.2-1.4
-Benzoyl (COPh) H2: ~2.2-2.7, H3: ~2.7-3.0C2: ~32-38, C3: ~32-38~1.3-1.5

Experimental Protocols for NMR Analysis

A comprehensive structural validation of a this compound derivative involves a systematic series of NMR experiments.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. 1D NMR Spectroscopy:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals. This provides initial information about the different proton environments.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms and their chemical shifts.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum reveal the connectivity of protons within the molecule, helping to trace out the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon resonances based on their attached, and usually already assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing long-range connectivity and confirming the overall structure, including the point of attachment of the N-substituent to the aziridine ring.

Visualization of the NMR Analysis Workflow

The logical flow of experiments for the structural validation of a this compound derivative can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC HMBC HMBC COSY->HMBC HSQC->HMBC Structure Final Structure Validation HMBC->Structure Sample Sample Preparation Sample->H1_NMR Sample->C13_NMR

NMR Analysis Workflow for this compound Derivatives

Signaling Pathway of Structural Information

The process of deducing the final chemical structure from the raw NMR data can be conceptualized as a signaling pathway of information.

Structure_Deduction cluster_data Experimental Data cluster_interpretation Data Interpretation H1_Data ¹H Chemical Shifts & Coupling Constants Proton_Env Identify Proton Environments H1_Data->Proton_Env C13_Data ¹³C Chemical Shifts Carbon_Skeleton Map Carbon Framework C13_Data->Carbon_Skeleton COSY_Data ¹H-¹H Correlations Connectivity Establish Connectivity COSY_Data->Connectivity HSQC_Data ¹H-¹³C One-Bond Correlations HSQC_Data->Carbon_Skeleton HMBC_Data ¹H-¹³C Long-Range Correlations HMBC_Data->Connectivity Proton_Env->Connectivity Carbon_Skeleton->Connectivity Final_Structure Unambiguous Structure & Stereochemistry Connectivity->Final_Structure

Information Flow from NMR Data to Final Structure

By systematically applying this suite of NMR experiments and carefully interpreting the resulting data, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity of their synthetic products and providing a solid foundation for further biological evaluation.

References

A Comparative Analysis of 2-Methylaziridine Reaction Kinetics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the reaction kinetics of 2-methylaziridine, offering a comparative analysis with alternative aziridines. This report provides supporting experimental data, detailed methodologies, and visual representations of reaction pathways to inform applications in polymer chemistry and pharmaceutical development.

Introduction

This compound, a versatile three-membered heterocyclic amine, is a valuable building block in organic synthesis, particularly in the development of polymers and pharmaceutical intermediates. Its reactivity is primarily dictated by the strained aziridine (B145994) ring, which readily undergoes ring-opening reactions in the presence of various reagents. Understanding the kinetics of these reactions is crucial for controlling reaction pathways, optimizing product yields, and designing novel molecular architectures. This guide provides a comprehensive comparison of the reaction kinetics of this compound in various transformations, including anionic and cationic polymerizations, and nucleophilic ring-opening reactions. We present quantitative data from key studies, detail the experimental protocols used to obtain this data, and provide visual diagrams to elucidate the underlying reaction mechanisms.

Anionic Ring-Opening Polymerization (AROP) of Activated 2-Methylaziridines

The anionic ring-opening polymerization of aziridines offers a pathway to well-defined linear polymers. However, this typically requires the nitrogen atom to be "activated" by an electron-withdrawing group to facilitate nucleophilic attack. This section focuses on the kinetics of AROP of two N-sulfonylated derivatives of this compound: 2-methyl-N-mesylaziridine (MsMAz) and 2-methyl-N-tosylaziridine (TsMAz).

Comparative Kinetic Data

The polymerization kinetics of MsMAz and TsMAz have been systematically studied under various conditions, revealing the influence of temperature, solvent, initiator, and counter-ion on the propagation rate constant (k_p).

Table 1: Propagation Rate Constants (k_p) for the Anionic Polymerization of 2-Methyl-N-mesylaziridine (MsMAz) under Various Conditions.

Temperature (°C)SolventInitiator SystemCounter-ionk_p (x 10⁻³ L mol⁻¹ s⁻¹)
20DMF-d₇BnNHMs/KHMDSK⁺0.98
50DMF-d₇BnNHMs/KHMDSK⁺10.53
100DMF-d₇BnNHMs/KHMDSK⁺55.20
50DMSO-d₆BnNHMs/KHMDSK⁺15.80
50THF-d₈BnNHMs/KHMDSK⁺0.62
50Benzene-d₆BnNHMs/KHMDSK⁺No Polymerization
50Cyclohexane-d₁₂BnNHMs/KHMDSK⁺No Polymerization
50DMF-d₇BnNHMs/LiHMDSLi⁺10.20
50DMF-d₇BnNHMs/NaHMDSNa⁺9.87
50DMF-d₇BnNHMs/CsHMDSCs⁺11.30

Data extracted from Rieger, E., et al. Polym. Chem., 2017, 8, 2824-2832.

Table 2: Propagation Rate Constants (k_p) for the Anionic Polymerization of 2-Methyl-N-tosylaziridine (TsMAz) at 50 °C in DMF-d₇.

Initiator SystemCounter-ionk_p (x 10⁻³ L mol⁻¹ s⁻¹)
BnNHMs/KHMDSK⁺1.89

Data extracted from Rieger, E., et al. Polym. Chem., 2017, 8, 2824-2832.

From this data, it is evident that the rate of polymerization is significantly influenced by temperature, with a nearly 56-fold increase in k_p for MsMAz when the temperature is raised from 20 °C to 100 °C. The polarity of the solvent also plays a crucial role, with polar aprotic solvents like DMF and DMSO affording much faster polymerization rates compared to less polar solvents like THF. The nature of the counter-ion has a more subtle effect, with Cs⁺ leading to the fastest polymerization. Notably, the mesyl-activated monomer (MsMAz) polymerizes significantly faster than the tosyl-activated monomer (TsMAz) under identical conditions, highlighting the impact of the N-sulfonyl activating group on reactivity.

Experimental Protocol: Real-time ¹H NMR Spectroscopy for Kinetic Monitoring

The kinetic data presented above was obtained using real-time ¹H NMR spectroscopy. This technique allows for the continuous monitoring of monomer consumption throughout the polymerization reaction.

Materials:

  • 2-Methyl-N-mesylaziridine (MsMAz) or 2-Methyl-N-tosylaziridine (TsMAz) (monomer)

  • N-benzylmethanesulfonamide (BnNHMs) (initiator precursor)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (or other alkali metal bis(trimethylsilyl)amides) (base for initiator formation)

  • Anhydrous deuterated solvent (e.g., DMF-d₇, DMSO-d₆, THF-d₈)

  • Schlenk flasks and syringes for handling air-sensitive reagents

Procedure:

  • Preparation of Initiator Solution: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve a known amount of the initiator precursor (BnNHMs) in the anhydrous deuterated solvent. To this solution, add a stoichiometric amount of the base (e.g., KHMDS) to deprotonate the sulfonamide and form the active initiator.

  • Preparation of Monomer Solution: In a separate flame-dried Schlenk flask, dissolve a known amount of the aziridine monomer in the same anhydrous deuterated solvent.

  • Initiation of Polymerization: Transfer the monomer solution to an NMR tube equipped with a septum. Using a syringe, inject a specific volume of the initiator solution into the NMR tube.

  • NMR Data Acquisition: Immediately place the NMR tube in the NMR spectrometer, which has been pre-heated to the desired reaction temperature. Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: The concentration of the monomer at each time point ([M]t) can be determined by integrating the characteristic signals of the aziridine ring protons and comparing them to an internal standard or the initial monomer concentration ([M]₀). The propagation rate constant (k_p) can then be calculated from the slope of the first-order kinetic plot of ln([M]₀/[M]t) versus time.

Signaling Pathway and Experimental Workflow

AROP_Workflow Monomer Aziridine Monomer Mixing Mixing in NMR tube Monomer->Mixing Initiator Initiator Precursor Initiator->Mixing Base Base Base->Initiator Solvent Anhydrous Solvent Solvent->Monomer Solvent->Initiator NMR Real-time ¹H NMR Mixing->NMR Integration Signal Integration NMR->Integration Plotting ln([M]₀/[M]t) vs. Time Integration->Plotting Calculation kp Calculation Plotting->Calculation

Caption: Experimental workflow for kinetic analysis of anionic ring-opening polymerization of activated aziridines using real-time ¹H NMR spectroscopy.

Cationic Ring-Opening Polymerization (CROP) of this compound

In contrast to the living nature of AROP of activated aziridines, the cationic ring-opening polymerization of non-activated this compound typically leads to the formation of hyperbranched polymers and is often plagued by chain termination and transfer reactions.

Comparative Kinetic Insights

Quantitative kinetic data for the CROP of this compound is less abundant in the literature compared to its anionic counterpart. However, studies have shown that the polymerization is sensitive to the initiator and solvent used. The propagation is generally fast, but the lack of control over the polymerization process results in polymers with broad molecular weight distributions.

In comparison to the unsubstituted aziridine (ethylenimine), this compound exhibits a more complex polymerization behavior due to the presence of the methyl group, which can influence the regioselectivity of the ring-opening and the stability of the propagating cationic species. While direct comparative kinetic data is scarce, it is generally observed that substituted aziridines can have different polymerization rates and lead to polymers with distinct architectures compared to ethylenimine.

Nucleophilic Ring-Opening of this compound

The reaction of this compound with nucleophiles is a fundamental transformation for the synthesis of functionalized amines. The regioselectivity of the ring-opening is a key aspect, with nucleophilic attack possible at either the substituted or unsubstituted carbon of the aziridine ring.

Comparative Reactivity

For a comparative perspective, the ring-opening of this compound is generally considered to be more sterically hindered than that of the unsubstituted aziridine. This can lead to differences in reaction rates and regioselectivity, with the unsubstituted carbon being the preferred site of attack for many nucleophiles, especially under neutral or basic conditions.

Experimental Protocol: GC-MS for Kinetic Monitoring of Nucleophilic Ring-Opening

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for monitoring the kinetics of reactions involving volatile compounds like this compound and its ring-opened products.

Materials:

  • This compound

  • Nucleophile (e.g., an amine like piperidine)

  • Solvent (e.g., acetonitrile)

  • Internal standard (a non-reactive compound with a distinct retention time)

  • GC-MS instrument

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, combine the solvent, the nucleophile, and the internal standard.

  • Initiation of Reaction: Add a known amount of this compound to the reaction mixture to initiate the reaction.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Sample Preparation: Prepare the quenched aliquot for GC-MS analysis, which may involve dilution or derivatization depending on the analytes.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides identification and quantification of each component.

  • Data Analysis: By creating a calibration curve for this compound and the ring-opened product using the internal standard, their concentrations at each time point can be determined. This allows for the calculation of the reaction rate and the corresponding rate constants.

RingOpening_Mechanism Aziridine This compound Product_A Ring-opened Product (Attack at C2) Aziridine->Product_A Path A Product_B Ring-opened Product (Attack at C3) Aziridine->Product_B Path B Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Aziridine

Caption: General reaction pathways for the nucleophilic ring-opening of this compound.

Conclusion

The reaction kinetics of this compound are highly dependent on the reaction type and conditions. The anionic ring-opening polymerization of activated 2-methylaziridines provides a route to well-defined linear polymers, with kinetics that can be precisely controlled by tuning parameters such as temperature, solvent, and the nature of the activating group. In contrast, the cationic polymerization of non-activated this compound is less controlled, leading to branched polymer structures. The nucleophilic ring-opening of this compound offers a versatile method for the synthesis of functionalized amines, with the regioselectivity and reaction rate being influenced by steric and electronic factors.

The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development, enabling a more informed and strategic use of this compound in their synthetic endeavors. Further research into the quantitative kinetics of cationic polymerization and a broader range of nucleophilic ring-opening reactions would provide an even more complete understanding of the reactivity of this important heterocyclic compound.

A Comparative Guide to the Regioselectivity of Substituted Aziridine Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective ring-opening of substituted aziridines is a cornerstone of modern synthetic chemistry, providing a versatile pathway to a diverse array of nitrogen-containing molecules, including key intermediates for pharmaceuticals. The inherent ring strain of the aziridine (B145994) moiety makes it susceptible to nucleophilic attack; however, controlling the position of this attack—at the more substituted (C2) or less substituted (C3) carbon—is a critical challenge that dictates the final product structure.

This guide provides a comparative analysis of the factors governing the regioselectivity of this transformation, supported by experimental data from the literature. We will explore the influence of the aziridine substitution pattern, the nature of the activating group on the nitrogen atom, the choice of nucleophile, and the catalytic system employed.

Factors Influencing Regioselectivity: A Summary

The regiochemical outcome of aziridine ring-opening is a delicate interplay of steric, electronic, and catalytic effects. Generally, the reaction can proceed through two main pathways: an SN2-type mechanism, where the nucleophile attacks the less sterically hindered carbon, or a pathway with more SN1-like character, where the attack occurs at the carbon better able to stabilize a positive charge.

  • Substituents on the Aziridine Ring: Alkyl-substituted aziridines typically favor nucleophilic attack at the less substituted carbon (C3) due to steric hindrance. Conversely, aryl or vinyl substituents at C2 can stabilize a developing positive charge, promoting attack at the more substituted benzylic or allylic position.[1]

  • Nitrogen Activating Group: The presence of an electron-withdrawing group on the aziridine nitrogen (e.g., tosyl (Ts), nosyl (Ns), Boc, Cbz) enhances the ring's reactivity towards nucleophiles.[2] The nature of this group can also influence the regioselectivity by modifying the electronic properties of the ring.

  • Nucleophile: The choice of nucleophile is paramount. "Hard" nucleophiles often favor attack at the less substituted position, while "softer" nucleophiles, particularly in the presence of certain catalysts, can exhibit different selectivities.

  • Catalyst: Lewis and Brønsted acids are commonly used to activate the aziridine ring. The choice of acid can significantly impact the regioselectivity.[3][4][5][6] Transition metal catalysts, particularly palladium, have enabled novel, highly regioselective cross-coupling reactions.[7][8][9]

Comparative Data on Regioselective Ring-Opening Reactions

The following tables summarize quantitative data from various studies, showcasing the impact of different reaction parameters on the regioselectivity of aziridine ring-opening.

Table 1: Lewis Acid-Catalyzed Ring-Opening of 2-Aryl-N-Tosylaziridines with Alcohols

This table illustrates the highly regioselective SN2-type ring-opening of a chiral 2-phenyl-N-tosylaziridine with various alcohols, catalyzed by Cu(OTf)₂. The attack occurs exclusively at the benzylic position (C2).

EntryAlcohol (Nucleophile)Time (h)Yield (%)Reference
1Methanol2.591[3]
2Benzyl alcohol0.594[3]
3Allyl alcohol0.592[3]
4Propargyl alcohol0.1691[3]
5Isopropanol1272[3]
Table 2: Base-Catalyzed Ring-Opening of N-Tosylaziridines with Silylated Nucleophiles

This table demonstrates the regioselective ring-opening of N-tosylaziridines catalyzed by the organic base 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). The reaction with alkyl-substituted aziridines shows a high preference for attack at the less substituted carbon.

EntryAziridineNucleophile (R in (CH₃)₃Si-R)ProductYield (%)Regioselectivity (C3:C2)Reference
12-Methyl-N-tosylaziridineN₃β-azido sulfonamide95>99:1
22-Methyl-N-tosylaziridineCNβ-cyano sulfonamide89>99:1
32-Phenyl-N-tosylaziridineN₃β-azido sulfonamide981: >99
42-Phenyl-N-tosylaziridineCNβ-cyano sulfonamide921: >99
Table 3: Palladium-Catalyzed Regioselective Ring-Opening Cross-Coupling with Organoboron Reagents

Palladium catalysis allows for catalyst-controlled regiodivergent synthesis. By choosing the appropriate ligand, the ring-opening of 2-arylaziridines can be directed to either the C2 or C3 position.

EntryAziridineBoron ReagentCatalyst/LigandProductYield (%)Regioselectivity (C2:C3)Reference
1N-Boc-2-phenylaziridinePhenylboronic acidPd(OAc)₂ / SPhosC2-Arylated95>98:2[8]
2N-Boc-2-phenylaziridinePhenylboronic acidPd(OAc)₂ / P(t-Bu)₂MeC3-Arylated852: >98[8]
3N-Ts-2-phenylaziridineB₂(pin)₂Pd₂(dba)₃ / P(t-Bu)₂MeC3-Borylated82<2: >98[10]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Alcohols

To a solution of (R)-2-phenyl-N-tosylaziridine (1 mmol) in CH₂Cl₂ (5 mL) at 0 °C was added the respective alcohol (5 mmol) followed by Cu(OTf)₂ (1.1 mmol). The reaction mixture was stirred at the same temperature and monitored by TLC. After completion of the reaction, the mixture was quenched with a saturated aqueous solution of NH₄Cl and extracted with CH₂Cl₂. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired 1,2-amino ether.[3]

General Procedure for TBD-Catalyzed Ring-Opening of N-Tosylaziridines with Silylated Nucleophiles

To a solution of TBD (0.05 mmol) in DMF (1 mL) was added the N-tosylaziridine (1.0 mmol) and the silylated nucleophile (1.25 mmol) at room temperature. The reaction was monitored by TLC. Upon completion, the reaction mixture was washed with saturated NH₄Cl and extracted with EtOAc (2 x 10 mL). The combined organic layers were dried over Na₂SO₄, concentrated in vacuo, and purified by column chromatography on silica gel to give the corresponding product.

General Procedure for Palladium-Catalyzed C2-Selective Ring-Opening Arylation of N-Boc-2-phenylaziridine

A mixture of Pd(OAc)₂ (2 mol %), SPhos (4 mol %), and phenylboronic acid (1.5 equiv) in a screw-capped vial was purged with argon. A solution of N-Boc-2-phenylaziridine (1 equiv) in toluene (B28343) and water was then added. The vial was sealed and the mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (B1210297) and washed with brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue was purified by flash column chromatography to afford the C2-arylated product.[8]

Visualization of Reaction Pathways

The regioselectivity in aziridine ring-opening can be visualized as a branching of reaction pathways, influenced by the catalytic cycle and the nature of the reactants.

regioselectivity_overview cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products Substituted Aziridine Substituted Aziridine Reaction Intermediate Reaction Intermediate Substituted Aziridine->Reaction Intermediate Nucleophile Nucleophile Nucleophile->Reaction Intermediate Catalyst Catalyst Catalyst->Reaction Intermediate Solvent Solvent Solvent->Reaction Intermediate C2 Attack Product C2 Attack Product Reaction Intermediate->C2 Attack Product Attack at more substituted carbon C3 Attack Product C3 Attack Product Reaction Intermediate->C3 Attack Product Attack at less substituted carbon pd_catalyzed_cycle Aziridine Aziridine Oxidative Addition Oxidative Addition Aziridine->Oxidative Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative Addition Intermediate Intermediate Oxidative Addition->Intermediate Regioselectivity determined here Transmetalation Transmetalation Intermediate->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Organoboron Reagent Organoboron Reagent Organoboron Reagent->Transmetalation Reductive Elimination->Pd(0)L_n Catalyst Regeneration Product Product Reductive Elimination->Product sn1_sn2_pathways cluster_sn2 SN2-like Pathway cluster_sn1 SN1-like Pathway Activated Aziridine Activated Aziridine SN2_TS SN2 Transition State Activated Aziridine->SN2_TS Steric Control (e.g., alkyl substituent) SN1_Intermediate Carbocation-like Intermediate Activated Aziridine->SN1_Intermediate Electronic Control (e.g., aryl substituent) C3_Product Less Substituted Product SN2_TS->C3_Product C2_Product More Substituted Product SN1_Intermediate->C2_Product

References

A Comparative Guide to Catalytic and Non-Catalytic Aziridination Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of significant interest in organic chemistry and medicinal chemistry due to their versatile reactivity and presence in numerous biologically active compounds. The construction of the strained aziridine (B145994) ring can be accomplished through various synthetic strategies, broadly categorized as catalytic and non-catalytic methods. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Catalytic vs. Non-Catalytic Aziridination

FeatureCatalytic MethodsNon-Catalytic Methods
Reagents Often employ transition metal catalysts (e.g., Cu, Rh, Fe, Mn) and a nitrene source.Utilize reagents like hypervalent iodine compounds, photochemical or electrochemical activation, or organocatalysts.
Selectivity High levels of enantioselectivity and diastereoselectivity are achievable with chiral catalysts.Selectivity varies widely depending on the specific method; can be highly stereoselective.
Substrate Scope Generally broad, but can be catalyst-dependent.Can be substrate-specific, with some methods tailored for activated or unactivated alkenes/imines.
Reaction Conditions Typically milder conditions, but can require inert atmospheres and dry solvents.Conditions can range from mild (photochemical) to requiring specific equipment (electrochemical).
Advantages High efficiency, selectivity, and turnover numbers.Avoidance of metal contamination, access to unique reactivity.
Disadvantages Potential for metal contamination in the final product, cost of catalysts and ligands.May require stoichiometric activators, specialized equipment, or generate significant byproduct waste.

In-Depth Analysis of Aziridination Methodologies

Catalytic Aziridination: Precision and Efficiency

Catalytic aziridination methods, particularly those employing transition metals, have become the cornerstone of modern aziridine synthesis. These methods rely on the in situ generation of a metal-nitrenoid intermediate, which then transfers the nitrene group to an alkene or imine. The use of chiral ligands on the metal center allows for a high degree of stereocontrol, making these methods highly valuable for asymmetric synthesis.

Key Features:

  • High Enantioselectivity: Chiral catalysts, often based on copper, rhodium, or iron, can induce high levels of enantioselectivity, which is crucial for the synthesis of chiral drug candidates.

  • Broad Substrate Scope: Many catalytic systems are tolerant of a wide range of functional groups and can be applied to both activated and unactivated olefins.

  • Catalyst Turnover: The catalytic nature of these reactions allows for the use of small amounts of the metal complex, improving atom economy.

Challenges:

  • Metal Contamination: The final product may contain trace amounts of the metal catalyst, which is a significant concern in pharmaceutical applications and requires rigorous purification.

  • Ligand Synthesis: The synthesis of complex chiral ligands can be time-consuming and expensive.

A widely used method for the synthesis of N-sulfonylaziridines involves the copper-catalyzed reaction of an alkene with a nitrene precursor, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs).

Catalytic Aziridination Workflow Catalytic Aziridination Workflow cluster_catalyst_activation Catalyst Activation cluster_aziridination Aziridination Step cluster_catalyst_regeneration Catalyst Regeneration Catalyst_Precursor Catalyst Precursor (e.g., Cu(I) salt) Metal_Nitrenoid Metal-Nitrenoid Intermediate Catalyst_Precursor->Metal_Nitrenoid Reaction Nitrene_Source Nitrene Source (e.g., PhI=NTs) Nitrene_Source->Metal_Nitrenoid Reaction Aziridine Aziridine Product Metal_Nitrenoid->Aziridine Nitrene Transfer Alkene Alkene Substrate Alkene->Aziridine Regenerated_Catalyst Regenerated Catalyst Aziridine->Regenerated_Catalyst Catalyst Release Regenerated_Catalyst->Metal_Nitrenoid Re-enters cycle

Caption: A generalized workflow for catalytic aziridination.

Quantitative Data for Copper-Catalyzed Aziridination of Styrene (B11656)

EntryCatalystLigandNitrene SourceSolventYield (%)ee (%)
1Cu(OTf)₂Bis(oxazoline)PhI=NNsAcetonitrile (B52724)≥85≥90
2Cu(II) salen complexSalenPhI=NTsAcetonitrile94N/A
3Cu(acac)₂NoneTsN₃PEG-400/Water88N/A
4CuHY ZeoliteBis(oxazoline)PhI=NNsAcetonitrileHigh95

Data sourced from multiple studies. Conditions and specific substrates may vary.

Experimental Protocol: Copper-Catalyzed Aziridination of Styrene

This protocol is a representative example and may require optimization for specific substrates.

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) catalyst (5 mol%) and the chiral bis(oxazoline) ligand (5.5 mol%).

  • Add anhydrous acetonitrile and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add styrene (1.0 mmol) to the reaction mixture.

  • In a separate flask, dissolve PhI=NTs (1.2 mmol) in anhydrous acetonitrile.

  • Slowly add the PhI=NTs solution to the reaction mixture over a period of 4 hours using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-tosylaziridine.

Non-Catalytic Aziridination: Alternative Activation Strategies

Non-catalytic aziridination methods offer valuable alternatives to transition metal-catalyzed processes, particularly when metal contamination is a critical concern. These methods employ various strategies to generate a reactive nitrogen species for transfer to an alkene or imine, including the use of stoichiometric reagents, light, or electricity.

Key Features:

  • Metal-Free: The primary advantage is the complete avoidance of transition metals, simplifying purification and eliminating concerns about metal toxicity.

  • Diverse Activation Methods: Non-catalytic approaches include photochemical aziridination, electrochemical synthesis, organocatalytic methods, and the use of hypervalent iodine reagents as stoichiometric nitrene sources.

  • Unique Reactivity: Some non-catalytic methods provide access to aziridines that are difficult to synthesize using catalytic approaches.

Challenges:

  • Stoichiometric Reagents: Many non-catalytic methods require stoichiometric amounts of an activating reagent, which can generate significant waste.

  • Specialized Equipment: Photochemical and electrochemical methods require specific apparatus, which may not be available in all laboratories.

  • Substrate Scope: The substrate scope can be more limited compared to some of the more versatile catalytic systems.

Organocatalytic methods have emerged as a powerful tool in asymmetric synthesis. For aziridination, tertiary amines can be used to catalyze the reaction between an imine and a phenacyl bromide derivative, proceeding through an ammonium (B1175870) ylide intermediate.

Non_Catalytic_Aziridination_Workflow Non-Catalytic Aziridination Workflow (Organocatalytic) cluster_ylide_formation Ylide Formation cluster_aziridination_step Aziridination Step cluster_catalyst_regeneration Catalyst Regeneration Tertiary_Amine Tertiary Amine (e.g., DABCO) Ammonium_Ylide Ammonium Ylide Intermediate Tertiary_Amine->Ammonium_Ylide SN2 Reaction Phenacyl_Bromide Phenacyl Bromide Phenacyl_Bromide->Ammonium_Ylide Aziridine Aziridine Product Ammonium_Ylide->Aziridine Nucleophilic Attack & Cyclization Imine Imine Substrate Imine->Aziridine Regenerated_Amine Regenerated Tertiary Amine Aziridine->Regenerated_Amine Catalyst Release Regenerated_Amine->Ammonium_Ylide Re-enters cycle

Caption: A generalized workflow for organocatalytic aziridination.

Quantitative Data for Organocatalytic Aziridination of N-Tosyl Imines

EntryCatalystImine Substituent (Ar)Phenacyl Bromide Substituent (Ar')Yield (%)trans Selectivity (%)
1DABCOPhPh8594
2DABCO4-Cl-C₆H₄Ph9497
3DABCO4-MeO-C₆H₄Ph8290
4Chiral AminePhPh78>99 (92% ee)

Data from Yadav, L. D. S., Kapoor, R., & Garima. (2009). Organocatalytic Stereoselective Aziridination of Imines via Ammonium Ylides. Synlett, 2009(19), 3123–3126.

Experimental Protocol: Organocatalytic Aziridination of an N-Tosyl Imine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • N-Tosyl imine

  • Phenacyl bromide

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add the N-tosyl imine (1.0 mmol), phenacyl bromide (1.0 mmol), DABCO (0.2 mmol), and sodium carbonate (1.5 mmol).

  • Add acetonitrile (5 mL) to the flask.

  • Stir the mixture at 80 °C and monitor the reaction by TLC.

  • After completion (typically 19-24 hours), cool the reaction to room temperature and quench with 1 M aqueous HCl.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Wash the combined organic layers with a saturated aqueous solution of NaHCO₃, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired aziridine.

Conclusion

The choice between catalytic and non-catalytic aziridination methods depends heavily on the specific requirements of the synthetic target. For applications demanding high stereoselectivity and efficiency, particularly in the context of complex molecule synthesis, transition metal catalysis offers a powerful and well-established approach. However, the associated risks of metal contamination and the cost of specialized ligands must be considered.

Conversely, non-catalytic methods provide a valuable metal-free alternative. Organocatalysis, for instance, has demonstrated excellent yields and selectivities for certain substrate classes. Photochemical and electrochemical methods represent growing areas of research that offer unique activation pathways and the potential for more sustainable synthetic routes. Ultimately, a thorough evaluation of the substrate scope, desired selectivity, and practical considerations such as equipment availability and purification challenges will guide the researcher to the most appropriate aziridination strategy.

A Comparative Guide to the Quantification of 2-Methylaziridine Conversion in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of monomer conversion is a critical parameter in the synthesis of polymers, directly influencing the final material's properties, reaction kinetics, and overall process efficiency. In the context of 2-methylaziridine polymerization, a process of significant interest in the development of novel polyamines for applications ranging from drug delivery to gene therapy, accurate monitoring of monomer consumption is paramount. This guide provides an objective comparison of common analytical techniques for quantifying this compound conversion, supported by detailed experimental protocols and comparative data to aid in method selection and implementation.

Comparison of Analytical Techniques

A variety of analytical methods can be employed to monitor the conversion of this compound. The choice of technique is often dictated by factors such as the required precision, analysis time, availability of instrumentation, and the specific characteristics of the polymerization system. The most prevalent methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gravimetric Analysis.

TechniquePrincipleSample PreparationTypical PrecisionSpeedAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the disappearance of monomer-specific proton signals relative to an internal standard or polymer signals.Dissolution in a deuterated solvent; addition of an internal standard is recommended for high accuracy.High (< ±2%)ModerateProvides detailed structural information; highly accurate and quantitative.[1]Requires deuterated solvents; can be expensive; not easily amenable to online monitoring without specialized probes.
Gas Chromatography (GC-FID) Separates the volatile monomer from the non-volatile polymer, and a Flame Ionization Detector (FID) quantifies the monomer concentration.Dilution of the reaction mixture in a suitable solvent; addition of an internal standard is necessary for accurate quantification.[2][3][4]High (< ±3%)FastHigh sensitivity and robustness; excellent for volatile monomers.[2]Requires a volatile monomer; potential for thermal degradation of sensitive samples in the injection port; polymer can contaminate the column over time.
HPLC-UV Separates the monomer from the polymer and other reaction components; quantification is achieved using a UV detector.Dilution of the reaction mixture in the mobile phase; filtration to remove polymer.High (< ±3%)ModerateApplicable to a wide range of monomers, including those that are not volatile; high precision and accuracy.[5][6]Requires the monomer to have a UV chromophore; polymer may precipitate in the column; potential for carryover.[7]
ATR-FTIR Spectroscopy Monitors the decrease in absorbance of a characteristic vibrational band of the monomer (e.g., ring vibration) over time.[8][9]Direct analysis of the reaction mixture using an Attenuated Total Reflectance (ATR) probe.Moderate (±5-10%)Very FastEnables real-time, in-situ monitoring without sample extraction; non-destructive.[10]Lower precision compared to chromatographic methods; spectral overlap can be a challenge; calibration can be complex.[11]
Gravimetric Analysis Physically separates the precipitated polymer from the unreacted monomer and solvent, and the conversion is determined by mass.Precipitation of the polymer in a non-solvent, followed by filtration, washing, and drying to a constant weight.[12][13][14][15][16]Low to Moderate (±5-15%)SlowSimple and inexpensive; does not require specialized instrumentation.Labor-intensive and time-consuming; prone to errors from incomplete precipitation or impurities; not suitable for monitoring reaction kinetics in real-time.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific polymerization conditions and available instrumentation.

¹H NMR Spectroscopy

Principle: This method relies on the distinct chemical shifts of the protons on the this compound ring. As the polymerization proceeds, the signals corresponding to the monomer will decrease in intensity. By integrating these signals relative to a stable internal standard, the monomer concentration and thus the conversion can be accurately determined.

Procedure:

  • Sample Preparation:

    • At desired time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on the polymerization solvent) containing a known concentration of an internal standard (e.g., 1,3,5-trioxane (B122180) or dimethyl sulfoxide). The internal standard should have a simple spectrum that does not overlap with the monomer or polymer signals.

  • Data Acquisition:

    • Transfer the prepared sample to an NMR tube.

    • Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.

  • Data Analysis:

    • Identify the characteristic proton signals of this compound (e.g., the methine proton and the methylene (B1212753) protons of the aziridine (B145994) ring).[17]

    • Integrate the area of a well-resolved monomer peak and the peak of the internal standard.

    • The concentration of the monomer at time t, [M]t, can be calculated using the following equation: [M]t = (Integral_Monomer / Integral_Standard) * ([Standard]_initial / #Protons_Monomer) * #Protons_Standard

    • The percent conversion is then calculated as: Conversion (%) = (([M]_initial - [M]t) / [M]_initial) * 100

Gas Chromatography (GC-FID)

Principle: GC separates components of a mixture based on their volatility and interaction with a stationary phase. This compound, being a volatile compound, can be separated from the non-volatile polymer. A Flame Ionization Detector (FID) provides a response that is proportional to the mass of the analyte.

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of calibration standards of this compound in the polymerization solvent, each containing a constant concentration of a suitable internal standard (e.g., n-dodecane or another non-reactive hydrocarbon with a different retention time).

    • At desired time points, withdraw an aliquot from the reaction mixture, weigh it accurately, and dilute it with a known volume of the solvent containing the internal standard.

  • Instrumental Analysis:

    • GC System: A gas chromatograph equipped with an FID.

    • Column: A capillary column suitable for amine analysis (e.g., a mid-polarity column like a DB-5 or a more polar column like a DB-WAX).

    • Injector Temperature: ~250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) to separate the solvent and monomer, then ramp to a higher temperature to elute any other volatile components and clean the column.

    • Detector Temperature: ~280 °C.

    • Carrier Gas: Helium or Nitrogen.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standards.

    • For each reaction sample, determine the concentration of this compound using its peak area ratio and the calibration curve.

    • Calculate the monomer conversion based on the initial and measured concentrations.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components in a liquid mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, which lacks a strong UV chromophore, derivatization may be necessary to enable sensitive UV detection. Alternatively, if the polymerization is initiated by a UV-active species, the disappearance of the initiator can be monitored. For direct detection of the underivatized amine, a low wavelength UV detector or an alternative detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) may be used, though with lower sensitivity. The following protocol assumes direct UV detection at a low wavelength is feasible.

Procedure:

  • Sample and Standard Preparation:

    • Prepare calibration standards of this compound in the mobile phase.

    • At desired time points, withdraw an aliquot from the reaction mixture, weigh it accurately, and dilute it with the mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove the polymer and prevent column clogging.

  • Instrumental Analysis:

    • HPLC System: An HPLC with a UV detector.

    • Column: A reverse-phase C18 column is a common choice.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). An isocratic or gradient elution may be used.[7][18][19][20][21][22]

    • Flow Rate: Typically 1 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

    • Detection Wavelength: A low wavelength, such as 210 nm, where the amine may have some absorbance.

  • Data Analysis:

    • Create a calibration curve by plotting the peak area of this compound against its concentration.

    • Determine the concentration of this compound in the reaction samples from the calibration curve.

    • Calculate the monomer conversion.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Principle: This technique monitors the change in the infrared spectrum of the reaction mixture in real-time. The ring-opening of this compound results in the disappearance of vibrational modes characteristic of the aziridine ring. By monitoring the decrease in the absorbance of a specific peak unique to the monomer, the conversion can be determined.

Procedure:

  • Setup:

    • Immerse an ATR probe connected to an FTIR spectrometer into the reaction vessel.

    • Ensure good contact between the probe and the reaction mixture.

  • Data Acquisition:

    • Record a background spectrum of the reaction mixture before initiating the polymerization.

    • Initiate the polymerization and immediately begin collecting spectra at regular time intervals.

  • Data Analysis:

    • Identify a characteristic absorption band of the this compound monomer that does not overlap with the polymer or solvent bands (e.g., a C-N stretching or ring deformation mode).

    • Measure the height or area of this peak at each time point.

    • The conversion at time t can be calculated as: Conversion (%) = ((Absorbance_initial - Absorbance_t) / Absorbance_initial) * 100

Gravimetric Analysis

Principle: This classic method involves separating the formed polymer from the reaction mixture by precipitation in a non-solvent. The mass of the isolated, dried polymer is then used to calculate the monomer conversion.

Procedure:

  • Polymer Isolation:

    • At the desired time point, take a known mass of the reaction mixture.

    • Slowly add the reaction mixture to a stirred, large excess of a non-solvent for the polymer (but a solvent for the monomer), such as methanol or hexane. This will cause the polymer to precipitate.

    • Allow the precipitate to fully form.

  • Filtration and Drying:

    • Collect the precipitated polymer by filtration using a pre-weighed filter paper.

    • Wash the polymer on the filter paper with fresh non-solvent to remove any residual monomer and initiator.

    • Dry the polymer and filter paper in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Calculation:

    • Determine the mass of the dried polymer by subtracting the weight of the filter paper.

    • Calculate the initial mass of the monomer in the aliquot taken.

    • The percent conversion is calculated as: Conversion (%) = (Mass_polymer / Initial_Mass_monomer) * 100

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

experimental_workflow start Start Polymerization (this compound) sampling Withdraw Aliquot at Time (t) start->sampling atr_ftir In-situ ATR-FTIR Monitoring start->atr_ftir Real-time quench Quench Reaction (if necessary) sampling->quench prep_nmr Prepare for NMR (Deuterated Solvent + Std.) quench->prep_nmr prep_gc Prepare for GC (Solvent + Internal Std.) quench->prep_gc prep_hplc Prepare for HPLC (Mobile Phase + Filter) quench->prep_hplc prep_grav Precipitate Polymer (Non-solvent) quench->prep_grav nmr ¹H NMR prep_nmr->nmr gc GC-FID prep_gc->gc hplc HPLC-UV prep_hplc->hplc grav Gravimetric prep_grav->grav data_analysis Data Analysis & Conversion Calculation atr_ftir->data_analysis analysis Instrumental Analysis nmr->data_analysis gc->data_analysis hplc->data_analysis grav->data_analysis end End data_analysis->end

Caption: Experimental workflow for quantifying this compound conversion.

method_comparison cluster_attributes Key Attributes main Quantification of this compound Conversion nmr ¹H NMR main->nmr High Precision Structural Info gc GC-FID main->gc High Sensitivity for Volatiles hplc HPLC-UV main->hplc Versatile High Precision ftir ATR-FTIR main->ftir Real-time In-situ grav Gravimetric main->grav Simple Low Cost precision Precision nmr->precision High speed Speed nmr->speed Moderate cost Cost nmr->cost High gc->precision High gc->speed Fast gc->cost Moderate hplc->precision High hplc->speed Moderate hplc->cost Moderate-High ftir->precision Moderate ftir->speed Very Fast online Online Monitoring ftir->online Yes grav->precision Low grav->speed Slow grav->cost Low

Caption: Comparison of analytical methods for this compound conversion.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Methylaziridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Methylaziridine derivatives, which are important building blocks in organic synthesis and medicinal chemistry.[1][2] The stereochemistry of these compounds can significantly influence their biological activity.[1]

This guide outlines the most common methods for purity assessment, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We present a comparative analysis of these techniques, summarize quantitative data in clear tables, provide detailed experimental protocols, and visualize experimental workflows.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the this compound derivative, the nature of expected impurities, and the required level of sensitivity.

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and a mobile phase.[3]Quantitative purity (area %), retention time of the main peak and impurities.[3]High resolution, suitable for non-volatile and thermally labile compounds, highly quantitative.[3]Requires a chromophore for UV detection, solvent consumption.[3]
Gas Chromatography (GC) Separation of volatile compounds followed by detection.Purity (area %), identification of volatile impurities.High sensitivity, excellent for volatile and semi-volatile compounds.[3]Not suitable for non-volatile or thermally unstable compounds, may require derivatization.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3]Structural confirmation, identification and quantification of impurities relative to the main compound.[3]Provides detailed structural information, non-destructive, can quantify without a specific reference standard for the impurity.[3]Lower sensitivity compared to chromatographic methods, requires higher sample concentration.[3]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[4]Molecular weight confirmation, structural information from fragmentation patterns.High sensitivity, provides molecular weight information.May not be quantitative without appropriate standards, complex mixtures can be challenging to analyze.

Quantitative Data for Chiral Separation of Aziridine (B145994) Derivatives

The enantiomeric purity of chiral aziridines is a critical parameter. The following tables summarize quantitative data for the separation of chiral aziridines using Chiral HPLC and Chiral GC.[1]

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for the Separation of Chiral Aziridines [1]

CompoundChiral Stationary PhaseMobile Phase (Hexane:Isopropanol)Flow Rate (mL/min)k'1αRs
N-H Aziridine 1Chiralpak AD-H90:101.02.581.121.85
N-H Aziridine 2Chiralpak AS-H95:51.03.151.252.50
N-Me Aziridine 3Chiralcel OD-H98:20.51.981.182.10
N-Me Aziridine 4Chiralpak ID90:101.04.201.353.15
N-H Aziridine 5Chiralpak IF95:51.02.881.222.30
k'1: Retention factor of the first eluting enantiomer, α: Selectivity factor, Rs: Resolution factor[1]

Table 2: Chiral Gas Chromatography (GC) Data for the Separation of Chiral Aziridines [1]

CompoundChiral Stationary PhaseTemperature (°C)k'1αRs
N-H Aziridine 1Chiraldex B-PH1005.801.051.50
N-H Aziridine 2CHIRALDEX B-PM1107.201.082.10
N-Me Aziridine 3Chiraldex G-TA904.501.101.80
k'1: Retention factor of the first eluting enantiomer, α: Selectivity factor, Rs: Resolution factor[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Sample Preparation : Dissolve the chiral aziridine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions :

    • Set the column temperature to 25°C.[1]

    • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.[1]

    • Inject 5-10 µL of the sample.[1]

    • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).[1]

  • Data Analysis : The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.

2. Chiral Gas Chromatography (GC)

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a chiral capillary column.

  • Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of about 1 mg/mL.[1] If necessary, derivatize the aziridine with a suitable reagent (e.g., trifluoroacetic anhydride) to increase its volatility.[1]

  • Chromatographic Conditions :

    • Set the injector temperature to 250°C and the detector temperature to 280°C.[1]

    • Use a temperature program for the oven, for example, starting at 80°C and ramping up to 150°C at a rate of 5°C/min.[1]

    • Inject 1 µL of the sample in split mode (e.g., split ratio 50:1).[1]

  • Data Analysis : The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Sample Preparation : Dissolve an accurately weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.[5]

  • Data Acquisition : Acquire a ¹H NMR spectrum. For determining enantiomeric purity, a chiral solvating agent or a chiral derivatizing agent can be used to induce chemical shift differences between the enantiomers.[1]

  • Data Analysis : Purity is determined by comparing the integral of the signals corresponding to the main compound with those of the impurities and the internal standard.

4. Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer, often coupled with a chromatographic system like GC-MS or LC-MS.

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Data Acquisition : Introduce the sample into the ion source. For GC-MS, the sample is vaporized and ionized (e.g., by electron ionization). For LC-MS, electrospray ionization (ESI) is common.

  • Data Analysis : The mass spectrum will show the molecular ion peak (M+.) corresponding to the molecular weight of the compound.[6] Fragmentation patterns can provide structural information about the molecule and any impurities present.

Visualizations

To provide a clearer understanding, the following diagrams illustrate the logical workflow for purity assessment and a general experimental workflow.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_purification Purification & Final Product Synthesis Synthesized this compound Derivative Crude_Product Crude Product Mixture Synthesis->Crude_Product Screening Initial Purity Screening (TLC, ¹H NMR) Crude_Product->Screening Chromatography Chromatographic Separation (HPLC/GC) Screening->Chromatography Spectroscopy Spectroscopic Analysis (NMR, MS) Screening->Spectroscopy Purification Purification (e.g., Column Chromatography) Chromatography->Purification Impure Final_Analysis Final Purity Confirmation Chromatography->Final_Analysis Pure Spectroscopy->Purification Impure Spectroscopy->Final_Analysis Pure Pure_Product Pure this compound Derivative Purification->Pure_Product Pure_Product->Final_Analysis

Caption: Workflow for Purity Assessment of Synthesized this compound Derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing & Reporting start Start with Synthesized Derivative dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter the Solution dissolve->filter inject Inject Sample into Instrument (HPLC/GC/MS) filter->inject acquire Acquire Data (Chromatogram/Spectrum) inject->acquire process Process Raw Data acquire->process integrate Integrate Peaks / Analyze Spectra process->integrate calculate Calculate Purity / Enantiomeric Excess integrate->calculate report Generate Report calculate->report end end report->end Final Purity Assessment

Caption: General Experimental Workflow for Purity Analysis.

References

A Comparative Guide to the Efficacy of Activating Groups for Aziridine Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility of the aziridine (B145994) ring is largely unlocked through nucleophilic ring-opening reactions. The efficiency and regioselectivity of these transformations are critically dependent on the nature of the activating group attached to the aziridine nitrogen. This guide provides an objective comparison of the performance of common activating groups—sulfonyl, acyl, aryl, and alkyl—supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the strategic selection of an activating group for a desired chemical transformation.

The Role of the Activating Group

The lone pair of electrons on the nitrogen atom of an unsubstituted aziridine ring reduces its electrophilicity, making it unreactive towards many nucleophiles. Activating groups are electron-withdrawing moieties that decrease the electron density on the nitrogen, thereby enhancing the electrophilicity of the ring carbons and facilitating nucleophilic attack. The choice of activating group influences not only the reaction rate but also the regiochemical and stereochemical outcome of the ring-opening.

General Mechanism of Aziridine Ring-Opening

The ring-opening of activated aziridines can proceed through two primary pathways, SN1 and SN2, often catalyzed by Lewis or Brønsted acids. The nature of the activating group, the nucleophile, the solvent, and the catalyst all play a role in determining the dominant pathway.

G cluster_0 Aziridine Ring-Opening Pathways Activated_Aziridine Activated Aziridine (N-AG) Aziridinium_Ion Aziridinium (B1262131) Ion Activated_Aziridine->Aziridinium_Ion + H+ or Lewis Acid SN2_Transition_State SN2 Transition State Aziridinium_Ion->SN2_Transition_State + Nu- Carbocation_Intermediate Carbocation Intermediate (S N 1) Aziridinium_Ion->Carbocation_Intermediate Ring Opening SN2_Product S N 2 Product (Anti-addition) SN2_Transition_State->SN2_Product SN1_Product S N 1 Product (Racemization) Carbocation_Intermediate->SN1_Product + Nu-

Caption: General mechanistic pathways for the acid-catalyzed ring-opening of activated aziridines.

Comparative Efficacy of Activating Groups

The efficacy of different activating groups is compared based on reaction yields and regioselectivity with various nucleophiles. The data presented below is a summary from multiple sources and reaction conditions may vary.

N-Sulfonyl Activating Groups (e.g., Tosyl, Nosyl)

N-Sulfonyl groups are strongly electron-withdrawing, making them highly effective at activating the aziridine ring. They generally favor SN2-type reactions, leading to high regioselectivity.

NucleophileSubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Regioselectivity (Attacked Position)Reference
ZnCl₂2-phenyl-N-tosylaziridine-CH₂Cl₂Reflux192Benzylic[1]
ZnI₂2-phenyl-N-tosylaziridine-CH₂Cl₂Reflux0.595Benzylic[1]
Indole2-phenyl-N-tosylaziridineBF₃·OEt₂CH₂Cl₂0 - rt194Benzylic[2]
Aniline2-phenyl-N-tosylaziridineSc(OTf)₃CH₃CN601285Benzylic[2]
Methanol2-phenyl-N-tosylaziridineCu(OTf)₂CH₃CNrt0.592Benzylic[3]
N-Acyl Activating Groups (e.g., Boc, Cbz)

N-Acyl groups provide moderate activation. The carbonyl group effectively withdraws electron density from the nitrogen. Ring-opening of N-acylaziridines often requires Lewis acid catalysis.

NucleophileSubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Regioselectivity (Attacked Position)Reference
[¹⁸F]FluorideMethyl N-Boc-aziridine-2-carboxylateTEAHCO₃MeCN800.17>95 (RCY)C2[4]
[¹⁸F]FluorideMethyl N-Cbz-aziridine-2-carboxylateTEAHCO₃MeCN1200.17>95 (RCY)C2[4]
IndoleN-Boc-2-phenylaziridineSc(OTf)₃CH₂Cl₂rt288Benzylic[2]
NaN₃N-Boc-2-phenylaziridineTMSN₃, TBAFTHFrt292Benzylic[3]
N-Aryl Activating Groups

N-Aryl groups offer a different mode of activation, where the electron-withdrawing nature can be tuned by substituents on the aromatic ring. These are generally less activating than sulfonyl or acyl groups and may require more forcing conditions.

NucleophileSubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Regioselectivity (Attacked Position)Reference
Acetic AcidBicyclic N-aryl aziridine-Acetic Acid601274More substituted C[5]
BenzylamineBicyclic N-aryl aziridineSc(OTf)₃CH₂Cl₂rt2465More substituted C[5]
N-Alkyl Activating Groups (Formation of Aziridinium Ions)

N-Alkyl aziridines are generally considered non-activated. However, they can be activated by quaternization of the nitrogen with an alkylating agent (e.g., methyl triflate) to form a highly reactive aziridinium ion. This intermediate then readily undergoes ring-opening.

NucleophileSubstrateAlkylating AgentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (Less Hindered:More Hindered)Reference
NaOAc2-Benzyloxymethyl-N-(2-methylbenzyl)aziridineEtOTfCH₃CN0 - rt126288:12[6]
NaN₃2-Benzyloxymethyl-N-(2-methylbenzyl)aziridineEtOTfCH₃CN0 - rt127595:5[6]
NaOAc2-Benzyloxymethyl-N-(2-methylbenzyl)aziridineAllyl Iodide/AgOTfCH₃CN0 - rt129743:57[7]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Ring Opening of N-Tosylaziridines with Arenes[2]

To a stirred solution of N-tosylaziridine (0.5 mmol) and the arene (1.5 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C under a nitrogen atmosphere, was added BF₃·OEt₂ (0.6 mmol). The reaction mixture was stirred at 0 °C for 15 minutes and then allowed to warm to room temperature and stirred for an additional 45 minutes. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution (10 mL) and the aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.

General Procedure for the Ethylative Ring-Opening of N-Alkyl Aziridines[6]

To a stirring solution of the N-alkyl aziridine (0.374 mmol) in dry CH₃CN (4 mL) under a nitrogen atmosphere at 0 °C, was added ethyl trifluoromethanesulfonate (B1224126) (0.411 mmol). After stirring for 5-10 minutes at 0 °C, the nucleophile (e.g., NaOAc, 0.561 mmol) was added to the solution at the same temperature. The reaction mixture was then allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched by adding water (10 mL) and the product was extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers were dried over MgSO₄, filtered, and concentrated in vacuo. The crude product was purified by column chromatography.

Workflow for Selecting an Activating Group

The selection of an appropriate activating group is a critical step in planning the synthesis of a target molecule via aziridine ring-opening. The following workflow provides a logical approach to this decision-making process.

G cluster_1 Activating Group Selection Workflow Start Define Target Molecule & Ring-Opening Strategy Desired_Reactivity High Reactivity & Regioselectivity Needed? Start->Desired_Reactivity Mild_Conditions Mild Conditions Required? Desired_Reactivity->Mild_Conditions No Use_Sulfonyl Use N-Sulfonyl (Tosyl, Nosyl) Desired_Reactivity->Use_Sulfonyl Yes SN2_Favored SN2 Pathway Favored? N_Functionalization Further N-Functionalization Required? SN2_Favored->N_Functionalization No Use_Acyl Consider N-Acyl (Boc, Cbz) SN2_Favored->Use_Acyl Yes Mild_Conditions->SN2_Favored Yes Use_Aryl Consider N-Aryl Mild_Conditions->Use_Aryl No Use_Alkyl Consider N-Alkyl (via Aziridinium Ion) N_Functionalization->Use_Alkyl Yes N_Functionalization->Use_Aryl No

Caption: A decision-making workflow for the selection of an appropriate aziridine activating group.

Conclusion

The choice of an N-activating group for aziridine ring-opening is a nuanced decision that significantly impacts reaction outcomes.

  • N-Sulfonyl groups offer high reactivity and excellent regioselectivity, making them a robust choice for a wide range of nucleophiles.

  • N-Acyl groups provide a milder activation, often requiring Lewis acid catalysis, and are particularly useful when the activating group needs to be removed under different conditions than sulfonyl groups.

  • N-Aryl groups offer tunable reactivity but generally require more forcing conditions.

  • The formation of N-alkyl aziridinium ions is an effective strategy for activating otherwise unreactive N-alkyl aziridines.

This guide provides a framework for researchers to make informed decisions in the design and execution of synthetic routes involving aziridine ring-opening reactions, ultimately enabling the efficient construction of complex nitrogen-containing molecules.

References

A Comparative Guide to Aziridine-Based Crosslinking Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties and ensuring product safety. This guide provides an objective comparison of aziridine-based crosslinkers with their primary alternatives, focusing on performance data, experimental validation, and safety profiles. Aziridine (B145994) crosslinkers are highly effective agents for creating robust networks in polymer systems, significantly enhancing mechanical strength, chemical resistance, and adhesion.[1] Their utility spans a wide range of applications, from industrial coatings and adhesives to the development of advanced biomaterials.[1]

This guide delves into a detailed comparison of key aziridine-based crosslinkers—including traditional trifunctional and polyfunctional variants, as well as newer polymeric and difunctional systems—against common alternatives such as carbodiimides and isocyanates.

Performance Comparison of Crosslinking Agents

The performance of a crosslinking agent is dictated by its chemical structure, functionality, and reactivity with the polymer matrix. Aziridine-based crosslinkers are known for their high reactivity, particularly with carboxyl functional groups, leading to the formation of strong, stable covalent bonds.[2][3]

Key Performance Indicators:
  • Solvent Resistance (ASTM D4752 - MEK Double Rub Test): This test evaluates the degree of cure and chemical resistance of a coating by rubbing it with a cloth soaked in methyl ethyl ketone (MEK). A higher number of double rubs before coating failure indicates superior crosslinking and resistance.

  • Adhesion (ASTM D3359 - Cross-Hatch Adhesion Test): This method assesses the adhesion of a coating to its substrate by making a series of cuts through the coating, applying a pressure-sensitive tape, and then removing the tape. The amount of coating removed is rated on a scale from 5B (no peeling) to 0B (severe peeling).

  • Chemical Resistance (ISO 2812): This standard specifies methods for determining the resistance of coatings to various liquids. The coating is exposed to chemicals, and any changes such as discoloration, blistering, or loss of adhesion are evaluated.

  • Cytotoxicity (ISO 10993-5): For biomedical applications, this test is crucial to assess whether a material or its extracts have a toxic effect on living cells.

The following tables summarize the performance of different crosslinking agents based on available experimental data.

Table 1: Comparison of a Novel Difunctional Aziridine Crosslinker with Conventional Trifunctional Aziridine Crosslinkers

Performance MetricCoating SystemNo Crosslinker (Control)PZBI-25 (Difunctional Aziridine)Xlinker 1 (Trifunctional Aziridine)Xlinker 2 (Trifunctional Aziridine)
MEK Double Rubs (ASTM D4752) Acrylic/Polyurethane Blend<50>200>200>200
Polyurethane Dispersion<50>200>200>200
Chemical Spot Test (ASTM D-1308) - IPA Acrylic/Polyurethane BlendAttackedExcellent ResistanceExcellent ResistanceExcellent Resistance
Polyurethane DispersionAttackedExcellent ResistanceExcellent ResistanceExcellent Resistance
Chemical Spot Test (ASTM D-1308) - Mustard Acrylic/Polyurethane BlendSignificant StainingExcellent ResistanceStainingSlight Staining
Polyurethane DispersionSignificant StainingExcellent ResistanceExcellent ResistanceExcellent Resistance

Data sourced from a study on a new difunctional water-based crosslinker (PZBI-25) compared to conventional trifunctional polyfunctional aziridine crosslinkers.[2]

Table 2: Comparative Performance of Crosslinkers in a PUD-Acrylic Hybrid Wood Coating

Performance MetricNo CrosslinkerIsocyanatePolycarbodiimide (PCDI)AziridineMelamine Formaldehyde
MEK Double Rubs 20~40~40 (at 6%)Not specified<10
Abrasion Resistance (mg loss/1000 cycles) 26Not specifiedNot specifiedSignificantly improvedNot specified
Chemical Resistance (Rating 0-5) LowerSignificantly BetterSignificantly BetterImprovedNot specified
Stain Resistance (Rating 0-5) GoodImprovedImprovedNot specifiedNo Improvement

Data interpreted from a study comparing various crosslinkers in a polyurethane dispersion-acrylic hybrid for wood coatings.[4]

Table 3: General Performance Comparison of Aziridine-Based Crosslinkers and Alternatives

Crosslinker TypeKey AdvantagesKey DisadvantagesOptimal Curing Conditions
Trifunctional/Polyfunctional Aziridine High reactivity, excellent adhesion, good chemical and wear resistance.[3][5]Potential toxicity (mutagenicity) of traditional, low molecular weight versions.[6] Limited pot life (typically <24 hours).[7]Ambient or moderate temperatures.[5]
Polymeric Aziridine Low toxicity (non-genotoxic), comparable performance to traditional aziridines, longer pot life (up to 7 days).[6][8]May require specific formulation adjustments.Room temperature curing is possible.[8]
Carbodiimides (PCDI) Safer profile (less toxic), long pot life (weeks to months), good chemical resistance.[7][9]Generally lower reactivity compared to aziridines, may require higher curing temperatures.[4]Room temperature, but higher temperatures accelerate curing.[4]
Isocyanates Versatile and effective, good performance.[7]Short pot life (typically 3-4 hours), moisture sensitive, health and safety concerns.[7][10]Typically requires specific catalysts and controlled conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of crosslinking agents. Below are the protocols for the key experiments cited in this guide.

MEK Double Rub Test (ASTM D4752)

Objective: To assess the solvent resistance and degree of cure of a coating.

Materials:

  • Methyl ethyl ketone (MEK)

  • Cheesecloth or cotton cloth

  • Dropper or squirt bottle

  • Weighted hammer or finger with moderate pressure

  • Timer

Procedure:

  • Saturate the cheesecloth with MEK.

  • Wrap the saturated cloth around your index finger or attach it to a weighted hammer.

  • Apply moderate pressure (approximately 2-3 kg) to the coated surface.

  • Rub the surface back and forth over a distance of about 6 inches. One forward and one backward motion constitutes a "double rub".[11]

  • Continue rubbing until the coating is removed, exposing the substrate, or until a predetermined number of double rubs is reached (e.g., 200).

  • Record the number of double rubs at which the coating failed. A rating of 5 indicates no effect after 50 double rubs, while a rating of 0 signifies removal of the coating to the substrate in 50 or fewer rubs.[11]

Cross-Hatch Adhesion Test (ASTM D3359)

Objective: To evaluate the adhesion of a coating to a substrate.

Materials:

  • Cross-hatch cutting tool with the appropriate blade spacing for the coating thickness

  • Pressure-sensitive adhesive tape (as specified in the standard)

  • Soft brush

  • Illuminated magnifier

Procedure:

  • Select a representative area of the coated surface.

  • Make a series of parallel cuts through the coating to the substrate using the cutting tool.

  • Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.

  • Gently brush the area to remove any loose flakes of the coating.

  • Apply the pressure-sensitive tape over the lattice and smooth it down firmly.

  • Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.[12]

  • Inspect the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B) by comparing the grid to the standard's illustrations.

Chemical Resistance Testing (ISO 2812)

Objective: To determine the resistance of a coating to various liquids.

Materials:

  • Test liquids (e.g., water, acids, alkalis, solvents)

  • Absorbent medium (e.g., filter paper, cotton wool)

  • Watch glass or other covering

  • Timer

Procedure (Spotting Method):

  • Place a piece of the absorbent medium on the coated surface.

  • Saturate the medium with the test liquid.

  • Cover the saturated medium with a watch glass to prevent evaporation.

  • Leave the test setup for a specified period (e.g., 1 hour, 24 hours).

  • Remove the absorbent medium and clean the surface.

  • Immediately and after a recovery period (e.g., 24 hours), visually assess the test area for any changes, such as discoloration, blistering, softening, or loss of adhesion, and rate the changes according to relevant standards (e.g., ISO 4628 series).[13]

In Vitro Cytotoxicity Test (ISO 10993-5)

Objective: To assess the potential of a material to cause cell death or inhibit cell growth.

Materials:

  • Mammalian cell line (e.g., L929 mouse fibroblasts)

  • Cell culture medium

  • Test material extract or direct material sample

  • Positive control (material known to be cytotoxic)

  • Negative control (non-cytotoxic material)

  • Incubator (37°C, 5% CO2)

  • Microplate reader and appropriate assay reagents (e.g., MTT, XTT)

Procedure (Extract Test):

  • Prepare an extract of the test material by incubating it in cell culture medium for a specified time and temperature (e.g., 24 hours at 37°C).

  • Seed a 96-well plate with the selected cell line and incubate until the cells form a sub-confluent monolayer.

  • Replace the culture medium in the wells with the test material extract, positive control extract, and negative control extract.

  • Incubate the cells with the extracts for a defined period.

  • Assess cell viability using a quantitative assay such as the MTT assay, which measures the metabolic activity of the cells.

  • A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships.

Crosslinking Mechanism of Aziridine with Carboxylic Acid

Aziridine Crosslinking Mechanism Polymer Polymer Chain (-COOH) Protonation Protonation of Aziridine Nitrogen Polymer->Protonation H+ Aziridine Aziridine Crosslinker Aziridine->Protonation RingOpening Nucleophilic Attack by Carboxylate Protonation->RingOpening CrosslinkedPolymer Crosslinked Polymer (Stable Ester Amine Linkage) RingOpening->CrosslinkedPolymer

Caption: Reaction mechanism of an aziridine crosslinker with a carboxylic acid-functional polymer.

Experimental Workflow for Performance Evaluation

Crosslinker Performance Evaluation Workflow Start Start: Formulate Coating with Crosslinker Curing Cure Coating Start->Curing MEK_Test MEK Rub Test (ASTM D4752) Curing->MEK_Test Adhesion_Test Adhesion Test (ASTM D3359) Curing->Adhesion_Test Chemical_Test Chemical Resistance (ISO 2812) Curing->Chemical_Test Cytotoxicity_Test Cytotoxicity Test (ISO 10993-5) (for biomedical applications) Curing->Cytotoxicity_Test Data_Analysis Data Analysis and Comparison MEK_Test->Data_Analysis Adhesion_Test->Data_Analysis Chemical_Test->Data_Analysis Cytotoxicity_Test->Data_Analysis

Caption: Workflow for the comprehensive performance evaluation of crosslinking agents.

Comparative Logic for Crosslinker Selection

Crosslinker Selection Logic Application Application Type? Industrial Industrial Coating/ Adhesive Application->Industrial Industrial Biomedical Biomedical/ Drug Delivery Application->Biomedical Biomedical Toxicity Toxicity a Major Concern? Industrial->Toxicity PolymericAziridine Consider Polymeric Aziridine Biomedical->PolymericAziridine PotLife Long Pot Life Required? Toxicity->PotLife Yes TraditionalAziridine Consider Traditional Aziridine/Isocyanate Toxicity->TraditionalAziridine No PotLife->PolymericAziridine No Carbodiimide Consider Carbodiimide PotLife->Carbodiimide Yes

Caption: Decision logic for selecting a crosslinking agent based on application requirements.

Conclusion

Aziridine-based crosslinkers offer a powerful tool for enhancing the properties of a wide range of materials. While traditional aziridines provide excellent performance, their use is increasingly limited by safety concerns.[14] The development of polymeric aziridines represents a significant advancement, offering a safer alternative without compromising the high performance characteristic of aziridine chemistry.[6][8] When compared to other crosslinking technologies, such as carbodiimides and isocyanates, aziridines, particularly the newer polymeric versions, often provide a superior balance of reactivity, performance, and safety. The choice of the optimal crosslinking agent will ultimately depend on the specific performance requirements, processing conditions, and regulatory considerations of the intended application. This guide provides the foundational data and experimental protocols to aid researchers and professionals in making an informed decision.

References

Evaluating the Carcinogenicity of 2-Methylaziridine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the carcinogenicity of 2-Methylaziridine in animal models, with supporting experimental data and methodologies. It is intended to be an objective resource for researchers and professionals in the field of drug development and toxicology. This compound, also known as propyleneimine, is a reactive alkylating agent used as an intermediate in various industries.[1] Its potential carcinogenicity is a significant concern for human health and safety.

Executive Summary

This compound is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from studies in experimental animals.[1] The primary evidence stems from a key study by Weisburger et al. (1981), which demonstrated the induction of tumors at multiple sites in rats following oral administration.[1][2] This guide will delve into the details of this pivotal study and compare the carcinogenic profile of this compound with its parent compound, Aziridine (ethyleneimine), and another industrial chemical with carcinogenic properties, Tris(2-chloroethyl) phosphate (B84403) (TCEP).

Data Presentation: Comparative Carcinogenicity Data

The following table summarizes the quantitative data on tumor incidence from key animal carcinogenicity studies of this compound, Aziridine, and Tris(2-chloroethyl) phosphate.

Compound Animal Model Route of Administration Dose Tumor Site Tumor Incidence (Treated vs. Control) Reference
This compound Charles River CD Rats (Female)GavageLow Dose: ~2.81 mg/kg/dayMammary Gland (Adenocarcinoma)21/26 (80.8%) vs. 0/16 (0%)Weisburger et al., 1981[2]
Charles River CD Rats (Female)GavageHigh Dose: ~2.67 mg/kg/dayMammary Gland (Adenocarcinoma)10/26 (38.5%) vs. 0/16 (0%)Weisburger et al., 1981[2]
Charles River CD Rats (Male)GavageLow Dose: ~2.81 mg/kg/dayLeukemia10/26 (38.5%) vs. 1/16 (6.3%)Weisburger et al., 1981[2]
Charles River CD Rats (Male)GavageHigh Dose: ~2.67 mg/kg/dayLeukemia4/26 (15.4%) vs. 1/16 (6.3%)Weisburger et al., 1981[2]
Aziridine (Ethyleneimine) Strain A/He Mice (Male & Female)Oral Gavage4.6 mg/kg bwLung Tumors16/77 (20.8%) vs. 18/87 (20.7%) in controls (no significant increase)IARC, 1975[3]
Strain A/He Mice (Male & Female)Oral Gavage10 mg/kg bwLung Tumors19/88 (21.6%) vs. 18/87 (20.7%) in controls (no significant increase)IARC, 1975[3]
Albino Rats (Male & Female)Subcutaneous InjectionTotal dose: 1.0-2.0 mgSarcomas at injection siteIncreased incidence (quantitative data not specified)Walpole et al., 1954[4]
Tris(2-chloroethyl) phosphate (TCEP) F344/N Rats (Male)GavageLow Dose: 44 mg/kg/dayRenal Tubule Adenoma5/50 (10%) vs. 2/50 (4%)NTP, 1991[5]
F344/N Rats (Male)GavageHigh Dose: 88 mg/kg/dayRenal Tubule Adenoma25/50 (50%) vs. 2/50 (4%)NTP, 1991[5]
F344/N Rats (Female)GavageLow Dose: 44 mg/kg/dayRenal Tubule Adenoma2/50 (4%) vs. 0/50 (0%)NTP, 1991[5]
F344/N Rats (Female)GavageHigh Dose: 88 mg/kg/dayRenal Tubule Adenoma5/50 (10%) vs. 0/50 (0%)NTP, 1991[5]

Experimental Protocols

Detailed methodologies for the key studies cited are provided below to allow for a critical evaluation of the findings.

Carcinogenicity Study of this compound in Rats (Weisburger et al., 1981)
  • Animal Model: Male and female Charles River CD rats.

  • Groups:

    • Control: 16 males and 16 females.

    • Low Dose: 26 males and 26 females.

    • High Dose: 26 males and 26 females.

  • Dosing Regimen:

    • Low Dose Group: 10 mg/kg body weight twice weekly for 8 weeks, then 12.5 mg/kg twice weekly for 12 weeks, followed by a 2-week break, and then 10 mg/kg twice weekly for 36 weeks. The total exposure duration was 58 weeks.

    • High Dose Group: 20 mg/kg twice weekly for 8 weeks, then 25 mg/kg for 12 weeks, followed by a 2-week break, and then 20 mg/kg for 5 weeks. The total exposure duration was 27 weeks due to the poor condition of the animals.[2]

  • Route of Administration: Oral gavage, with this compound administered in water.

  • Duration of Study: Surviving animals in all groups were sacrificed at 60 weeks.[2]

  • Endpoints Evaluated: Observation of palpable masses, mortality, and comprehensive histopathological examination of tissues to determine tumor incidence.

Carcinogenicity Study of Aziridine in Mice (IARC, 1975)
  • Animal Model: Male and female Strain A/He mice.

  • Groups: Control and treated groups.

  • Dosing Regimen: Doses of 4.6 mg/kg and 10 mg/kg body weight were administered.

  • Route of Administration: Oral gavage.

  • Duration of Study: Not specified in the available summary.

  • Endpoints Evaluated: Incidence of lung tumors.

Carcinogenicity Study of Tris(2-chloroethyl) phosphate (TCEP) in Rats (NTP, 1991)
  • Animal Model: Male and female F344/N rats.

  • Groups:

    • Control: 60 males and 60 females.

    • Low Dose: 60 males and 60 females.

    • High Dose: 60 males and 60 females.

  • Dosing Regimen:

    • Low Dose: 44 mg/kg body weight per day.

    • High Dose: 88 mg/kg body weight per day.

  • Route of Administration: Oral gavage, 5 days per week.

  • Duration of Study: Up to 103 weeks.

  • Endpoints Evaluated: Survival, body weight, clinical observations, and complete histopathological examination of tissues.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the carcinogenicity bioassay of this compound and a simplified representation of its potential carcinogenic mechanism.

experimental_workflow cluster_acclimation Acclimation Phase cluster_dosing Dosing Phase cluster_observation Observation Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (Charles River CD Rats) Randomization Randomization into Groups (Control, Low Dose, High Dose) Acclimation->Randomization Dosing Oral Gavage Administration (Twice Weekly) Randomization->Dosing Dose_Adjustment Dose Adjustment (Weeks 8 and 22) Dosing->Dose_Adjustment Variable Dosing Schedule Monitoring Clinical Observation & Palpable Mass Monitoring Dosing->Monitoring Dose_Adjustment->Dosing Termination Study Termination (at 60 weeks) Monitoring->Termination Necropsy Necropsy & Tissue Collection Termination->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Tumor Incidence Data Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for the carcinogenicity study of this compound in rats.

signaling_pathway Methylaziridine This compound DNA_Adducts DNA Adduct Formation Methylaziridine->DNA_Adducts Alkylation Mutation Somatic Mutations DNA_Adducts->Mutation Replication Errors Cell_Proliferation Uncontrolled Cell Proliferation Mutation->Cell_Proliferation Activation of Oncogenes/ Inactivation of Tumor Suppressor Genes Tumor Tumor Formation Cell_Proliferation->Tumor

Caption: Postulated mechanism of this compound-induced carcinogenicity.

Discussion and Conclusion

The data presented in this guide clearly demonstrate the carcinogenic potential of this compound in animal models, particularly in rats. The Weisburger et al. (1981) study provides strong evidence for its ability to induce a variety of tumors, including mammary adenocarcinomas and leukemia.[2] When compared to its parent compound, Aziridine, the available data for rats is less quantitative, though it has been shown to induce sarcomas at the site of injection.[4] In mice, Aziridine did not show a significant increase in lung tumors via oral administration in the cited study.[3]

Tris(2-chloroethyl) phosphate (TCEP) also demonstrates clear carcinogenic activity in rats, primarily targeting the kidneys.[5] The potency of this compound appears to be significant, inducing tumors at relatively low daily doses compared to TCEP.

The variable dosing schedule and early termination of the high-dose group in the this compound study due to toxicity highlight the compound's potent effects.[2] The inverse dose-response for mammary adenocarcinomas in the high-dose female group is likely a result of the shorter exposure duration and high mortality.[2]

References

Unlocking Amines: A Comparative Guide to the Reactivity of Activated vs. Non-Activated Aziridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic opening of the aziridine (B145994) ring is a cornerstone of nitrogen-containing compound synthesis. The reactivity of this three-membered heterocycle is profoundly influenced by the nature of the substituent on the nitrogen atom, leading to a fundamental division between "activated" and "non-activated" aziridines. This guide provides an objective comparison of their reactivity, supported by experimental data, detailed protocols, and visual representations of reaction pathways.

The core difference lies in the electronic nature of the nitrogen substituent. Activated aziridines possess electron-withdrawing groups (e.g., sulfonyl, acyl), which decrease the electron density of the ring and render the carbon atoms more electrophilic and susceptible to nucleophilic attack.[1][2][3][4] In stark contrast, non-activated aziridines bear electron-donating groups (e.g., alkyl, aryl), making them relatively inert towards direct nucleophilic ring-opening.[1][4][5][6] Consequently, non-activated aziridines necessitate an "activation" step, typically through protonation or Lewis acid coordination, to form a highly reactive aziridinium (B1262131) ion intermediate that readily undergoes ring-opening.[4][5][6][7]

Comparative Reactivity: A Quantitative Overview

The disparate reactivity profiles of activated and non-activated aziridines are evident in their reaction conditions and outcomes. The following tables summarize key quantitative data from representative nucleophilic ring-opening reactions.

Table 1: Reaction of Aziridines with Thiophenol

Aziridine TypeN-SubstituentNucleophileCatalystSolventTemp (°C)Time (h)Yield (%)Reference
ActivatedTosylThiophenolNoneCH3CNRT0.595[8]
Non-activatedBenzylThiophenolSc(OTf)3CH2Cl2RT285[9]

Table 2: Reaction of Aziridines with Aniline

Aziridine TypeN-SubstituentNucleophileCatalystSolventTemp (°C)Time (h)Yield (%)Reference
ActivatedTosylAnilineNoneNeat60192[10]
Non-activatedPhenylAnilineBF3·OEt2CH2Cl2RT488[11]

Reaction Mechanisms and Experimental Workflows

The divergent reactivity of activated and non-activated aziridines stems from their distinct reaction mechanisms. Activated aziridines typically undergo a direct SN2 attack by the nucleophile. In contrast, the ring-opening of non-activated aziridines proceeds through the formation of an aziridinium ion, which can then be attacked by the nucleophile in a process that can exhibit SN1 or SN2 character depending on the substitution pattern and reaction conditions.

Reaction_Pathways cluster_0 Activated Aziridine cluster_1 Non-Activated Aziridine Act_Az Activated Aziridine Act_TS SN2 Transition State Act_Az->Act_TS Nucleophile Act_Prod Ring-Opened Product Act_TS->Act_Prod NonAct_Az Non-Activated Aziridine Aziridinium Aziridinium Ion NonAct_Az->Aziridinium Electrophile (H+ or Lewis Acid) NonAct_Prod Ring-Opened Product Aziridinium->NonAct_Prod Nucleophile

Figure 1. Comparative reaction pathways for activated and non-activated aziridines.

The experimental workflow for a typical ring-opening reaction reflects these mechanistic differences, particularly the requirement for an activation step for non-activated aziridines.

Experimental_Workflow cluster_Act Activated Aziridine Protocol cluster_NonAct Non-Activated Aziridine Protocol A1 Dissolve activated aziridine and nucleophile in solvent A2 Stir at specified temperature A1->A2 A3 Monitor reaction progress (TLC, GC-MS) A2->A3 A4 Work-up and purification A3->A4 N1 Dissolve non-activated aziridine in solvent N2 Add activator (e.g., Lewis Acid) N1->N2 N3 Add nucleophile N2->N3 N4 Stir at specified temperature N3->N4 N5 Monitor reaction progress (TLC, GC-MS) N4->N5 N6 Work-up and purification N5->N6

Figure 2. Generalized experimental workflows for ring-opening reactions.

Detailed Experimental Protocols

Protocol 1: Ring-Opening of N-Tosylaziridine with Thiophenol (Activated)

  • Materials: N-Tosylaziridine (1.0 mmol), thiophenol (1.2 mmol), acetonitrile (B52724) (5 mL).

  • Procedure: To a solution of N-tosylaziridine in acetonitrile, thiophenol is added at room temperature. The reaction mixture is stirred for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired ring-opened product.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening of N-Benzylaziridine with Thiophenol (Non-Activated)

  • Materials: N-Benzylaziridine (1.0 mmol), thiophenol (1.2 mmol), scandium(III) triflate (Sc(OTf)3, 10 mol%), dichloromethane (B109758) (5 mL).

  • Procedure: To a solution of N-benzylaziridine in dichloromethane, scandium(III) triflate is added, and the mixture is stirred for 10 minutes at room temperature. Thiophenol is then added, and the reaction mixture is stirred for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Conclusion

The choice between using an activated or a non-activated aziridine is a critical strategic decision in chemical synthesis. Activated aziridines offer the advantage of direct reactivity with a wide range of nucleophiles under mild conditions. However, the activating group often needs to be removed in subsequent steps. Non-activated aziridines, while requiring an activation step, provide a more direct route to N-alkyl or N-aryl substituted amine products. Understanding the fundamental differences in their reactivity, as outlined in this guide, empowers researchers to select the most efficient and effective synthetic strategy for their target molecules.

References

Safety Operating Guide

Proper Disposal of 2-Methylaziridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Methylaziridine is classified as a hazardous substance and requires specialized disposal procedures. It is designated under EPA waste numbers D001 for ignitability (B1175610) and P067 as an acute hazardous waste.[1][2] All disposal activities must comply with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, also known as Propyleneimine. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Key Regulatory and Safety Data

Proper disposal of this compound is governed by its specific chemical properties and regulatory classifications. The following table summarizes key data for quick reference.

ParameterValueSource
EPA Hazardous Waste Number D001 (Ignitability)[1]
P067 (Acute Hazardous Waste)[1][2]
Flash Point -4°C (25°F)[2][3]
Boiling Point 66°C[3]
Primary Hazards Highly flammable, toxic by ingestion, inhalation, and skin contact, corrosive, and a potential carcinogen.[1][2]

Standard Disposal Protocol

The recommended method for the disposal of this compound is controlled incineration.[2][3] This process should be carried out in a licensed and approved waste disposal facility equipped with a scrubber or thermal unit to mitigate the emission of nitrogen oxides.[2][3]

Step-by-Step Disposal Procedure:

  • Container Management:

    • Do not mix this compound with other waste.

    • Keep the chemical in its original, properly labeled container.

    • Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[4]

  • Waste Collection:

    • Segregate this compound waste from other laboratory waste streams.

    • Handle uncleaned containers with the same precautions as the product itself.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for pickup and transport.

    • Provide the Safety Data Sheet (SDS) to the disposal company to ensure they are aware of the material's hazards.

  • Documentation:

    • Maintain detailed records of the amount of this compound disposed of and the date of disposal, in accordance with institutional and regulatory requirements.

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

For Small Spills (< 1 Liter):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: Work under a fume hood and ensure the area is well-ventilated.[5]

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, eye protection, a lab coat, and respiratory protection.[4]

  • Containment: Confine the spill using an absorbent material such as vermiculite, sand, or earth.[1]

  • Collection: Use spark-free tools to collect the absorbed material.[1]

  • Packaging: Place the contaminated absorbent material into a clearly labeled, sealable container for hazardous waste. Double bag the waste in clear plastic bags.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the container as hazardous waste through a licensed service.

For Large Spills (> 1 Liter):

  • Evacuate: Immediately evacuate the area.[5]

  • Emergency Services: Contact your institution's emergency response team or local emergency services (e.g., dial 911).[5]

  • Isolate the Area: Prevent entry to the contaminated area.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_size Spill > 1 Liter? is_spill->spill_size Yes routine_disposal Routine Disposal is_spill->routine_disposal No small_spill Follow Small Spill Protocol: - Alert Personnel - Use PPE - Contain & Absorb - Collect with Spark-Free Tools - Package & Label for Disposal spill_size->small_spill No large_spill Follow Large Spill Protocol: - Evacuate Area - Call Emergency Services - Isolate Area spill_size->large_spill Yes contact_vendor Contact Licensed Hazardous Waste Vendor small_spill->contact_vendor end Waste Disposed via Controlled Incineration large_spill->end package_label Package & Label Waste: - Original Container - No Mixing - Tightly Sealed routine_disposal->package_label package_label->contact_vendor contact_vendor->end

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.